3-Amino-5-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHOSZMTIPJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346089 | |
| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-68-7 | |
| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
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Foundational & Exploratory
The Strategic Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid: A Technical Guide for Advanced Drug Discovery
Abstract
3-Amino-5-(trifluoromethyl)benzoic acid is a cornerstone building block in modern medicinal chemistry. Its unique trifluoromethyl moiety imparts profound effects on the physicochemical properties of parent molecules, enhancing lipophilicity, metabolic stability, and binding affinity—attributes highly sought after in drug development.[1] This in-depth technical guide provides a comprehensive overview of the most robust and industrially scalable synthesis mechanism for this critical intermediate. We will dissect a well-established three-stage synthetic pathway, elucidating the causal logic behind experimental choices, presenting detailed protocols, and offering insights grounded in extensive field application. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.
Introduction: The Trifluoromethyl Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for molecular design.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's interaction with biological targets and improve its drug-like properties. This compound serves as a versatile scaffold, offering three points of chemical diversity—the amine, the carboxylic acid, and the aromatic ring—for the construction of complex pharmaceutical agents. Its application as a key intermediate spans the development of novel therapeutics, including tyrosine kinase inhibitors and substance P receptor antagonists.[2][3] Understanding its synthesis is therefore fundamental for any research program leveraging fluorination technology.
The Core Synthetic Strategy: A Three-Stage Pathway
The most logical and field-proven approach to synthesizing this compound begins with a readily available and cost-effective starting material, 3-(trifluoromethyl)toluene. The synthesis proceeds through three distinct stages: oxidation, nitration, and reduction. This sequence is strategically designed to manage the directing effects of the substituents and ensure high regioselectivity and yield.
Logical Framework for the Synthetic Pathway
The chosen sequence of reactions is dictated by the principles of electrophilic aromatic substitution. The trifluoromethyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. Attempting nitration on the starting material, 3-(trifluoromethyl)toluene, would result in a mixture of products. Therefore, the methyl group is first oxidized to a carboxylic acid. The resulting carboxyl group is also a deactivating, meta-directing group. With two meta-directing groups on the ring, the subsequent nitration step is highly directed to the C-5 position, which is meta to both existing substituents, leading to a single, desired product. The final reduction of the nitro group is a well-established and high-yielding transformation.
Caption: Simplified pathway for catalytic hydrogenation of a nitro group.
Experimental Protocol: Reduction
-
Reactor Setup: A pressure-rated hydrogenation vessel (e.g., a Parr hydrogenator) is used.
-
Charging Reagents: The vessel is charged with 3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent), a suitable solvent such as methanol or ethanol, and a catalytic amount of 5-10% palladium on carbon (Pd/C).
-
Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to a specified pressure (e.g., 3-4 bar).
-
Reaction Conditions: The mixture is stirred vigorously at room temperature. Hydrogen uptake is monitored to determine the reaction's progress.
-
Workup:
-
Upon completion, the excess hydrogen is carefully vented, and the vessel is purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite®. Caution: The catalyst can be pyrophoric and should be handled appropriately.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
-
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Nitro-5-(trifluoromethyl)benzoic acid | Product from Stage 2. |
| Reducing System | H₂ gas, Pd/C catalyst | High efficiency, selectivity, and clean conversion to the amine. [4] |
| Solvent | Methanol / Ethanol | Good solubility for the substrate and compatible with hydrogenation. |
| Pressure | 3-4 bar H₂ | Sufficient pressure to drive the reaction efficiently at room temperature. |
| Workup | Filtration through Celite® | Safely and effectively removes the heterogeneous catalyst. |
Conclusion and Future Outlook
The three-stage synthesis of this compound from 3-(trifluoromethyl)toluene represents a robust, scalable, and chemically sound pathway. Each step—oxidation, nitration, and reduction—is based on well-understood and reliable organic transformations, ensuring high yields and purity of the final product. The strategic order of these reactions is critical for achieving the desired regioselectivity. As the demand for advanced, fluorinated pharmaceutical agents continues to grow, a deep, mechanistic understanding of the synthesis of key building blocks like this compound will remain indispensable for innovation in drug discovery and development. [5][6]
References
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The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2014). Almac. Available at: [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Available at: [Link]
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Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. (1995). PubMed. Available at: [Link]
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What happens when toluene and potassium permanganate are mixed? What are some observations of this? Quora. Available at: [Link]
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The Oxidation of Toluene by Potassium Permanganate in Perchloric Acid Medium. (2007). Semantic Scholar. Available at: [Link]
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An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive characterization of 3-Amino-5-(trifluoromethyl)benzoic acid (CAS No. 328-68-7), a critical building block in modern medicinal chemistry and organic synthesis. We delve into its physicochemical properties, established synthetic and purification methodologies, and detailed spectroscopic analysis. Furthermore, this guide elucidates the strategic importance of the trifluoromethyl moiety in drug design and showcases the compound's role as a versatile pharmaceutical intermediate. The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its effective application.
Introduction
In the landscape of pharmaceutical development, the strategic incorporation of fluorinated moieties has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound stands out as an exemplary scaffold, integrating the reactive amino and carboxylic acid groups with the powerful electron-withdrawing nature of the -CF3 group.[1][2] This unique combination makes it a highly valuable intermediate for synthesizing a diverse range of complex molecular architectures aimed at various therapeutic targets.[1] This guide serves as a detailed monograph, consolidating the essential technical information required for the proficient handling, characterization, and application of this compound.
Physicochemical and Structural Properties
This compound is a white to light yellow crystalline solid.[3][4] Its structure is characterized by a benzoic acid core with an amino group at the C3 position and a trifluoromethyl group at the C5 position.[3] This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics.[3]
Structural and Chemical Identifiers
The fundamental identifiers and structural details are crucial for accurate documentation and material sourcing.
| Property | Value | Source |
| CAS Number | 328-68-7 | [5] |
| Molecular Formula | C₈H₆F₃NO₂ | [3][5] |
| Molecular Weight | 205.13 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | Nc1cc(C(=O)O)cc(C(F)(F)F)c1 | [5] |
| InChI Key | WBTHOSZMTIPJLR-UHFFFAOYSA-N | [5] |
Physical Properties
Understanding the physical properties is essential for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.
| Property | Value | Source |
| Melting Point | 141-146 °C | [3][6] |
| Boiling Point (Normal) | 358.75 °C | [5] |
| Density | 1.569 g/cm³ (at 25°C) | [5] |
| Appearance | White to slightly pale yellow solid | [3][4] |
| Purity (Typical) | ≥97% |
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Synthesis and Purification
The reliable synthesis of high-purity this compound is paramount for its use in research and manufacturing. A prevalent and scalable method involves the reduction of a nitro-substituted precursor.
Synthetic Pathway: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid
A common and effective industrial approach begins with 3-nitro-5-(trifluoromethyl)benzoic acid.[6][7] The nitro group is selectively reduced to an amino group, typically via catalytic hydrogenation. This method is favored for its high yield, clean conversion, and the relative ease of catalyst removal.
-
Rationale for Precursor Choice: Starting with the trifluoromethyl and benzoic acid groups already in place simplifies the synthesis, as direct trifluoromethylation or carboxylation of an aniline derivative can be challenging and may result in isomeric mixtures.[7] The nitro group serves as a reliable and readily reducible precursor to the desired amine.
-
Catalyst Selection: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction under a hydrogen atmosphere.[6] It operates efficiently at room temperature and atmospheric pressure, making the process safer and more energy-efficient.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis.
Step 1: Reaction Setup
-
Charge a suitable reaction vessel with 3-nitro-5-(trifluoromethyl)benzoic acid.
-
Add ethanol as the solvent to form a suspension.[6]
-
Carefully add a catalytic amount (e.g., 5-10% by weight) of 10% Palladium on carbon (Pd/C).[6]
Step 2: Hydrogenation
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, maintaining a slight positive pressure (typically 1 atmosphere).[6]
-
Stir the suspension vigorously at room temperature for several hours (e.g., 7 hours).[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the Pd/C catalyst by filtration through a pad of Celite®. The catalyst is pyrophoric and must be handled with care.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[6]
-
The resulting crude product, this compound, is typically obtained as a light yellow powder in high yield.[6]
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (e.g., >97%).
Diagram 2: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic methods provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. A representative spectrum in CDCl₃ shows characteristic peaks.[6]
-
δ 7.72 (s, 1H): Aromatic proton between the -COOH and -CF₃ groups.
-
δ 7.53 (s, 1H): Aromatic proton between the -NH₂ and -CF₃ groups.
-
δ 7.10 (s, 1H): Aromatic proton between the -NH₂ and -COOH groups.
-
δ 4.00-6.00 (br s, 2H): Broad singlet corresponding to the two protons of the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
-
¹³C NMR (Carbon NMR): This technique identifies the carbon framework of the molecule.
-
¹⁹F NMR (Fluorine NMR): This is particularly useful for fluorinated compounds, showing a single sharp resonance for the -CF₃ group, confirming its chemical environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | -NH₂ | N-H Stretch |
| 3300-2500 | -COOH | O-H Stretch (broad) |
| 1700-1680 | -COOH | C=O Stretch |
| 1350-1150 | -CF₃ | C-F Stretch (strong) |
| 1620-1580 | Aromatic Ring | C=C Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be observed at m/z 205.13.[5]
Applications in Drug Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry.[1][2]
-
Improved Pharmacokinetics: The -CF₃ group is metabolically stable and increases lipophilicity, which can enhance a drug's ability to cross cell membranes and prolong its half-life in the body.[1][8]
-
Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets like enzymes or receptors.[1][9]
-
Versatile Chemical Handle: The presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group provides two distinct points for chemical modification.[1] This allows the molecule to be used as a linker or scaffold to build more complex drug candidates. For instance, the amino group can be acylated to form amides, while the carboxylic acid can be converted to esters or amides, enabling facile integration into larger molecules.
Diagram 3: Role as a Versatile Linker in Drug Design
Caption: Conceptual diagram of its application as a central linker scaffold.
Safety and Handling
Proper handling of chemical reagents is crucial for laboratory safety.
-
Hazard Classification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[10]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It is noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[4]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, reliable synthetic routes, and the powerful influence of its trifluoromethyl group make it an indispensable component in the development of novel pharmaceuticals and advanced materials.[1][2] This guide provides the foundational and practical knowledge for scientists to confidently and effectively utilize this versatile compound in their research and development endeavors.
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Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7)
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, serves as a powerful modulator of physicochemical and biological properties. This compound is a quintessential example of a highly valuable, trifunctional building block that leverages the unique attributes of the -CF₃ group.[1] Its structure, featuring a carboxylic acid, an aromatic amine, and an electron-withdrawing trifluoromethyl group on a benzene ring, offers a versatile platform for synthesizing a diverse array of complex molecules.[1][2]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond a simple datasheet to explore the causality behind its properties, its synthesis, and its strategic application in pharmaceutical and chemical research. We will delve into its core characteristics, provide validated experimental protocols, and illustrate the logical workflows where this intermediate proves indispensable.
PART 1: Core Physicochemical and Spectroscopic Profile
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. The interplay between the amino, carboxylic acid, and trifluoromethyl groups in this molecule results in a unique profile that influences its reactivity, solubility, and biological interactions.
Physicochemical Data
The properties of this compound are summarized below. The strong electron-withdrawing nature of the trifluoromethyl group notably influences the acidity of the carboxylic acid and the basicity of the amino group, a critical consideration for reaction planning. This electronic effect also enhances the molecule's lipophilicity, a key parameter in drug design for improving membrane permeability.[1][3]
| Property | Value | Source(s) |
| CAS Number | 328-68-7 | |
| Molecular Formula | C₈H₆F₃NO₂ | |
| Molecular Weight | 205.13 g/mol | |
| Appearance | White to pale cream/yellow crystalline powder/solid | [4] |
| Melting Point | 141-146 °C | [5] |
| Assay Purity | ≥96.0% to 97% | [6][4] |
| SMILES | Nc1cc(cc(c1)C(F)(F)F)C(O)=O | [6][7] |
| InChI Key | WBTHOSZMTIPJLR-UHFFFAOYSA-N | [6][7] |
Spectroscopic Signature for Quality Control
Structural verification and purity assessment are paramount. The following spectroscopic data are characteristic of the compound.
-
¹H NMR: A representative ¹H-NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons and the broad peak of the amine protons. The chemical shifts are approximately: δ 4.00-6.00 (broad peak, 2H, -NH₂), 7.10 (s, 1H, Ar-H), 7.53 (s, 1H, Ar-H), and 7.72 (s, 1H, Ar-H).[5] The exact positions can vary depending on the solvent and concentration.
-
Mass Spectrometry (MS): Used to confirm the molecular weight (205.13 g/mol ).[2]
-
Infrared (IR) Spectroscopy: Key peaks would correspond to N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O carbonyl stretching, and strong C-F stretching from the trifluoromethyl group.
Confident identification of this starting material is a self-validating first step for any subsequent synthesis, preventing the costly propagation of errors. Various suppliers offer access to NMR, HPLC, and LC-MS data for their specific lots.[8][9]
PART 2: Synthesis and Reactivity
Understanding the synthesis of this compound provides insight into potential impurities and informs its handling and application.
Common Synthetic Pathway: Reduction of a Nitro Intermediate
A robust and widely used method for preparing this compound is the reduction of its nitro precursor, 3-nitro-5-(trifluoromethyl)benzoic acid.[5][10] This approach is favored for its high yield and the relative availability of the starting material.
The workflow can be visualized as follows:
Causality in Method Selection: Catalytic hydrogenation is chosen for its clean conversion and high efficiency. The palladium on carbon (Pd/C) catalyst is a standard choice for nitro group reductions due to its high activity and relative ease of removal by filtration.[5] Alternative reducing agents like iron powder or stannous chloride in acidic media can also be used, but catalytic hydrogenation often results in a cleaner product profile with fewer inorganic byproducts to remove.[10]
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol provides a self-validating system for laboratory-scale synthesis.
Objective: To synthesize this compound from 3-nitro-5-(trifluoromethyl)benzoic acid.
Materials:
-
3-Nitro-5-(trifluoromethyl)benzoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Hydrogen (H₂) gas cylinder or generator
-
Parr shaker or similar hydrogenation apparatus
-
Celite™ or filter aid
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel, add 3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add ethanol to create a suspension (approx. 10-15 mL per gram of starting material). Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Scientist's Note: Handling Pd/C requires care as it can be pyrophoric, especially when dry and exposed to air. Wetting the catalyst with the solvent before adding it to the reaction is a standard safety measure.
-
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove all air.
-
Reaction: Pressurize the vessel with hydrogen (typically 1-3 atm, or as specified by the apparatus) and begin vigorous stirring or shaking. The reaction is typically run at room temperature.[5]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For more precise tracking, thin-layer chromatography (TLC) or HPLC can be used on small aliquots.
-
Workup - Catalyst Removal: Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with an inert gas.[5] Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Self-Validation Check: The filtrate should be a clear, colorless to light yellow solution. A dark, heterogeneous mixture indicates incomplete removal of the catalyst.
-
-
Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Drying: The resulting solid is the target product, this compound, which can be further dried under vacuum. The yield is typically quantitative or near-quantitative.[5]
PART 3: Applications in Drug Discovery and Organic Synthesis
The true value of this molecule lies in its application as a versatile intermediate.[11] The trifluoromethyl group is a bioisostere for groups like chlorine and can significantly enhance metabolic stability and receptor binding affinity.[3]
Role as a Pharmaceutical Intermediate
The dual functionality of the amino and carboxylic acid groups allows for orthogonal chemical modifications, making it a powerful scaffold in drug development.[1]
It serves as a key building block for:
-
Enzyme Inhibitors: The scaffold can be elaborated to target specific enzymes like kinases.[2]
-
Antimicrobial Agents: The core structure has been investigated for antibacterial and antifungal properties.[2]
-
Peptide Synthesis: It can be incorporated as an unnatural amino acid to create modified peptides with enhanced stability or activity.[6][7]
The strategic placement of the -CF₃ group can increase a drug candidate's lipophilicity, thereby improving its ability to cross cell membranes, and can block sites of metabolic degradation, prolonging its half-life in the body.[1][3]
PART 4: Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Classifications: this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335, STOT SE 3).[6][7]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required. When handling the powder, a dust mask (e.g., N95) should be used to avoid inhalation.[6][12]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12] Some sources note it may be air-sensitive.[14]
Conclusion
This compound is more than just an intermediate; it is a strategic tool for molecular design. Its trifunctional nature, combined with the powerful electronic and steric properties of the trifluoromethyl group, provides chemists with a reliable and versatile platform for innovation. By understanding its fundamental properties, synthesis, and reactivity, researchers can fully leverage its potential to accelerate the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
-
The Chemical Synthesis of this compound: A Deeper Dive. (2025, October 17). LinkedIn. [Link]
-
The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (n.d.). LinkedIn. [Link]
-
This compound: Properties, Applications, and Sourcing Guide. (2025, October 13). LinkedIn. [Link]
-
Alachem Co., Ltd. 328-68-7 | this compound. [Link]
-
Fisher Scientific. (2024, March 1). Safety Data Sheet. [Link]
-
Australia Pacific LNG. (2016, May 26). Safety Data Sheet for 3-(Trifluoromethyl)benzoic acid. [Link]
-
O’Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 13(8), 1739-1755. [Link]
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solubility of 3-Amino-5-(trifluoromethyl)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Amino-5-(trifluoromethyl)benzoic Acid in Organic Solvents
Introduction: The Strategic Importance of Solubility Data
In the landscape of modern drug discovery and agrochemical development, this compound (ATBA) emerges as a pivotal structural motif. Its unique combination of an aromatic ring, an amino group, a carboxylic acid, and a trifluoromethyl group makes it a versatile building block for synthesizing complex target molecules.[1] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity in active pharmaceutical ingredients (APIs).[1]
However, the successful use of ATBA in synthesis, formulation, and crystallization processes is fundamentally governed by its solubility. Poorly understood solubility can lead to significant challenges, including inefficient reactions, low yields, difficulties in purification, and unpredictable bioavailability of the final product.[2] This guide provides a comprehensive technical overview of the solubility of ATBA in organic solvents, blending theoretical principles with practical, field-proven methodologies. It is designed to empower researchers, process chemists, and formulation scientists to make informed decisions, troubleshoot challenges, and accelerate their development timelines.
Physicochemical Profile of this compound
Understanding the intrinsic properties of a molecule is the first step toward predicting its behavior in different solvent environments. The structure of ATBA is amphiphilic, containing both polar, hydrogen-bonding moieties (amino and carboxylic acid groups) and nonpolar regions (the aromatic ring and the lipophilic trifluoromethyl group).
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// Molecular Properties mol_props [label="Molecular Properties", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; nh2 [label="-NH2 Group\n(Polar, H-Bond Donor)", pos="-4,2.5!", fillcolor="#F1F3F4"]; cooh [label="-COOH Group\n(Polar, H-Bond Donor/Acceptor)", pos="-1,2.5!", fillcolor="#F1F3F4"]; cf3 [label="-CF3 Group\n(Lipophilic, Electron-Withdrawing)", pos="-4,0.5!", fillcolor="#F1F3F4"]; ring [label="Aromatic Ring\n(Nonpolar)", pos="-1,0.5!", fillcolor="#F1F3F4"];
// Solvent Properties solv_props [label="Solvent Properties", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,1.5!"]; polarity [label="Polarity", pos="1,2.5!", fillcolor="#F1F3F4"]; hbond [label="H-Bonding Capacity", pos="4,2.5!", fillcolor="#F1F3F4"]; dielectric [label="Dielectric Constant", pos="2.5,0.5!", fillcolor="#F1F3F4"];
// External Conditions ext_cond [label="External Conditions", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#FFFFFF", pos="0,-2!"]; temp [label="Temperature", pos="-1,-3!", fillcolor="#F1F3F4"]; pressure [label="Pressure", pos="1,-3!", fillcolor="#F1F3F4"];
// Connections center -> mol_props [label="influenced by"]; center -> solv_props [label="dependent on"]; center -> ext_cond [label="affected by"]; mol_props -> {nh2, cooh, cf3, ring}; solv_props -> {polarity, hbond, dielectric}; ext_cond -> {temp, pressure}; } enddot Caption: Interplay of factors governing ATBA solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 328-68-7 | [3][4][5] |
| Molecular Formula | C₈H₆F₃NO₂ | [3][5] |
| Molecular Weight | 205.13 g/mol | [4][6] |
| Appearance | White to slightly pale yellow solid/powder | [5] |
| Melting Point | 141-146 °C | [4] |
| Predicted pKa (acidic) | ~3.5 (The carboxylic acid pKa is expected to be lower than that of benzoic acid (4.20) due to the strong electron-withdrawing effect of the -CF₃ group).[7] | N/A |
| Predicted pKa (basic) | ~3.0 (The basicity of the anilinic amino group is significantly reduced by the two electron-withdrawing groups (-COOH and -CF₃) on the ring). | N/A |
| Predicted XLogP3 | ~2.2-2.7 (Reflects a moderate lipophilicity, higher than aminobenzoic acid due to the -CF₃ group). | N/A |
A Predictive Framework for Solubility in Organic Solvents
While comprehensive experimental data for ATBA solubility across a wide range of organic solvents is not publicly available, a robust predictive analysis can be performed based on the principle of "like dissolves like" and an understanding of intermolecular forces.
The ATBA molecule can engage in several key interactions:
-
Hydrogen Bonding: The -COOH and -NH₂ groups can both donate and accept hydrogen bonds, making interactions with protic solvents (like alcohols) and polar aprotic H-bond acceptors (like DMSO) highly favorable.
-
Dipole-Dipole Interactions: The high polarity of the functional groups will lead to strong dipole-dipole interactions with polar solvents (e.g., acetone, acetonitrile).
-
Van der Waals Forces: The aromatic ring and trifluoromethyl group contribute to London dispersion forces, allowing for some interaction with less polar or nonpolar solvents.
Based on these principles, we can predict the solubility of ATBA in common classes of organic solvents.
Table 2: Predicted Solubility of ATBA in Common Organic Solvents
| Solvent | Class | Predicted Solubility | Rationale and Field Insights |
|---|---|---|---|
| Methanol | Polar Protic | High | Excellent H-bond donor and acceptor capabilities interact strongly with both the -COOH and -NH₂ groups of ATBA. A structurally similar compound, 3,5-Bis(trifluoromethyl)benzoic acid, is also known to be soluble in methanol. |
| Ethanol | Polar Protic | High to Medium | Similar to methanol, but the slightly larger alkyl chain reduces polarity, which may slightly decrease solubility compared to methanol. |
| Isopropanol | Polar Protic | Medium to Low | The increased steric hindrance and lower polarity compared to methanol and ethanol will likely reduce solvation efficiency. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very strong H-bond acceptor that can effectively solvate the acidic proton of the -COOH group and the protons on the -NH₂ group. Often a solvent of last resort for poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of disrupting the crystal lattice of ATBA through strong dipole-dipole interactions. |
| Acetone | Polar Aprotic | Medium | Possesses a strong dipole but is a weaker H-bond acceptor than DMSO or DMF. It should be a moderately effective solvent. |
| Acetonitrile | Polar Aprotic | Medium to Low | While polar, acetonitrile is a poor hydrogen bond acceptor and may struggle to effectively solvate the H-bond donating groups of ATBA. |
| Ethyl Acetate | Moderately Polar | Low | The ester functionality offers some polarity, but the overall character is not sufficient to overcome the strong intermolecular forces in the ATBA crystal lattice. |
| Dichloromethane (DCM) | Nonpolar | Very Low / Insoluble | Lacks the ability to form hydrogen bonds and has low polarity, making it a poor solvent for the highly polar ATBA. |
| Toluene | Nonpolar | Very Low / Insoluble | Interactions would be limited to weak Van der Waals forces with the aromatic ring, which are insufficient for dissolution. |
| Heptane / Hexane | Nonpolar | Insoluble | As aliphatic hydrocarbons, they are entirely incompatible with the polar nature of ATBA. |
Experimental Determination: A Validated Protocol
Predictive models provide guidance, but for process development and regulatory submission, empirical data is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method . This method ensures that the solvent is truly saturated with the solute, providing a reliable measurement of the maximum concentration under given conditions. The subsequent quantification of the dissolved solute is most accurately achieved using High-Performance Liquid Chromatography (HPLC).
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subgraph "cluster_prep" { label = "1. Preparation"; style=filled; color="#E8F0FE"; prep1 [label="Add excess ATBA solid\nto a known volume of solvent\nin a sealed vial"]; prep2 [label="Prepare multiple vials\nfor each solvent"]; }
subgraph "cluster_equil" { label = "2. Equilibration"; style=filled; color="#E6F4EA"; equil1 [label="Place vials in an orbital shaker\nat a constant temperature (e.g., 25°C)"]; equil2 [label="Shake for 24-48 hours to\nensure equilibrium is reached"]; equil3 [label="Visually confirm excess\nsolid remains"]; }
subgraph "cluster_sep" { label = "3. Phase Separation"; style=filled; color="#FCE8E6"; sep1 [label="Allow samples to settle"]; sep2 [label="Withdraw supernatant using a syringe"]; sep3 [label="Filter supernatant through a\n0.22 µm PTFE or PVDF filter\nto remove all particulates"]; }
subgraph "cluster_quant" { label = "4. Quantification (HPLC)"; style=filled; color="#FEF7E0"; quant1 [label="Dilute the clear filtrate\nwith mobile phase to fall\nwithin the calibration curve range"]; quant2 [label="Inject onto a validated\nreverse-phase HPLC method"]; quant3 [label="Calculate concentration against\na multi-point calibration curve"]; }
prep1 -> equil1; equil1 -> equil2 -> equil3 -> sep1 -> sep2 -> sep3 -> quant1 -> quant2 -> quant3; } enddot Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol: Shake-Flask Method with HPLC Quantification
Objective: To determine the equilibrium solubility of ATBA in a selected organic solvent at a specified temperature.
Materials:
-
This compound (purity >97%)
-
HPLC-grade organic solvents
-
2-4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes (1 mL) and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
HPLC system with UV detector
-
Validated HPLC method for ATBA
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of ATBA and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent in which ATBA is highly soluble (e.g., methanol or mobile phase). This is the stock standard.
-
Perform serial dilutions of the stock standard to prepare at least five calibration standards covering the expected concentration range. The solvent for dilution must be the HPLC mobile phase.
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of ATBA solid (e.g., 20-30 mg, enough to ensure solid remains at the end) to a pre-weighed glass vial. The key is visual excess; a large excess that alters solvent properties should be avoided.[8]
-
Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation (e.g., 200 rpm).
-
Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the stable crystal form is in equilibrium.
-
After the equilibration period, visually inspect each vial to confirm that a solid excess of ATBA remains. This is a critical self-validating step; if no solid is present, the solution is not saturated, and the experiment must be repeated with more solute.
-
-
Phase Separation:
-
Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove fine particulates that could dissolve upon dilution, leading to erroneously high solubility values.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, filtered saturated solution with mobile phase. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Using the linear regression equation from the calibration curve, calculate the concentration of ATBA in the diluted sample.
-
-
Calculation of Solubility:
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Report the average solubility and standard deviation from the triplicate measurements.
-
Conclusion for the Practicing Scientist
The solubility of this compound is a complex function of its amphiphilic chemical nature. While it exhibits high predicted solubility in polar protic and strong polar aprotic solvents like methanol and DMSO, its solubility is expected to be limited in less polar and nonpolar media. This predictive understanding serves as an invaluable starting point for solvent screening.
However, for the rigorous demands of process optimization, formulation, and regulatory compliance, this guide strongly advocates for the empirical determination of solubility. The detailed shake-flask protocol provided herein represents a robust, self-validating system for generating high-quality, reliable data. By integrating the theoretical framework with this practical methodology, researchers can effectively harness the full potential of this critical building block, mitigating risks and paving the way for successful product development.
References
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Chemcasts. Thermophysical Properties of this compound.
- Sigma-Aldrich. This compound 97 328-68-7.
- Sigma-Aldrich. This compound 97 328-68-7.
- A2481-1G. This compound, 1G.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Globalnewswire. (2025). This compound: Properties, Applications, and Sourcing Guide.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.).
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- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
An In-depth Technical Guide to the NMR Spectral Analysis of 3-Amino-5-(trifluoromethyl)benzoic Acid
Introduction
3-Amino-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its trifluoromethyl and amino substitutions on the benzoic acid scaffold create a unique electronic environment, making it a versatile component in drug design and materials science. A thorough understanding of its molecular structure is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.
Molecular Structure and NMR-Relevant Features
The molecular structure of this compound, with the IUPAC numbering used for NMR signal assignment, is depicted below. The key determinants of its NMR spectrum are the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups, all of which influence the electron density distribution within the aromatic ring.
Caption: A generalized workflow for the acquisition and processing of NMR spectral data.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
Trustworthiness and Self-Validation
The predicted NMR data presented in this guide is cross-validated by comparing it with experimental data from structurally related compounds. For instance, the reported ¹H NMR spectrum of 3-(trifluoromethyl)benzoic acid in DMSO-d₆ shows aromatic protons in the range of 7.7 to 8.4 ppm, which is consistent with the predicted downfield shifts for the aromatic protons in our target molecule. Similarly, the ¹³C NMR data of related compounds supports the predicted chemical shift ranges for the aromatic and functional group carbons. This comparative approach enhances the reliability of the spectral interpretation provided herein.
Conclusion
This in-depth technical guide provides a comprehensive framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating predicted spectral data with a thorough understanding of the underlying principles of NMR spectroscopy and the electronic effects of the substituents, researchers and scientists can confidently characterize this important molecule. The detailed experimental protocols and data analysis workflows presented here serve as a valuable resource for ensuring the acquisition of high-quality, reliable NMR data, which is essential for advancing research and development in the pharmaceutical and chemical industries.
References
mass spectrometry of 3-Amino-5-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Mass Spectrometry of 3-Amino-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (CAS: 328-68-7), a critical intermediate in modern pharmaceutical development.[1][2] Moving beyond rote methodology, this document elucidates the causal reasoning behind experimental design, from ionization source selection to fragmentation pathway analysis. The content herein is structured to empower researchers and drug development professionals with the expertise to develop robust, reliable, and self-validating analytical methods for this compound and its analogs. By integrating foundational principles with practical, field-proven insights, this guide serves as an authoritative resource for achieving high-quality, reproducible mass spectrometry data.
Introduction: The Strategic Importance of this compound
This compound (3,5-ATFBA) is an aromatic organic compound featuring an amino group, a carboxylic acid, and a trifluoromethyl (-CF3) group.[3] Its chemical formula is C₈H₆F₃NO₂ and it has a monoisotopic mass of approximately 205.035 g/mol .[3][4] The strategic incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, known to dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This makes 3,5-ATFBA a highly valuable building block for synthesizing a diverse array of potential drug candidates.[1][2]
Consequently, the ability to accurately detect, characterize, and quantify this molecule is paramount throughout the drug discovery and development pipeline. Mass spectrometry (MS), prized for its sensitivity, selectivity, and speed, stands as the definitive analytical technique for this purpose. This guide provides the technical framework for mastering its application.
Foundational Principles: Ionization and Mass Analysis
The successful transition of an analyte from a liquid phase to a detectable gas-phase ion is the bedrock of a successful MS experiment. For a molecule like 3,5-ATFBA, with its polar, ionizable functional groups, Electrospray Ionization (ESI) is the preeminent technique.
The Rationale for Electrospray Ionization (ESI)
ESI is a 'soft' ionization method that minimizes premature fragmentation, thereby preserving the integrity of the molecular ion for accurate mass determination. The amphoteric nature of 3,5-ATFBA—possessing both a basic amino group and an acidic carboxylic acid group—makes it an ideal candidate for ionization in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., containing formic acid), the amino group is readily protonated. This mode often yields the highest sensitivity and is a common starting point for method development.
-
Negative Ion Mode ([M-H]⁻): In a neutral or slightly basic mobile phase, the carboxylic acid group will deprotonate. This mode can offer enhanced selectivity and a lower chemical background, which is advantageous for complex sample matrices.
Expert Insight: The choice between positive and negative mode is not merely theoretical. It is an empirical decision that must be validated during method development. Factors such as matrix effects and the specific pKa of the analyte can cause one mode to provide a significantly better signal-to-noise ratio.
The Imperative of High-Resolution Mass Spectrometry (HRMS)
For applications in pharmaceutical development, where certainty of identification is non-negotiable, High-Resolution Mass Spectrometry (HRMS) instruments (e.g., Orbitrap, TOF) are essential. HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of a molecule's elemental formula, a critical component of structural confirmation.
Experimental Workflow: A Validated LC-MS Protocol
This section details a robust, step-by-step protocol for the analysis of 3,5-ATFBA using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Preparation of Standards and Samples
Methodological rigor begins with precise and accurate preparation.
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of HPLC-grade methanol. Sonicate briefly if necessary to ensure complete dissolution. Store at 2-8°C, protected from light.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a calibration curve. A typical range for method development is 1 ng/mL to 1000 ng/mL.
Liquid Chromatography (LC) Parameters
Effective chromatographic separation is crucial to mitigate matrix suppression, separate isomers, and ensure reproducible ionization.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Offers excellent retention and peak symmetry for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ESI and promotes good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic eluent with low viscosity and UV transparency. |
| Gradient Elution | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard scouting gradient. Optimize retention time to ~2-3 minutes for efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm internal diameter column to ensure optimal linear velocity. |
| Column Temp. | 40 °C | Enhances peak efficiency and reduces system backpressure. |
| Injection Vol. | 2-5 µL | Keep volume minimal to prevent peak distortion and column overload. |
Mass Spectrometry (MS) Parameters
These parameters must be optimized by infusing a ~500 ng/mL standard solution directly into the source to maximize the analyte signal.
| Parameter | Positive Ion (ESI+) Setting | Negative Ion (ESI-) Setting | Rationale |
| Ionization Mode | ESI+ | ESI- | Both modes should be evaluated to determine the most sensitive and selective response. |
| Capillary Voltage | 3.5 - 4.0 kV | -3.0 to -3.5 kV | Optimized for stable spray and maximum ion current. |
| Source Temp. | 120 °C | 120 °C | A moderate temperature prevents potential thermal degradation of the analyte. |
| Desolvation Temp. | 400 °C | 400 °C | Must be sufficient to effectively remove solvent and generate gas-phase ions. |
| Gas Flows | Instrument Dependent | Instrument Dependent | Optimize nebulizer and drying gases to achieve a stable and robust signal. |
| Scan Range (m/z) | 70 - 300 | 70 - 300 | A range that comfortably encompasses the precursor ion and its expected fragments. |
| Collision Energy (CID) | Ramp 10-40 eV | Ramp 10-40 eV | For MS/MS, this energy range will induce fragmentation for structural elucidation. |
Workflow Visualization
Caption: End-to-end LC-HRMS workflow for the analysis of 3,5-ATFBA.
Data Interpretation: From Spectrum to Structure
The chemical formula C₈H₆F₃NO₂ yields a monoisotopic mass of 205.0351 Da.
Full Scan Mass Spectrum
In a high-resolution full scan, the expected accurate masses are:
-
Positive Ion Mode: The protonated molecule, [M+H]⁺, at m/z 206.0429 .
-
Negative Ion Mode: The deprotonated molecule, [M-H]⁻, at m/z 204.0273 .
Confirmation of these masses within 5 ppm of the theoretical value provides high confidence in the compound's identity.
Tandem Mass Spectrometry (MS/MS) and Fragmentation
Tandem mass spectrometry (or MS/MS) is used to elicit structural information by inducing fragmentation of the isolated precursor ion. For aromatic carboxylic acids, fragmentation is typically driven by losses from the carboxyl group.[5][6][7]
Predicted Fragmentation Pathways:
-
Positive Mode [M+H]⁺: The most likely initial fragmentation is the neutral loss of water (H₂O) from the protonated carboxylic acid, followed by the loss of carbon monoxide (CO).
-
Negative Mode [M-H]⁻: The deprotonated molecule is expected to readily lose carbon dioxide (CO₂) via decarboxylation.
Caption: Key predicted fragmentation pathways for 3,5-ATFBA in MS/MS analysis.
These predicted fragments are essential for building highly selective and sensitive quantitative assays, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
Conclusion
This guide has outlined a comprehensive, scientifically-grounded framework for the mass spectrometric analysis of this compound. By understanding the chemical properties of the analyte, making informed decisions on instrumentation and methodology, and correctly interpreting the resulting spectral data, researchers can achieve analytical results of the highest integrity. The protocols and principles detailed here serve not only as a specific guide for 3,5-ATFBA but also as a foundational template for tackling future analytical challenges in the dynamic field of drug development.
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Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry, 92(14), 10129-10137. Available at: [Link]
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An In-depth Technical Guide to the Fundamental Reactivity of 3-Amino-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a wide range of compounds with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and a trifluoromethyl-substituted aromatic ring, provides a versatile platform for molecular elaboration. The interplay of the electronic properties of these functional groups governs the compound's reactivity, offering a rich landscape for synthetic transformations. This guide provides an in-depth exploration of the fundamental reactivity of this compound, offering insights into the chemical behavior of each functional moiety and the molecule as a whole.
Molecular Structure and Electronic Profile
The reactivity of this compound is dictated by the electronic interplay of its three key functional groups. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly influences the electron density of the aromatic ring and the acidity of the carboxylic acid. Conversely, the amino (-NH₂) group is an electron-donating group through resonance (+R effect), which can activate the aromatic ring towards certain reactions. The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.
This intricate balance of electronic effects leads to a nuanced reactivity profile, where different positions on the aromatic ring and the functional groups themselves exhibit distinct chemical behaviors.
Reactivity of the Functional Groups
The Carboxylic Acid Moiety: Esterification
The carboxylic acid group of this compound readily undergoes esterification. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the benzoic acid, facilitating its reaction with alcohols in the presence of an acid catalyst.
Conceptual Workflow for Esterification
A typical workflow for Fischer esterification.
Experimental Protocol: Synthesis of Methyl 3-amino-5-(trifluoromethyl)benzoate
This protocol is adapted from standard Fischer esterification procedures.[2][3]
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 20-30 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
The Amino Group: Acylation and Diazotization
The amino group is a versatile handle for a variety of chemical transformations, including acylation and diazotization followed by Sandmeyer reactions.
Acylation
The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: Synthesis of 3-Acetamido-5-(trifluoromethyl)benzoic acid
This protocol is based on standard acylation procedures for anilines.[4]
-
Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Reagent Addition: Add acetic anhydride (1.1 eq) and a base like triethylamine or pyridine (1.2 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate. The solvent is then removed to yield the crude product, which can be purified by recrystallization.
Diazotization and Sandmeyer Reaction
The amino group can be converted to a diazonium salt, which is an excellent leaving group and can be substituted by a variety of nucleophiles in the presence of a copper(I) catalyst. This is known as the Sandmeyer reaction.[5][6][7][8]
Conceptual Workflow for Sandmeyer Reaction
A generalized workflow for the Sandmeyer reaction.
Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic acid via Sandmeyer Reaction
This protocol is a representative example of a Sandmeyer reaction.[5][6]
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Add the cold diazonium salt solution to the copper(I) chloride solution.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or chromatography.
The Aromatic Ring: Electrophilic Aromatic Substitution
The reactivity of the aromatic ring towards electrophilic substitution is influenced by the directing effects of the substituents. The amino group is an ortho, para-director, while the carboxylic acid and trifluoromethyl groups are meta-directors. Due to the strong deactivating effect of the trifluoromethyl and carboxylic acid groups, electrophilic aromatic substitution on this compound is challenging. However, under forcing conditions, substitution may occur. The amino group is the most activating and will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).
Directing Effects in Electrophilic Aromatic Substitution
Directing effects of substituents on the aromatic ring.
Given the positions of the existing groups, the most likely positions for electrophilic attack are C2, C4, and C6. Steric hindrance may influence the regioselectivity of the substitution. For instance, halogenation under appropriate conditions could potentially be achieved.[9]
Spectroscopic Data
The structural features of this compound and its derivatives can be confirmed by various spectroscopic techniques.
Table 1: Representative Spectroscopic Data
| Technique | Compound | Key Signals |
| ¹H NMR | This compound | Aromatic protons will appear as distinct signals in the downfield region. The chemical shifts will be influenced by the electronic nature of the substituents. |
| ¹³C NMR | This compound | The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. The carbonyl carbon will appear at a downfield chemical shift. |
| IR | This compound | Characteristic peaks for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching of the trifluoromethyl group will be observed. |
Note: Specific chemical shifts and coupling constants can be found in spectral databases.[10]
Conclusion
This compound is a versatile building block with a rich and predictable reactivity profile. By understanding the electronic interplay of its functional groups, researchers can strategically design synthetic routes to a wide array of complex molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for the effective utilization of this valuable chemical intermediate.
References
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Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]
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Chemical Society Reviews. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Retrieved from [Link]
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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Amino-5-(trifluoromethyl)benzoic Acid
Executive Summary
3-Amino-5-(trifluoromethyl)benzoic acid is a key building block in modern medicinal and materials chemistry, prized for the unique electronic and lipophilic properties imparted by its trifluoromethyl group.[1] This guide provides a comprehensive analysis of its reactivity towards electrophilic aromatic substitution (EAS), a critical class of reactions for its further functionalization. The core chemical challenge of this substrate lies in the competing electronic effects of its three distinct substituents: a strongly activating amino group and two strongly deactivating groups (trifluoromethyl and carboxylic acid). This document dissects these competing influences to predict regiochemical outcomes, provides validated experimental frameworks for key transformations, and addresses the inherent limitations of certain EAS reactions, such as Friedel-Crafts, on this highly substituted and electronically complex scaffold.
The Substrate: this compound
Physicochemical Properties
This compound (CAS No. 328-68-7) is a white crystalline solid.[2] Its structure is characterized by a benzoic acid core substituted with an amino group at the 3-position and a trifluoromethyl group at the 5-position.[2] This unique arrangement of functional groups governs its chemical behavior and makes it a valuable intermediate in organic synthesis.[2]
| Property | Value | Source |
| CAS Number | 328-68-7 | |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.13 g/mol | [3] |
| Melting Point | 141-146 °C | [2] |
| Appearance | White crystalline solid | [2] |
Significance in Drug Development
The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, this compound serves as a crucial starting material for active pharmaceutical ingredients (APIs) where these properties are essential for therapeutic efficacy.[1]
The Core Directive: Predicting Regioselectivity in a Complex System
The central challenge in predicting the outcome of electrophilic aromatic substitution on this molecule is the need to synthesize the influence of three electronically distinct groups. The rate and orientation of EAS are dictated by the ability of the substituents to donate or withdraw electron density from the ring, thereby stabilizing or destabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[4][5]
Analysis of Substituent Effects
-
Amino Group (-NH₂): This is a powerful activating group.[4] It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+M) via its lone pair of electrons. The resonance effect dominates, enriching the electron density of the ring, particularly at the ortho and para positions. Therefore, the -NH₂ group is a strong ortho, para-director.[4][6][7]
-
Trifluoromethyl Group (-CF₃): This is a strongly deactivating group.[8] The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I) that pulls electron density out of the aromatic ring.[9][10] It has no significant resonance effect. This reduction in nucleophilicity makes the ring less reactive towards electrophiles and directs incoming electrophiles to the meta position.[8][9]
-
Carboxylic Acid Group (-COOH): This is also a deactivating, meta-directing group.[7][11] It withdraws electron density from the ring through both an inductive effect (-I) and a resonance effect (-M).
The Consensus Directive: Predicting the Site of Attack
The regiochemical outcome is determined by the consensus of these directing effects. The potent activating and directing power of the amino group is the dominant factor.
-
-NH₂ Group (Activator): Strongly directs to positions C2, C4, and C6.
-
-COOH Group (Deactivator): Directs to its meta positions, C2 and C6.
-
-CF₃ Group (Deactivator): Directs to its meta positions, C2 and C6.
All three substituents direct the electrophile to the C2 and C6 positions . These positions are ortho to the strongly activating amino group and meta to both deactivating groups. This convergence of directing effects leads to a high degree of regioselectivity for substitution at these two equivalent sites. Attack at C4, while para to the activating amino group, is disfavored as it is ortho to the deactivating -CF₃ group.
Caption: Predicted regioselectivity for EAS of this compound.
Key Electrophilic Substitution Reactions and Protocols
Despite the overall deactivation of the ring by two substituents, the powerful activating nature of the amino group allows for several key EAS reactions to proceed, albeit under carefully controlled conditions.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the presence of the deactivating groups, a potent nitrating agent is required. The standard mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[12][13]
Caption: General mechanism for the nitration of this compound.
Experimental Protocol: Nitration to yield 3-Amino-2-nitro-5-(trifluoromethyl)benzoic acid
-
Causality: This protocol is adapted from standard procedures for the nitration of deactivated benzoic acids.[11] The use of a strong acid mixture is necessary to generate a sufficient concentration of the nitronium ion electrophile. Maintaining a low temperature is critical to control the reaction's exothermicity and prevent the formation of undesired byproducts, particularly oxidation of the amino group or polysubstitution.[11]
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, cool 15 mL of concentrated sulfuric acid to below 5 °C.
-
Substrate Dissolution: Slowly add 2.05 g (10 mmol) of this compound to the cold sulfuric acid. Stir until a homogeneous solution or fine suspension is achieved, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 0.7 mL (10.5 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. The internal temperature must be rigorously maintained between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The solid product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Halogenation (Bromination)
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring. For a deactivated ring, a Lewis acid catalyst such as FeBr₃ is typically required to polarize the Br-Br bond and generate a more potent electrophile.[14][15]
Experimental Protocol: Bromination to yield 3-Amino-2-bromo-5-(trifluoromethyl)benzoic acid
-
Causality: The amino group is susceptible to oxidation by bromine. Using a less reactive bromine source or protecting the amino group might be necessary. However, for direct bromination, the Lewis acid catalyst is essential to increase the electrophilicity of Br₂ to overcome the ring's deactivation.[16] The reaction is typically run in a non-polar solvent to avoid complexation with the catalyst.
-
Apparatus Setup: In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add 2.05 g (10 mmol) of this compound and 0.1 g (0.34 mmol) of iron(III) bromide (FeBr₃) to 20 mL of a dry, inert solvent like 1,2-dichloroethane.
-
Reagent Addition: Dissolve 0.51 mL (10 mmol) of bromine (Br₂) in 5 mL of 1,2-dichloroethane and place it in the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The evolution of HBr gas should be observed.
-
Completion: After the addition is complete, stir the mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified via column chromatography or recrystallization.
Sulfonation
Sulfonation is the introduction of a sulfonic acid (-SO₃H) group, typically using fuming sulfuric acid (H₂SO₄ containing excess SO₃).[17][18] Sulfur trioxide (SO₃) is the active electrophile.[17] A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute hot acid, making it a useful protecting or blocking group.[17][19]
-
Causality: The highly acidic conditions required for sulfonation will protonate the amino group, converting it into a deactivating, meta-directing ammonium (-NH₃⁺) group. This completely changes the directing effects. The -NH₃⁺, -COOH, and -CF₃ groups are all deactivating and meta-directing.
-
Meta to -NH₃⁺: Positions C2 and C4.
-
Meta to -COOH: Positions C2 and C6.
-
Meta to -CF₃: Positions C2 and C6.
-
The consensus position under these strongly acidic conditions remains C2 and C6 .
-
A Critical Limitation: The Failure of Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings.[20] However, these reactions are subject to significant limitations that are particularly relevant to the this compound substrate.
Friedel-Crafts reactions are known to fail on aromatic rings containing:
-
Strongly deactivating groups: The -CF₃ and -COOH groups make the ring too electron-poor (not nucleophilic enough) to attack the carbocation or acylium ion electrophiles.[21][22]
-
An amino (-NH₂) group: The nitrogen lone pair is basic and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[23][24] This forms a Lewis acid-base complex, placing a positive charge on the nitrogen. The resulting -NH₂-AlCl₃⁻ group is a powerful deactivating group, shutting down any further reaction.[21][23]
Caption: The reaction between the amino group and the Lewis acid catalyst deactivates the ring.
Potential Workaround: Protection of the Amino Group
To circumvent this limitation, the amino group can be protected as an amide (e.g., by reacting it with acetyl chloride to form an acetanilide). The resulting amide group is still an activating, ortho, para-director, but its lone pair is less basic and less likely to irreversibly complex with the Lewis acid catalyst.[22] The acylation could then proceed, followed by deprotection of the amide to restore the amino group.
Conclusion and Outlook
The electrophilic aromatic substitution of this compound is governed by a fascinating interplay of competing substituent effects. The powerful activating and ortho, para-directing nature of the amino group decisively controls the regioselectivity, funneling electrophiles to the C2 and C6 positions, which are synergistically favored by the meta-directing influence of the deactivating groups. While standard EAS reactions like nitration and halogenation can be achieved under controlled conditions, practitioners must remain aware of the substrate's inherent limitations, particularly the complete shutdown of Friedel-Crafts reactivity due to both ring deactivation and catalyst poisoning by the amino group. Future work in this area may focus on developing milder catalytic systems or novel protecting group strategies to broaden the synthetic utility of this valuable chemical intermediate.
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YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]
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The Trifluoromethyl Group as a Bioisostere: Modulating the Electronic Landscape of Benzoic Acids for Drug Design
An In-depth Technical Guide:
Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] This guide provides a comprehensive analysis of the electronic properties of the CF₃ group when appended to a benzoic acid scaffold, a common structural motif in pharmaceuticals. We will dissect the group's fundamental physicochemical characteristics and explore its impact on acidity (pKa), a critical attribute governing drug behavior. Through quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
Core Electronic Signature of the Trifluoromethyl Group
The utility of the CF₃ group stems from its distinct and powerful electronic characteristics, which are fundamentally different from its hydrocarbon analog, the methyl group (-CH₃).
-
High Electronegativity and Inductive Effect: The CF₃ group is defined by the three highly electronegative fluorine atoms. This creates a strong, permanent dipole moment and makes the group one of the most potent electron-withdrawing substituents used in organic chemistry.[2] This influence is exerted primarily through the sigma (σ) bond framework, an effect known as a negative inductive effect (-I).[3] The CF₃ group strongly pulls electron density away from the aromatic ring to which it is attached.[4] Unlike groups such as nitro (-NO₂) or cyano (-CN), the CF₃ group has no significant π-accepting resonance effect.[4] Its electronic influence is almost purely inductive.[2][5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[6] This inherent strength renders the CF₃ group exceptionally stable and resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[7][8] This is a key strategy for increasing a drug's half-life and reducing metabolic liabilities.[6]
-
Lipophilicity: The CF₃ group is highly lipophilic, a property that generally enhances a molecule's ability to permeate biological membranes.[1][7] This property, quantified by the Hansch parameter (π = +0.88), is critical for oral bioavailability and distribution into tissues.[6]
Caption: Inductive electron withdrawal by the CF₃ group from the benzoic acid ring.
Modulating Acidity: The Impact of the CF₃ Group on Benzoic Acid pKa
The acidity of the carboxylic acid group is a critical parameter that dictates a molecule's ionization state at physiological pH (typically ~7.4). This, in turn, governs fundamental ADME (absorption, distribution, metabolism, and excretion) properties. The strong electron-withdrawing nature of the CF₃ group has a profound and predictable effect on the pKa of benzoic acid.
The dissociation of a benzoic acid in water establishes an equilibrium between the protonated acid and its conjugate base, the benzoate anion. The stability of this anion determines the strength of the acid.
By withdrawing electron density from the aromatic ring, the CF₃ group helps to delocalize and stabilize the negative charge on the carboxylate anion of the conjugate base.[4] This stabilization shifts the equilibrium towards dissociation, resulting in a stronger acid with a lower pKa value.
The position of the CF₃ substituent on the aromatic ring has a significant impact on the magnitude of this acidifying effect.
Table 1: Comparative pKa Values of Trifluoromethyl-Substituted Benzoic Acids
| Compound | pKa in Water (25°C) | Change from Benzoic Acid (ΔpKa) | Rationale |
|---|---|---|---|
| Benzoic Acid | 4.20 | - | Reference compound. |
| 2-(Trifluoromethyl)benzoic acid | 3.51 | -0.69 | The -I effect is strongest at the ortho position due to proximity, but this can be partially offset by steric hindrance that may disrupt the coplanarity of the COOH group with the ring.[9] |
| 3-(Trifluoromethyl)benzoic acid | 3.88 | -0.32 | The -I effect is still strong, significantly increasing acidity compared to the parent benzoic acid.[10] |
| 4-(Trifluoromethyl)benzoic acid | 3.76 | -0.44 | The powerful -I effect operates effectively from the para position, strongly stabilizing the carboxylate anion.[4] |
Note: pKa values are compiled from various sources and may show slight variations. The trend is the critical takeaway.
Quantifying Electronic Influence: Hammett Constants
The Hammett equation provides a powerful framework for quantifying the electronic effect of substituents on a benzene ring. The equation, log(K/K₀) = ρσ, relates the rate or equilibrium constant (K) of a substituted reactant to the reference reactant (K₀) through the substituent constant (σ) and the reaction constant (ρ).
The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The CF₃ group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character.
Table 2: Hammett Substituent Constants for the Trifluoromethyl Group
| Constant | Value | Interpretation |
|---|---|---|
| σ_meta_ (σ_m_) | +0.43 to +0.44 | Represents the inductive effect. The high positive value indicates a very strong electron-withdrawing inductive effect.[11] |
| σ_para_ (σ_p_) | +0.54 to +0.57 | Represents the combined inductive and resonance effects. The value is even higher than σ_meta_, reflecting the potent electron-withdrawing nature of the group.[11] |
These high positive values are invaluable for medicinal chemists, allowing for the rational prediction of how a CF₃ group will influence the reactivity and properties of a lead compound.
Practical Implications in Drug Design
The ability to precisely tune the pKa of a molecule is a fundamental strategy in drug development. By incorporating a CF₃ group onto a benzoic acid-containing drug candidate, a medicinal chemist can leverage its electronic effects to optimize the pharmacokinetic profile.
-
Modulating Solubility and Permeability: The pKa determines the ratio of the ionized (more water-soluble) to the un-ionized (more lipid-soluble) form of a drug at a given pH. Lowering the pKa with a CF₃ group will increase the proportion of the ionized form at physiological pH. This can enhance aqueous solubility but may decrease permeability across lipid membranes. A careful balance must be achieved.[6][12]
-
Improving Target Binding: The electronic modulation by the CF₃ group can alter the electrostatic potential of the entire molecule, potentially leading to stronger or more favorable interactions (e.g., hydrogen bonding, electrostatic interactions) with the biological target.[6]
-
Blocking Metabolic Hotspots: A reactive C-H bond on the aromatic ring can be a site of metabolic oxidation. Replacing it with a robust CF₃ group is a common and effective "metabolic blocking" strategy to increase the drug's stability and in vivo half-life.[7]
Caption: Logical workflow from chemical modification to pharmacokinetic outcome.
Experimental Protocols for Characterization
To ensure scientific integrity, theoretical understanding must be paired with robust experimental validation. The following protocols provide self-validating systems for the synthesis and characterization of trifluoromethyl-substituted benzoic acids.
Representative Synthesis: 4-(Trifluoromethyl)benzoic acid
This protocol describes the oxidation of p-trifluoromethylbenzaldehyde. The choice of catalyst and oxidant provides a high-yield, scalable reaction.[13]
Materials & Reagents:
-
p-Trifluoromethylbenzaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Deionized water
-
Oxygen (balloon or atmospheric)
-
15 mL glass reaction tube with stir bar
-
Oil bath and heating plate
-
Centrifuge
Procedure:
-
To a 15 mL glass reaction tube, add p-trifluorobenzaldehyde (1 mmol, ~174 mg).
-
Add deionized water (2 mL).
-
Add Cu(OAc)₂·H₂O (0.003 mmol, ~0.6 mg, 0.3 mol%).
-
Add Co(OAc)₂·4H₂O (0.003 mmol, ~0.75 mg, 0.3 mol%).
-
Seal the tube and connect it to an oxygen-filled balloon.
-
Place the reaction tube in a preheated oil bath at 70°C.
-
Stir the reaction mixture vigorously for 1 hour.
-
After the reaction is complete, cool the tube to room temperature.
-
The crude product will precipitate as a solid. Separate the solid by centrifugation.
-
Wash the solid product with 3 mL of deionized water, agitating via ultrasonication if necessary.
-
Centrifuge again to collect the solid and dry to a constant weight to obtain the target product, 4-(trifluoromethyl)benzoic acid.
pKa Determination by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of a synthesized or purchased trifluoromethyl-substituted benzoic acid.[14]
Apparatus & Reagents:
-
Calibrated pH meter with a combination glass electrode
-
25 mL burette (Class A)
-
100 mL beaker and magnetic stirrer
-
Standardized 0.1 M NaOH solution (titrant)
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
-
~0.01 M solution of the trifluoromethyl-benzoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture for less soluble compounds).[14][15]
-
Deionized, CO₂-free water
Workflow Diagram:
Caption: Experimental workflow for pKa determination via potentiometric titration.
Procedure:
-
Electrode Calibration (Trustworthiness Check): Calibrate the pH electrode using standard buffers (pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions. The slope should be within 95-105% of the theoretical Nernstian value. This step is critical for data accuracy.
-
Analyte Preparation: Accurately weigh the trifluoromethyl-benzoic acid and dissolve it in a known volume of CO₂-free deionized water to make an approximately 0.01 M solution.
-
Titration Setup: Place a known volume (e.g., 50.0 mL) of the acid solution into a 100 mL beaker with a magnetic stir bar. Immerse the calibrated pH electrode and begin stirring at a moderate, constant rate.
-
Titration: Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the burette volume and the corresponding pH. Continue additions well past the equivalence point.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).
-
The pKa is the pH value of the solution when exactly half of the equivalence point volume of titrant has been added (Vₑ / 2). Read this pH value directly from the titration curve or your data table.
-
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal.[1] Its powerful and predominantly inductive electron-withdrawing effect significantly increases the acidity of the benzoic acid scaffold. This modulation of pKa, a fundamental physicochemical property, provides a rational and predictable means to influence a drug candidate's solubility, membrane permeability, and metabolic stability. By understanding the electronic principles outlined in this guide and validating them with robust experimental protocols, researchers can more effectively harness the CF₃ group to optimize lead compounds into viable and successful therapeutic agents.
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Dagar, S., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link][19]
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Çakırlar, C., et al. (2011). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Korean Chemical Society, 55(1). [Link][14]
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Erk, N. (2006). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Analytical Letters, 39(10), 2165-2178. [Link][15]
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Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 42(10), 1617-1628. [Link][2]
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Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link][3]
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An In-Depth Technical Guide on 3-Amino-5-(trifluoromethyl)benzoic acid: Theoretical and Practical Insights
Abstract
3-Amino-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern medicinal chemistry and materials science. The strategic placement of the amino (-NH₂), carboxylic acid (-COOH), and trifluoromethyl (-CF₃) groups on the aromatic ring imparts a unique combination of reactivity, lipophilicity, and metabolic stability to derivative compounds. This guide provides a comprehensive overview of the theoretical underpinnings of this molecule's properties, alongside practical methodologies for its synthesis and characterization. We will delve into its electronic structure, spectroscopic signatures, and its role as a versatile intermediate in the synthesis of high-value compounds, particularly active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules has become a cornerstone of modern drug design. The -CF₃ group is a powerful modulator of a molecule's physicochemical properties. It is highly lipophilic, enhancing membrane permeability, and its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, thereby influencing binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug.
This compound (ATBA) serves as an exemplary scaffold that leverages these benefits. Its structure features a trifluoromethyl group meta to both an amino and a carboxylic acid group, creating a unique electronic and steric environment. This arrangement makes ATBA an invaluable starting material for creating complex molecules with tailored properties for pharmaceuticals and advanced materials. This guide will explore the theoretical basis for these properties and connect them to practical applications.
Physicochemical and Structural Properties
ATBA is a white crystalline solid with a melting point in the range of 141-146 °C.[1] Its molecular structure and key identifiers are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₆F₃NO₂[2] |
| Molecular Weight | 205.13 g/mol [1] |
| CAS Number | 328-68-7[1] |
| Appearance | White crystalline solid[2] |
| Melting Point | 141-146 °C[1] |
| SMILES | Nc1cc(cc(c1)C(F)(F)F)C(O)=O[1] |
| InChI Key | WBTHOSZMTIPJLR-UHFFFAOYSA-N[1] |
The unique positioning of the functional groups on the benzene ring dictates the molecule's reactivity and potential for derivatization.[2]
Theoretical Studies: Unveiling the Electronic Landscape
To fully appreciate the utility of ATBA, it is essential to understand its electronic properties through computational chemistry. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of various molecular descriptors that predict reactivity and spectroscopic behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a large gap suggests high stability and low reactivity.
For a molecule like ATBA, the electron-donating amino group and the electron-withdrawing trifluoromethyl and carboxylic acid groups create a polarized electronic structure. DFT calculations would likely show the HOMO density concentrated around the amino group and the aromatic ring, while the LUMO density would be more localized on the carboxylic acid and trifluoromethyl groups. This separation of frontier orbitals is key to predicting how ATBA will behave in different chemical reactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify electrophilic and nucleophilic sites. For ATBA, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and carboxylic acid groups, highlighting them as sites for nucleophilic interaction.
Synthesis and Characterization
Synthetic Pathways
Several synthetic routes to this compound have been established. A common and practical approach begins with a precursor that already contains the trifluoromethyl group.[3]
One prevalent method involves the reduction of a nitro group.[3] The synthesis can start from 3-nitro-5-(trifluoromethyl)benzoic acid. The nitro group is then reduced to an amino group using various reducing agents.[3] Catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[3] Alternatively, chemical reducing agents like iron powder in an acidic medium or stannous chloride can be employed.[3]
Another reported method is the diazotization of 3-amino-5-methylbenzoic acid, followed by treatment with trifluoroacetic anhydride.[2] The choice of synthetic route often depends on the desired scale, cost-effectiveness, and available starting materials.[3]
Experimental Protocol: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-5-(trifluoromethyl)benzoic acid in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add iron powder (or another suitable reducing agent) to the solution. If using iron, add a small amount of hydrochloric acid to initiate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and filter off the iron salts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound.
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structure and purity of synthesized ATBA are typically confirmed using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,3,5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms.
-
FT-IR: The infrared spectrum would display characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-F stretches of the trifluoromethyl group.
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound (205.13 g/mol ).[1]
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block in the synthesis of more complex molecules.[2][4] Its utility stems from the presence of two reactive functional groups—the amino group and the carboxylic acid group—which can be selectively modified.
Pharmaceutical Intermediate
ATBA is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The trifluoromethyl group is often essential for therapeutic efficacy, improving factors like metabolic stability and binding affinity.[4] Research suggests that ATBA and its derivatives may possess antibacterial, antifungal, and enzyme-inhibiting properties.[2] It has been identified as a potential inhibitor of kinases, which are important targets in cancer therapy.[2]
Agrochemical Synthesis
Similar to its role in pharmaceuticals, ATBA serves as a foundational molecule in the development of new pesticides, herbicides, and fungicides.[4] The trifluoromethyl group can enhance the biological activity and stability of these agrochemicals.[4]
Peptide Synthesis
The presence of both an amino and a carboxylic acid group makes ATBA suitable for use in peptide synthesis, where it can be incorporated as a non-natural amino acid to create peptidomimetics with enhanced properties.[1]
Caption: Key application areas for this compound.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[1] It should be stored in a well-ventilated place, and containers should be kept tightly closed.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages in the development of new pharmaceuticals, agrochemicals, and materials. Its unique electronic and physicochemical properties, largely dictated by the trifluoromethyl group, make it a valuable tool for chemists. A thorough understanding of its theoretical properties, combined with robust synthetic and analytical methods, allows researchers to fully exploit its potential in creating novel molecules with enhanced function and stability.
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A Technical Guide to 3-Amino-5-(trifluoromethyl)benzoic Acid: A Cornerstone of Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Amino-5-(trifluoromethyl)benzoic acid, a molecule of significant interest in contemporary drug discovery. We will explore its historical context, detail its physicochemical properties, present a robust and validated synthetic protocol, and examine its applications as a versatile scaffold in medicinal chemistry. The narrative emphasizes the causal reasoning behind experimental choices, grounding all technical claims in authoritative references to ensure scientific integrity.
Introduction: The Strategic Value of the Trifluoromethyl Group
In the landscape of modern drug design, the strategic incorporation of fluorine is a powerful tactic for optimizing molecular properties. The trifluoromethyl (-CF₃) group, in particular, is a bioisostere for several functional groups and is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] Within this context, this compound has emerged as an indispensable building block.[2] Its unique trifluoromethyl substitution pattern, combined with two reactive functional groups—an amine and a carboxylic acid—makes it a highly sought-after intermediate for synthesizing a wide array of complex and biologically active molecules.[2][3]
Genesis of a Key Building Block: Discovery and History
The development of this compound is not marked by a single discovery event but is rather a product of the systematic advancement of organofluorine chemistry throughout the 20th century. As chemists sought to create novel fluorinated aromatics for pharmaceuticals and agrochemicals, synthetic routes to compounds bearing the trifluoromethyl group were extensively explored.[4] The synthesis of this specific molecule is a multi-step process, and its availability has been driven by its increasing utility as an intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[2][5] Early methods have been refined over time to improve yield, purity, and cost-effectiveness for both laboratory and industrial-scale production.[5]
Molecular Profile: Physicochemical and Structural Characteristics
The compound's utility is directly derived from its distinct molecular structure and resulting chemical properties. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group.
Caption: The chemical structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.13 g/mol | |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 141-146 °C | [3] |
| Assay Purity | ≥97% | |
| CAS Number | 328-68-7 |
The Art of Synthesis: From Precursors to Final Product
Rationale for a Common Synthetic Strategy
A prevalent and reliable method for synthesizing this compound involves the reduction of a nitro-substituted precursor, 3-nitro-5-(trifluoromethyl)benzoic acid.[5] This strategy is favored for several reasons:
-
Precursor Accessibility: Trifluoromethylated nitroaromatics are common starting points in organofluorine chemistry.
-
Selective Reduction: The reduction of a nitro group to an amine is a high-yielding and well-understood transformation with minimal side reactions.
-
Robustness: Catalytic hydrogenation, a common method for this reduction, is clean, efficient, and scalable. It avoids the use of harsh or stoichiometric metal reductants, simplifying purification.[5]
Detailed Experimental Protocol: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid
This protocol describes a standard laboratory-scale synthesis via catalytic hydrogenation.
Materials & Equipment:
-
3-Nitro-5-(trifluoromethyl)benzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (or Ethanol), reagent grade
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask or Parr bottle)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable reaction flask, add 3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Solvent Addition: Add methanol to dissolve or suspend the starting material, typically at a concentration of 0.1-0.2 M.
-
Catalyst Introduction: Carefully add 10% Palladium on carbon (Pd/C) to the mixture. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Causality Note: Pd/C is an excellent catalyst for nitro group reductions, offering high activity and selectivity. It facilitates the cleavage of the N-O bonds and the formation of N-H bonds in the presence of hydrogen.
-
-
Hydrogenation: Seal the reaction vessel and purge it with nitrogen or argon before introducing hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.
-
Causality Note: Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, the dissolved substrate, and the gaseous hydrogen, maximizing the reaction rate.
-
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This typically takes 4-12 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of methanol to recover any adsorbed product.
-
Isolation and Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound, which can be further purified by recrystallization if necessary.
Workflow Visualization
Caption: A typical synthetic workflow for this compound.
The Molecule at Work: Applications in Drug Discovery
This compound is a versatile building block primarily because its two functional groups offer orthogonal reactivity, allowing for stepwise and controlled modifications.[2]
-
The Amine Group (-NH₂): Serves as a nucleophile or a basic center. It is commonly used to form amide bonds, sulfonamides, or can be modified through reductive amination to build complex side chains.
-
The Carboxylic Acid Group (-COOH): Acts as an electrophilic center after activation. It is almost universally used to form amide bonds, which are present in approximately 25% of all clinically approved drugs.[6] It can also be converted to esters or reduced to an alcohol.
This dual functionality allows the molecule to act as a linker, connecting different pharmacophores to create a final drug candidate with optimized properties. Research has highlighted its potential in developing new antibacterial, antifungal, and antioxidant agents, and it has been identified as a potential inhibitor of enzymes like kinases.[3]
Visualization of Derivatization Pathways
Caption: Common reaction pathways for modifying this compound.
Conclusion and Future Perspectives
This compound is a powerful and proven building block in the medicinal chemist's toolkit. Its value is derived from the synergistic combination of a property-enhancing trifluoromethyl group and two versatile functional handles. Future work in this area will likely focus on developing even more efficient, green, and cost-effective synthetic routes to meet growing demand. Furthermore, its continued application in constructing novel molecular architectures will undoubtedly lead to the discovery of next-generation therapeutics targeting a wide range of diseases.
References
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-
MDPI. (2023). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
- Google Patents. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
PubChem, National Center for Biotechnology Information. Methyl 3-amino-5-(trifluoromethyl)benzoate. [Link]
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Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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An In-depth Technical Guide to the Chemical Stability and Storage of 3-Amino-5-(trifluoromethyl)benzoic acid
Introduction
3-Amino-5-(trifluoromethyl)benzoic acid, a key building block in contemporary drug discovery and materials science, presents a unique combination of functional groups that dictate its chemical behavior. The presence of an aromatic amine, a carboxylic acid, and a strongly electron-withdrawing trifluoromethyl group on the same phenyl ring creates a molecule with distinct properties that require a thorough understanding for its effective use and long-term storage. This guide provides a comprehensive analysis of the chemical stability of this compound, offering insights into its potential degradation pathways and providing field-proven protocols for its appropriate storage and handling. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile compound in their work.
Core Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is paramount to appreciating its stability profile.
| Property | Value | Source |
| CAS Number | 328-68-7 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.13 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 141-146 °C | [1][2][3] |
| Solubility | Soluble in acidic and alkaline solutions; slightly soluble in ethanol and ether; almost insoluble in water. | [3] |
| pKa | 3.93 ± 0.10 (Predicted) | [3] |
Analysis of Chemical Stability: A Tale of Three Functional Groups
The stability of this compound is a direct consequence of the interplay between its three key functional moieties: the amino group, the carboxylic acid group, and the trifluoromethyl group.
The Influence of the Trifluoromethyl Group: An Anchor of Stability
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This has a profound impact on the electronic environment of the aromatic ring. By withdrawing electron density, the -CF₃ group deactivates the benzene ring towards electrophilic attack, which is a common mechanism for oxidative degradation.[5][6] This inherent electronic stabilization contributes significantly to the overall stability of the molecule.[4]
The Amino Group: A Locus of Reactivity
In contrast to the stabilizing effect of the -CF₃ group, the amino (-NH₂) group is an activating, ortho-, para-directing group.[5] This means it donates electron density to the aromatic ring, making it more susceptible to oxidation. The lone pair of electrons on the nitrogen atom can participate in resonance, increasing the electron density at the ortho and para positions. This heightened reactivity makes the amino group and the aromatic ring potential sites for oxidative degradation.
The Carboxylic Acid Group: A Potential Point of Thermal Lability
The carboxylic acid (-COOH) group introduces the possibility of decarboxylation, particularly at elevated temperatures. Studies on substituted benzoic acids have shown that they can undergo decarboxylation to yield the corresponding aromatic compound.[2][7][8] The presence of the amino group can influence the rate of this process.
The interplay of these electronic effects is crucial. The strong electron-withdrawing nature of the -CF₃ group at the meta position to the amino group will partially mitigate the activating effect of the -NH₂ group, leading to a more stable molecule than a simple aminobenzoic acid.
Potential Degradation Pathways
Based on the chemical nature of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is fundamental to developing stability-indicating analytical methods and defining appropriate storage conditions.
Caption: Predicted degradation pathways for this compound.
Forced Degradation Studies: Probing the Limits of Stability
To experimentally validate these predicted pathways and to develop a robust, stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[9][10][11] The International Council for Harmonisation (ICH) provides guidelines for such studies, which form the basis of the protocols outlined below.[7][12][13][14][15]
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on its chemical properties:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25 °C). | The compound is generally stable at ambient temperatures.[3] Avoid exposure to high heat to prevent thermal degradation (decarboxylation). |
| Light | Keep in a dark place, protected from light. | Aromatic amines can be susceptible to photolytic degradation, leading to the formation of colored impurities.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation of the amino group. Some suppliers provide the material under an argon atmosphere.[8] |
| Moisture | Store in a dry place. | Although generally stable to hydrolysis, minimizing moisture prevents potential reactions, especially if stored for extended periods. |
| Container | Use a well-sealed, opaque container. | This provides a physical barrier against light and atmospheric moisture. |
Experimental Protocols for Stability Assessment
The following protocols are designed to assess the stability of this compound and to develop a stability-indicating analytical method, in line with ICH guidelines.
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for stability studies. The goal is to develop a method that can separate the parent compound from all potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
-
Protocol 2: Characterization of Degradation Products
Identification of the major degradation products is crucial for understanding the degradation pathways.
Methodology:
-
LC-MS/MS Analysis: Couple the developed HPLC method to a mass spectrometer (MS). This will provide molecular weight information for the degradation products. Tandem MS (MS/MS) can be used to obtain fragmentation patterns, which aid in structural elucidation. The presence of the trifluoromethyl group often leads to characteristic fragmentation patterns.[10][12][16]
-
NMR Spectroscopy: If a significant degradation product is formed, it can be isolated using preparative HPLC and its structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.[13][17]
Conclusion
This compound is a chemically robust molecule, primarily due to the stabilizing influence of the trifluoromethyl group. However, its amino and carboxylic acid functionalities introduce potential degradation pathways, namely oxidation and thermal decarboxylation. By understanding these intrinsic chemical properties and potential liabilities, researchers can implement appropriate storage and handling procedures to ensure the long-term integrity of this valuable compound. The application of systematic forced degradation studies, guided by ICH principles, is essential for the development of validated, stability-indicating analytical methods, which are a cornerstone of reliable scientific research and drug development.
References
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- Regulatory Affairs Professionals Society (RAPS). (2025, April 17).
- Tianjin Gnee Biotech Co., Ltd. (n.d.). CAS:328-68-7 | this compound.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
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3-Amino-5-(trifluoromethyl)benzoic acid pKa and acidity
An In-Depth Technical Guide to the Acid-Base Properties of 3-Amino-5-(trifluoromethyl)benzoic Acid
Abstract
This compound is a key building block in modern medicinal and agrochemical research, valued for the unique physicochemical properties imparted by its trifluoromethyl substituent.[1][2] Understanding its acid-base characteristics is fundamental to its application in synthesis, formulation, and biological systems. This guide provides a detailed analysis of the compound's acidity, focusing on the pKa values of its carboxylic acid and amino functional groups. We dissect the powerful electronic effects of the trifluoromethyl and amino substituents that govern these properties, provide a robust experimental protocol for their determination, and present a comparative analysis with parent compounds.
Introduction: A Molecule of Competing Influences
This compound presents a fascinating case study in physical organic chemistry. Its structure incorporates three key functionalities on a benzene ring: a carboxylic acid group, an amino group, and a trifluoromethyl group.[2][3] The resulting acid-base properties are not a simple sum of their parts but rather a complex interplay of competing electronic effects. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, while the amino (-NH₂) group can be both electron-donating and electron-withdrawing.[4][5] This guide will elucidate how these competing influences dictate the protonation states of the molecule, a critical factor for its reactivity, solubility, and bio-pharmacological profile.
The Architecture of Acidity: Electronic Substituent Effects
To predict and understand the pKa values of this compound, one must first appreciate the electronic contributions of its substituents. The positions of these groups (meta to each other) are critical to the nature of their interaction.
The Trifluoromethyl Group: A Potent Inductive Sink
The -CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry.[4] Its power stems from the high electronegativity of the three fluorine atoms, creating a strong dipole and pulling electron density away from the aromatic ring through the sigma bonds. This is known as a negative inductive effect (-I effect).[4][6] Unlike groups with pi bonds, its resonance effects are negligible. This potent and purely inductive withdrawal significantly impacts the acidity of nearby functional groups.[7][8]
The Amino Group: A Dichotomy of Effects
The amino group (-NH₂) exhibits a dual electronic nature. Due to the lone pair of electrons on the nitrogen atom, it can donate electron density into the aromatic pi-system, a positive resonance effect (+R).[5] Simultaneously, nitrogen is more electronegative than carbon, so it exerts a mild electron-withdrawing inductive effect (-I).[9][10] The dominant effect (+R or -I) is highly dependent on its position on the ring. In the case of this compound, the amino group is meta to the carboxylic acid, a position from which resonance effects are minimally expressed.
Caption: Electronic influences within this compound.
Analysis of Ionizable Centers
The molecule has two primary ionizable centers: the carboxylic acid proton and the amino group's lone pair.
Acidity of the Carboxylic Acid Group (pKa₁)
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups increase acidity (lower pKa) by delocalizing the negative charge of the anion, thus stabilizing it.[11][12][13]
-
Baseline - Benzoic Acid: Benzoic acid has a pKa of approximately 4.20.[14][15][16]
-
Effect of the -CF₃ Group: The -CF₃ group at the meta-position exerts a powerful -I effect. This effect withdraws electron density from the ring, stabilizing the carboxylate anion and making the carboxylic acid significantly more acidic than benzoic acid.
-
Effect of the -NH₂ Group: The amino group is also meta to the carboxyl group. From this position, its electron-donating resonance effect is negligible. Therefore, its weak electron-withdrawing inductive effect (-I) predominates. This weak -I effect would slightly increase the acidity of the carboxylic acid.
-
Combined Effect: The dominant influence is the strong -I effect of the -CF₃ group. Therefore, the pKa of the carboxylic acid in this compound is expected to be substantially lower (more acidic) than that of benzoic acid (pKa ≈ 4.20) and 3-aminobenzoic acid (pKa ≈ 4.55).[17]
Basicity of the Amino Group (pKa₂)
The basicity of the amino group is assessed by the pKa of its conjugate acid, the anilinium ion. Electron-withdrawing groups decrease basicity (lower the pKa of the conjugate acid) by pulling electron density away from the nitrogen, making its lone pair less available to accept a proton.[18][19]
-
Baseline - Aniline: The pKa of the anilinium ion is approximately 4.6.[20][21][22]
-
Effect of the -CF₃ Group: The strong -I effect of the meta -CF₃ group reduces the electron density on the nitrogen atom, significantly weakening the basicity of the amino group.
-
Effect of the -COOH Group: The carboxylic acid group is also an electron-withdrawing group. It further decreases the electron density on the nitrogen, contributing to the reduction in basicity.
-
Combined Effect: Both substituents work in concert to decrease the basicity of the amino group. Consequently, the pKa of the anilinium moiety in this compound is predicted to be significantly lower than aniline's 4.6.
Summary of Predicted Acid-Base Properties
| Compound | Functional Group | Reference pKa | Expected pKa of this compound | Primary Rationale |
| Benzoic Acid[14][17] | Carboxylic Acid | ~4.20 | < 4.2 | Dominant -I effect of the -CF₃ group increases acidity. |
| Aniline[20][21] | Amino (pKa of conj. acid) | ~4.6 | < 4.6 | Strong -I effects of both -CF₃ and -COOH groups decrease basicity. |
Experimental Determination of pKa
The pKa values of this compound can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a standardized titrant is added incrementally.[23]
Protocol: Potentiometric Titration
Objective: To determine the pKa values of the carboxylic acid and amino groups by titrating with a strong base (e.g., NaOH).
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in ~50 mL of deionized water in a beaker. Gentle heating may be required to aid dissolution. Allow to cool to room temperature.
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the NaOH-filled burette into the solution. Ensure the electrode tip is not in the path of the stirrer.
-
Initial Measurement: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue adding titrant and recording data well past the second equivalence point to ensure a complete titration curve is captured.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points (steepest points of the curve). These can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa values are determined at the half-equivalence points. The first pKa (pKa₁) corresponds to the pH at the point where half of the volume of NaOH needed to reach the first equivalence point has been added. The second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.
-
Caption: Workflow for experimental pKa determination via potentiometric titration.
Conclusion for the Field
For researchers in drug development and chemical synthesis, a firm grasp of the pKa of this compound is non-negotiable. The powerful electron-withdrawing nature of the trifluoromethyl group renders the carboxylic acid moiety significantly more acidic and the amino group substantially less basic than their parent analogues. These properties govern the molecule's charge state at physiological pH, directly influencing its solubility, membrane permeability, and potential interactions with biological targets. The experimental and theoretical frameworks provided in this guide offer the necessary tools to accurately characterize and predict the behavior of this and similarly substituted compounds, facilitating more informed and efficient molecular design.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic Acid. [Link][14]
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Klump, K. E., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link][4]
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Chemistry LibreTexts. (2023, August 15). Substituent Effects on Acidity. [Link][11]
-
OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. [Link][15]
-
Source unavailable. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [No URL available][17]
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Roberts, J. D., et al. (1949). The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar. [Link][6]
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Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. [Link][12]
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Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. [Link][13]
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Ni, N., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][7]
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Dwyer, D. S. (2004). Electronic properties of the amino acid side chains contribute to the structural preferences in protein folding. PubMed. [Link][9]
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CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link][16]
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Yilmaz, I., & Akoz, E. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link][19]
-
Dwyer, D. S. (2004). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. PubMed Central. [Link][10]
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Goundry, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link][8]
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Reddit. (2024, August 22). Why is the amino group in aniline an EDG?. [Link][5]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 609556, this compound. [Link][3]
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Vračko, M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link][23]
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Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. [Link][24]
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A Technical Guide to the Potential Biological Activities of 3-Amino-5-(trifluoromethyl)benzoic Acid
Abstract: 3-Amino-5-(trifluoromethyl)benzoic acid is an aromatic organic compound distinguished by a trifluoromethyl group, which imparts unique physicochemical properties that are highly advantageous in medicinal chemistry.[1][2] While primarily utilized as a versatile building block in the synthesis of more complex molecules, its intrinsic structure suggests a range of potential biological activities that warrant in-depth investigation.[3][4] This guide provides a technical exploration of these potential activities, grounded in the established roles of its core scaffold in drug discovery. We will delve into the rationale for investigating its potential as a kinase inhibitor, an antimicrobial agent, and an anti-inflammatory compound, and provide validated experimental protocols for screening and characterization.
Introduction: The Strategic Value of the Trifluoromethyl-Aminobenzoic Acid Scaffold
This compound (ATBA) is a white crystalline solid with the chemical formula C₈H₆F₃NO₂ and a melting point of 141-146 °C.[1][5] Its structure is deceptively simple, yet it represents a powerful starting point for drug discovery, largely due to the strategic placement of its functional groups.
The true value of ATBA as a pharmacophore lies in the synergistic properties of its trifluoromethyl (-CF₃) group and its aminobenzoic acid core.
-
The Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[6] This group significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and oral bioavailability.[6] Furthermore, its strong electron-withdrawing nature can alter the pKa of nearby functional groups and enhance binding interactions with biological targets. Crucially, the -CF₃ group often blocks sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2][6]
-
The Aminobenzoic Acid Core: The amino (-NH₂) and carboxylic acid (-COOH) groups provide versatile handles for synthetic modification.[7] The amino group can be readily acylated or alkylated, while the carboxylic acid can be converted to esters or amides. This allows for the systematic generation of compound libraries to explore structure-activity relationships (SAR), a cornerstone of modern drug development.[8]
Physicochemical Properties Summary
| Property | Value | Reference |
| CAS Number | 328-68-7 | [5] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][5] |
| Molecular Weight | 205.13 g/mol | [5] |
| Melting Point | 141-146 °C | [1][5] |
| XLogP3 | 1.7 | [1] |
| Appearance | White crystalline solid | [1] |
Potential Biological Activities & Investigative Rationale
While direct, extensive biological studies on ATBA itself are limited, its structure is analogous to scaffolds found in numerous bioactive agents. Research suggests potential in several key areas, including enzyme inhibition and antimicrobial activity.[1]
Kinase Inhibition
The aminophenyl scaffold is a privileged structure found in a multitude of approved kinase inhibitors. The amino group often serves as a critical hydrogen bond donor, anchoring the inhibitor within the ATP-binding pocket of the kinase. Given that ATBA possesses this key feature, it is a logical candidate for screening against various kinase families.
Causality for Investigation: Kinases are central regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1] The trifluoromethyl group on ATBA could potentially confer selectivity and potency by forming favorable interactions within the hydrophobic regions of a kinase active site, a common strategy for enhancing inhibitor efficacy.
Caption: Potential inhibition of a kinase signaling pathway by an ATBA-based inhibitor.
Antimicrobial Activity
Studies have indicated that ATBA may possess antibacterial and antifungal properties.[1] The mechanism is not yet elucidated but could involve the disruption of essential enzymatic pathways or interference with microbial cell membrane integrity. The lipophilic nature imparted by the -CF₃ group could facilitate passage through the lipid-rich cell walls of bacteria and fungi.
Causality for Investigation: The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[9] Aromatic acids and their derivatives have a long history as antimicrobial compounds. The unique electronic and steric properties of ATBA make it a compelling scaffold for developing new agents that could potentially evade existing resistance mechanisms. Derivatives of trifluoromethyl-substituted phenyl groups have shown potent activity against drug-resistant bacteria like MRSA.[9]
Anti-Inflammatory & Anticancer Potential
Derivatives of aminobenzoic acid have demonstrated anti-inflammatory and anticancer activities.[10] For instance, some derivatives can inhibit the TNFα/NFΚB and iNOS/NO pathways, which are critical in both inflammation and cancer progression.[10] Furthermore, compounds incorporating a bis(trifluoromethyl)phenyl moiety have been shown to inhibit liver tumor growth by modulating STAT3 signaling.[11]
Causality for Investigation: ATBA serves as an ideal starting point for synthesizing analogs that target these pathways. Its structure can be systematically modified to optimize interactions with key regulatory proteins like NF-κB or STATs, potentially leading to potent and selective inhibitors for treating inflammatory disorders or various cancers.
Caption: Hypothesized inhibition point of an ATBA derivative in the NF-κB signaling pathway.
Experimental Protocols for Biological Evaluation
To validate the potential activities of ATBA and its derivatives, a systematic screening approach is required. The following protocols are standard, robust methodologies for initial assessment.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of ATBA in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in an appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Kinase Reaction Initiation: Add 2.5 µL of a 2X kinase/substrate solution. To this, add 5 µL of a 2X ATP solution to start the reaction.
-
Self-Validating Control: Include wells with no inhibitor (100% activity), a known potent inhibitor like staurosporine (positive control), and no kinase (background).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to controls and plot against compound concentration to determine the IC₅₀ value.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell metabolic activity, an indicator of cell viability.
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of ATBA (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of ATBA in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) according to CLSI guidelines.
-
Inoculation: Add the inoculum to each well of the plate.
-
Self-Validating Control: Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or as required for fungi.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Example Data Presentation: Hypothetical MIC Screening of ATBA
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 64 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | >128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |
Conclusion and Future Directions
This compound is more than a simple synthetic intermediate; it is a strategically designed scaffold with significant, albeit largely unexplored, biological potential. The presence of the trifluoromethyl group provides a strong rationale for its investigation in modern drug discovery programs.[12] Preliminary evidence and structural analogy suggest promising avenues in kinase inhibition, antimicrobial chemotherapy, and the development of anti-inflammatory and anticancer agents.[1][10]
The path forward requires a systematic evaluation using the protocols outlined herein, followed by medicinal chemistry efforts to create focused libraries for SAR optimization. Such studies will be crucial to unlock the full therapeutic potential of this versatile chemical entity.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Amino-5-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Value of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the strategic selection of molecular building blocks is paramount. 3-Amino-5-(trifluoromethyl)benzoic acid is an aromatic organic compound that has emerged as a highly valuable scaffold for the synthesis of potent and selective kinase inhibitors.[1][2] Its utility is rooted in the unique physicochemical properties conferred by its trifluoromethyl (-CF₃) group and the versatile reactivity of its amino (-NH₂) and carboxylic acid (-COOH) functionalities.
The -CF₃ group significantly enhances the lipophilicity and metabolic stability of the final molecule.[3] This often leads to improved cell permeability and pharmacokinetic profiles, which are critical attributes for effective drug candidates. Furthermore, the electron-withdrawing nature of the -CF₃ group can modulate the pKa of the nearby amino group, influencing binding interactions within the ATP-binding pocket of target kinases. This guide provides a detailed examination of the synthetic strategies and a core laboratory protocol for leveraging this compound in the construction of kinase inhibitor precursors. This scaffold is a key component in the synthesis of several important oncology drugs, including analogs of Nilotinib and Regorafenib.[4][5][6][7][8]
Core Synthetic Strategy: Amide Bond Formation as a Linchpin Reaction
The most direct and widely employed strategy for incorporating the this compound scaffold is through amide bond formation . This reaction serves as a robust and versatile method for covalently linking the scaffold to other key pharmacophoric fragments. The reaction involves the coupling of the carboxylic acid group of our core scaffold with an amine-containing fragment, or conversely, the coupling of the scaffold's amino group with a carboxylic acid-containing fragment.
To achieve this under mild conditions that preserve the integrity of complex functional groups, the carboxylic acid is typically "activated" in situ. This is accomplished using a variety of coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). The choice of reagent, solvent, and additives (like HOBt or HOAt) is critical for maximizing yield and minimizing side reactions.
Experimental Protocol: Synthesis of an N-Aryl Benzamide Intermediate
This protocol details a representative and foundational experiment: the synthesis of an N-aryl-3-amino-5-(trifluoromethyl)benzamide. This core structure is emblematic of the first key step in assembling a wide range of kinase inhibitors. The procedure utilizes a standard carbodiimide-mediated coupling reaction.
Principle: The carboxylic acid of this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester with HOBt. This intermediate readily undergoes nucleophilic acyl substitution by the amine group of a partner molecule (in this example, 4-aminoacetophenone) to form the desired stable amide bond. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the reacting amine remains deprotonated and thus nucleophilic.
Workflow for Amide Bond Formation
Caption: Synthetic workflow for amide coupling.
Materials & Equipment:
-
Reagents:
-
This compound (1.0 eq)
-
4-Aminoacetophenone (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Nitrogen/Argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for purification (e.g., chromatography column)
-
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Expertise & Experience: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves all reactants and reagents while not interfering with the reaction. The inert atmosphere prevents moisture from hydrolyzing the activated acid intermediate, which would reduce the yield.
-
-
Activation of Carboxylic Acid: To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Causality: This pre-activation step allows for the formation of the HOBt active ester. Adding the amine after this step ensures the highly reactive O-acylisourea intermediate is trapped by HOBt rather than potentially forming side products.
-
-
Amine Addition: Add DIPEA (2.5 eq) to the flask, followed by the dropwise addition of a solution of 4-aminoacetophenone (1.1 eq) in a small amount of DMF.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the acidic proton of HOBt. This is crucial for maintaining a neutral to slightly basic pH, which keeps the reacting amine in its more nucleophilic free-base form.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of Hexane:EtOAc as the mobile phase) by spotting the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (the benzoic acid). This typically takes 4-12 hours.
-
Trustworthiness: TLC is a critical self-validating step. Proceeding to the workup phase only after confirming the consumption of the starting material prevents purification difficulties and ensures the protocol's success.
-
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Expertise & Experience: The HCl wash removes unreacted amine and the basic DIPEA. The NaHCO₃ wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an EtOAc/Hexane mixture) or flash column chromatography on silica gel to yield the pure N-(4-acetylphenyl)-3-amino-5-(trifluoromethyl)benzamide.
-
Trustworthiness: Final product identity and purity must be confirmed through analytical methods such as NMR and Mass Spectrometry, as is standard practice.[1]
-
Quantitative Data Summary
| Component | Molar Eq. | MW ( g/mol ) | Sample Mass (mg) |
| This compound | 1.0 | 205.13 | 205 |
| 4-Aminoacetophenone | 1.1 | 135.17 | 149 |
| EDC·HCl | 1.2 | 191.70 | 230 |
| HOBt | 1.2 | 135.13 | 162 |
| DIPEA | 2.5 | 129.24 | 323 (435 µL) |
| Product (Theoretical Yield) | 1.0 | 322.28 | 322 |
Targeting Cellular Signaling: The Kinase Inhibition Mechanism
Kinase inhibitors synthesized from this scaffold often target key nodes in oncogenic signaling pathways. A primary example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in various cancers, such as melanoma.[9] Inhibitors derived from this chemistry, like Vemurafenib analogs, can target mutated kinases such as BRAFV600E.[9][10]
By binding to the ATP pocket of the mutated BRAF kinase, the inhibitor prevents the phosphorylation and activation of its downstream target, MEK. This blockade halts the entire signaling cascade, ultimately inhibiting ERK phosphorylation. The lack of active, phosphorylated ERK prevents it from translocating to the nucleus and activating transcription factors responsible for cell proliferation and survival, thus leading to cell cycle arrest and apoptosis in cancer cells.
MAPK Signaling Pathway and Point of Inhibition
Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.
Conclusion
This compound stands as a privileged scaffold in the design and synthesis of next-generation kinase inhibitors. Its unique electronic and steric properties contribute favorably to the potency, selectivity, and pharmacokinetic profiles of derivative compounds. The amide coupling protocol presented here is a fundamental, reliable, and adaptable method for researchers in drug discovery. It provides a robust entry point for creating diverse libraries of compounds for screening and developing novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.
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Application Notes & Protocols: A Guide to Developing Novel Antimicrobial Agents from 3-Amino-5-(trifluoromethyl)benzoic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for the 3-Amino-5-(trifluoromethyl)benzoic Acid Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The this compound core represents a particularly promising starting point for medicinal chemistry campaigns. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but imparts profoundly different and advantageous properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins[1]. The benzoic acid moiety itself is known to possess intrinsic antimicrobial properties, often acting by disrupting the intracellular pH balance and membrane integrity of microbial cells[2][3]. The amino group provides a versatile synthetic handle for creating diverse libraries of derivatives (e.g., amides, sulfonamides), allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity[4][5].
This guide provides a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary toxicity assessment of novel compounds derived from this scaffold. The protocols are designed to be robust and self-validating, incorporating essential controls and explaining the scientific causality behind key experimental choices.
Section 1: Synthesis and Characterization of Derivatives
Application Note 1.1: Synthetic Strategy and Rationale
The primary synthetic strategy involves the derivatization of the 3-amino group of the starting material, this compound. Amide coupling is one of the most robust and versatile reactions for this purpose. The choice of coupling partner (an acyl chloride or a carboxylic acid with a coupling agent) allows for the introduction of a wide array of functional groups, enabling fine-tuning of properties like hydrophobicity, charge, and steric bulk, which are critical determinants of antimicrobial activity[6][7].
A common and reliable method for amide bond formation is the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid partner, making it susceptible to nucleophilic attack by the amino group of the core scaffold. The general synthetic pathway for the core starting material often involves the reduction of a nitro-group precursor, such as 3-nitro-5-(trifluoromethyl)benzoic acid[8].
Caption: General workflow for the synthesis and characterization of amide derivatives.
Protocol 1.1: Synthesis of an N-Aryl Amide Derivative
This protocol describes a general procedure for the synthesis of an N-(4-chlorophenyl) amide derivative as a representative example.
Materials:
-
This compound
-
4-Chlorobenzoic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq.), 4-chlorobenzoic acid (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO3 solution (2x), and finally with brine (1x). Causality Note: The acid wash removes unreacted amine and basic byproducts, while the bicarbonate wash removes unreacted carboxylic acids and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure amide product.
Protocol 1.2: Characterization of Synthesized Compounds
Accurate characterization is essential to confirm the structure and purity of the synthesized derivatives before biological testing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H & ¹³C NMR: Confirms the covalent structure of the molecule by identifying the chemical environment of hydrogen and carbon atoms.
-
¹⁹F NMR: Specifically confirms the presence and integrity of the trifluoromethyl group.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the new compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for biological assays.
Section 2: In Vitro Antimicrobial Efficacy Evaluation
Application Note 2.1: Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the lowest concentration of a drug that can inhibit the growth of a microorganism (Minimum Inhibitory Concentration, MIC).[9] This is the most crucial metric for assessing the potency of a new antimicrobial agent.[10] Further testing can determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism) by determining the Minimum Bactericidal Concentration (MBC). Standardized methods are critical for ensuring results are reproducible and comparable.[11][12]
Caption: Standard workflow for determining MIC and MBC values.
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (dissolved in DMSO, stock solution at 100x final highest concentration)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into a suitable broth.[13] b. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[13] c. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][14]
-
Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 2 µL of the 100x compound stock solution to the first column of wells. This creates a 1:50 dilution. c. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.
-
Controls:
-
Positive Control: Wells containing CAMHB and bacterial inoculum only (should show growth).
-
Negative Control: Wells containing CAMHB only (should remain clear).
-
Solvent Control: Wells containing CAMHB, inoculum, and the highest concentration of DMSO used (to ensure the solvent is not inhibitory).
-
-
Inoculation and Incubation: Add the diluted bacterial inoculum to each well (except the negative control). Seal the plate and incubate at 37°C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13][14]
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
-
Sampling: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Section 3: In Vitro Cytotoxicity Assessment
Application Note 3.1: The Importance of the Selectivity Index
A potent antimicrobial agent is only useful if it is not toxic to the host. Therefore, it is critical to assess the cytotoxicity of lead compounds against a mammalian cell line.[10][15] The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondria in living cells, providing an indirect count of viable cells.[13][16] The ratio of cytotoxicity (IC₅₀) to antimicrobial activity (MIC) is known as the Selectivity Index (SI), a key parameter for prioritizing compounds for further development.
Protocol 3.1: MTT Assay for Mammalian Cell Viability
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Solvent Control: Cells with medium containing the highest concentration of DMSO.
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. Causality Note: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Section 4: Data Interpretation and Lead Candidate Selection
Application Note 4.1: Synthesizing Data for Lead Selection
The ultimate goal is to identify a lead candidate with high potency (low MIC), bactericidal activity (low MBC/MIC ratio, ideally ≤4), and low host toxicity (high IC₅₀). The Selectivity Index (SI = IC₅₀ / MIC) is a critical metric for this purpose. A higher SI value indicates greater selectivity for the microbial target over host cells.
Table 1: Example Data Summary for Derivative Series
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) |
| LEAD-01 | 4-Chlorophenyl | 4 | 8 | >128 | >32 |
| LEAD-02 | 4-Fluorophenyl | 8 | 16 | >128 | >16 |
| LEAD-03 | 4-Methoxyphenyl | 32 | >64 | >128 | >4 |
| LEAD-04 | Phenyl | 16 | 32 | >128 | >8 |
| Vancomycin | (Control) | 1 | 2 | >256 | >256 |
This table illustrates how to organize data to facilitate comparison and identify promising candidates like LEAD-01, which shows good potency and a high selectivity index.
Caption: A decision-making flowchart for selecting lead candidates.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Kuroda, T., et al. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Antimicrobial Chemotherapy, 75(3), 571-575.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- Cockerill, F. R., et al. (Eds.). (2012). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
- APUA. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts, 12(8).
- Al-Ghamdi, S. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf.
- ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives. Request PDF.
- Medical Essentials Plus. (2025). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- Wójcik, M., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- Pathak, A. K., et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH.
- Al-Dies, A. M., et al. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.
- El-Kased, R. F., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
- Wu, C. C., et al. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.
- ResearchGate. (n.d.). In vitro and in vivo toxicity studies with active compounds. Download Table.
- ChemicalBook. (2025). The Chemical Synthesis of this compound: A Deeper Dive.
- ChemScence. (2025). This compound: Properties, Applications, and Sourcing Guide.
- Mucha, A., et al. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH.
- Ngemen, T. C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
- Balaraju, K., et al. (n.d.). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI.
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.
- ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Friedman, M., et al. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijcrt.org [ijcrt.org]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. woah.org [woah.org]
- 12. pdb.apec.org [pdb.apec.org]
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- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid: An Experimental Guide for Researchers
Introduction
3-Amino-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a wide range of pharmacologically active compounds and advanced agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This guide provides a detailed experimental protocol for the synthesis, purification, and characterization of this versatile intermediate, designed for researchers and professionals in organic synthesis and drug development.
The synthetic strategy outlined herein focuses on a robust and widely applicable method: the reduction of the corresponding nitro-substituted precursor, 3-nitro-5-(trifluoromethyl)benzoic acid. This approach is favored for its reliability and scalability. We will explore two effective reduction methods: catalytic transfer hydrogenation and reduction using iron in an acidic medium.
Chemical Profile and Reagents
A thorough understanding of the physical and chemical properties of the target molecule and reagents is paramount for a successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₈H₆F₃NO₂ | 205.13 | 141-146 | 328-68-7 |
| 3-Nitro-5-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | 251.12 | 145-149 | 328-67-6 |
| Palladium on Carbon (10%) | Pd/C | - | - | 7440-05-3 |
| Ammonium Formate | CH₅NO₂ | 63.06 | 116 | 540-69-2 |
| Iron Powder (<325 mesh) | Fe | 55.85 | 1538 | 7439-89-6 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | -114.2 | 7647-01-0 |
| Methanol | CH₄O | 32.04 | -97.6 | 67-56-1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | -95 | 110-54-3 |
Synthetic Workflow Overview
The synthesis of this compound from its nitro precursor is a straightforward reduction. The general transformation is depicted below. This guide will provide detailed protocols for two common and effective methods to achieve this.
Caption: Overall workflow for the synthesis and verification of this compound.
Protocol 1: Catalytic Transfer Hydrogenation
This method utilizes a palladium catalyst and a hydrogen donor, ammonium formate, offering a mild and efficient reduction pathway.[1]
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-5-(trifluoromethyl)benzoic acid (5.0 g, 19.9 mmol) and methanol (100 mL). Stir the mixture to dissolve the starting material.
-
Catalyst and Reagent Addition: To the solution, carefully add 10% palladium on carbon (0.25 g, 5 mol%). Subsequently, add ammonium formate (12.5 g, 198 mmol) in portions over 15 minutes. The addition of ammonium formate can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL). The product may precipitate at this stage.
-
Adjust the pH of the aqueous solution to approximately 4-5 with the dropwise addition of 1 M hydrochloric acid to ensure the precipitation of the amino acid.
-
Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 30 mL).
-
-
Purification: The crude product can be purified by recrystallization. (See Purification Protocol below).
Caption: Step-by-step workflow for Catalytic Transfer Hydrogenation.
Protocol 2: Reduction with Iron Powder
This classical and cost-effective method employs iron powder in an acidic medium to reduce the nitro group.
Experimental Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, prepare a suspension of iron powder (11.1 g, 199 mmol) in a mixture of ethanol (150 mL) and deionized water (50 mL).
-
Addition of Starting Material: Add 3-nitro-5-(trifluoromethyl)benzoic acid (5.0 g, 19.9 mmol) to the iron suspension.
-
Initiation of Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Slowly add concentrated hydrochloric acid (2 mL) dropwise via a dropping funnel. An exothermic reaction should be observed.
-
Reaction: Maintain the reaction mixture at reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC (1:1 hexanes/ethyl acetate).
-
Work-up:
-
Once the reaction is complete, hot filter the mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake with hot ethanol (3 x 30 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous solution is then cooled in an ice bath.
-
Carefully adjust the pH to 4-5 with a saturated solution of sodium bicarbonate to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 30 mL).
-
-
Purification: The crude product can be purified by recrystallization.
Caption: Step-by-step workflow for Reduction with Iron Powder.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying the crude this compound. An ethanol/water solvent system is generally effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: 141-146 °C.
-
¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show signals for the aromatic protons and the amine and carboxylic acid protons. The aromatic protons should appear as distinct singlets or finely coupled multiplets in the aromatic region (δ 7.0-8.0 ppm). The amine protons (broad singlet) and the carboxylic acid proton (broad singlet) will also be present, and their chemical shifts can be concentration-dependent.
-
¹³C NMR (101 MHz, DMSO-d₆): The spectrum should show eight distinct carbon signals, including the carboxyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.
-
FTIR (ATR, cm⁻¹): Key vibrational bands are expected for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (broad, around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and strong C-F stretches (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (ESI-MS): For C₈H₆F₃NO₂, the expected [M+H]⁺ is m/z 206.04 and [M-H]⁻ is m/z 204.03.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Palladium on carbon can be pyrophoric, especially when dry. Handle it under an inert atmosphere when possible and do not allow it to come into contact with flammable solvents in the presence of air.
-
3-Nitro-5-(trifluoromethyl)benzoic acid and this compound should be handled with care as their toxicological properties are not fully elucidated.
References
- Sigma-Aldrich. This compound Product Page.
- PubChem. This compound Compound Summary.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Reduction of Nitro-Aromatics with Activ
- Purification of Laboratory Chemicals, W. L. F. Armarego and C. L. L. Chai, 8th Edition, Butterworth-Heinemann, 2017.
Sources
use of 3-Amino-5-(trifluoromethyl)benzoic acid in solid-phase peptide synthesis
An Application Guide for the Integration of 3-Amino-5-(trifluoromethyl)benzoic Acid in Solid-Phase Peptide Synthesis
Introduction: Harnessing the Trifluoromethyl Group for Advanced Peptide Design
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the creation of peptides with enhanced stability, novel structural motifs, and tailored biological activities. This compound is a particularly valuable building block in this regard. The presence of the trifluoromethyl (CF₃) group imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, which can significantly enhance the therapeutic potential of a peptide.[1] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS).
As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the rationale behind reagent choices and procedural nuances, addressing the specific challenges posed by sterically hindered and electronically modified building blocks.[2]
Physicochemical Profile and Synthetic Considerations
The structure of this compound presents unique challenges and opportunities in SPPS. Unlike standard α-amino acids, it is an aromatic aminobenzoic acid. This structural difference, combined with the bulky and electron-withdrawing CF₃ group, can influence reaction kinetics.
Key Synthetic Challenges:
-
Steric Hindrance: The trifluoromethyl group can sterically hinder the approach of the activated carboxyl group to the resin-bound N-terminal amine, potentially slowing down coupling reactions.[2][3]
-
Altered Reactivity: The electronic properties of the benzene ring, influenced by the CF₃ group, may affect the reactivity of both the amino and carboxyl groups compared to aliphatic amino acids.
-
Aggregation: Peptides containing hydrophobic or aromatic residues have a higher propensity to aggregate on the solid support, which can impede subsequent deprotection and coupling steps.[3]
To overcome these challenges, optimized protocols employing potent coupling reagents and extended reaction times are often necessary.
| Property | Implication in SPPS |
| High Lipophilicity | Can enhance the peptide's ability to cross cell membranes but may also increase the risk of aggregation during synthesis.[1][3] |
| Metabolic Stability | The C-CF₃ bond is exceptionally strong, making the resulting peptide more resistant to enzymatic degradation.[1] |
| Electron-Withdrawing Nature | Influences the pKa of the amino group and the reactivity of the carboxyl group. |
| Steric Bulk | May necessitate the use of more powerful coupling reagents (e.g., HATU, HCTU) and/or longer coupling times to achieve high efficiency.[2] |
Experimental Workflow for SPPS Incorporation
The following diagram outlines the core cycle for incorporating an N-Fmoc protected this compound unit into a growing peptide chain on a solid support.
Caption: SPPS cycle for incorporating this compound.
Detailed Protocol: Fmoc-SPPS Incorporation
This protocol assumes a standard manual Fmoc/tBu solid-phase peptide synthesis strategy.[4][5] The starting material for this specific step is N-Fmoc-3-Amino-5-(trifluoromethyl)benzoic acid .
Materials and Reagents:
-
Resin: Appropriate resin for desired C-terminus (e.g., Rink Amide for peptide amides, 2-Chlorotrityl chloride for protected acids).[4][6]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Building Block: N-Fmoc-3-Amino-5-(trifluoromethyl)benzoic acid.
-
Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIPS 82.5:5:5:5:2.5) or a standard mixture of TFA/Water/TIPS (95:2.5:2.5).[4][6]
-
Precipitation Solvent: Cold diethyl ether.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted reaction vessel.
-
Add DMF to the resin until the beads are fully submerged.
-
Allow the resin to swell for at least 30 minutes with gentle agitation (e.g., bubbling with nitrogen or rocking).[6] This step is critical for ensuring that reactive sites within the polymer matrix are accessible.[4]
-
After swelling, drain the DMF.
Step 2: N-Terminal Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.
-
Agitate the mixture for 7-10 minutes.[7]
-
Drain the solution.
-
Repeat the piperidine treatment for another 7-10 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A persistent blue color with a chloranil test would indicate incomplete washing.
Step 3: Activation of N-Fmoc-3-Amino-5-(trifluoromethyl)benzoic Acid
This step should be performed in a separate vessel and the solution added to the resin immediately after preparation.
-
In a clean glass vial, dissolve N-Fmoc-3-Amino-5-(trifluoromethyl)benzoic acid (4 equivalents relative to resin loading, e.g., 0.4 mmol).
-
Add an equivalent amount of HATU (3.9 equivalents, e.g., 0.39 mmol).
-
Dissolve the mixture in a minimal amount of DMF.
-
Just before adding to the resin, add DIPEA (8 equivalents, e.g., 0.8 mmol) to the solution and mix gently for 1 minute. The base activates the coupling agent and neutralizes the ammonium salt formed on the resin after deprotection.[8]
Step 4: Coupling to the Resin
-
Drain the final DMF wash from the deprotected peptide-resin.
-
Immediately add the freshly prepared activated amino acid solution from Step 3 to the resin.
-
Agitate the reaction vessel for 1 to 4 hours. Due to the potential steric hindrance of this building block, a longer coupling time is recommended compared to standard amino acids.[2]
-
Monitoring: To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser or TNBS test). A negative result (yellow beads for Kaiser test) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.
-
Re-coupling (if necessary): If the coupling is incomplete after the initial period, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.
Step 5: Washing
-
After a successful coupling, drain the reaction mixture.
-
Wash the resin thoroughly to remove any unreacted reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
The peptide-resin is now ready for the next deprotection and coupling cycle or for final cleavage.
Step 6: Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the final resin with DCM and dry it under a stream of nitrogen.
-
Place the dry resin in a round-bottom flask.
-
Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin). The use of scavengers like triisopropylsilane (TIS) is crucial to trap reactive carbocations generated from side-chain protecting groups, preventing unwanted side reactions.[4][6]
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and wash it with fresh TFA.
-
Combine the filtrates and concentrate the volume under reduced pressure.
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash to remove remaining scavengers.
-
Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time due to steric hindrance. 2. Peptide aggregation on the resin. 3. Inefficient activation. | 1. Extend the coupling time to 4 hours or overnight. 2. Perform a "double coupling" with fresh reagents. 3. Consider using a more potent activator like HATU if not already in use.[7] 4. Use a solvent cocktail (e.g., DMF/DCM) that may disrupt secondary structures.[3] |
| Low Final Yield | Cumulative effect of incomplete couplings or deprotections. | Carefully monitor each coupling step. For difficult sequences, it is advisable to take small cleavage samples throughout the synthesis to monitor purity by HPLC/MS.[3] |
| Unexpected Side Products | Reaction of cleavage byproducts with sensitive residues (e.g., Trp, Met, Cys). | Ensure an appropriate scavenger cocktail is used during the final cleavage step.[4][6] |
References
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag.
- This compound: Properties, Applications, and Sourcing Guide. (2025).
- Albericio, F., & Kruger, H. G. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). IRIS.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Advances in Fmoc solid-phase peptide synthesis. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scienmag.com [scienmag.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Preparation of 3-Amino-5-(trifluoromethyl)benzoic Acid Analogs for SAR Studies
Introduction: The Significance of the 3-Amino-5-(trifluoromethyl)benzoic Acid Scaffold in Medicinal Chemistry
The this compound scaffold is a privileged motif in modern drug discovery. The trifluoromethyl group, a bioisostere of the methyl group, offers a unique combination of steric bulk, high electronegativity, and enhanced metabolic stability, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The amino and carboxylic acid functionalities provide versatile handles for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. This strategic derivatization is the cornerstone of Structure-Activity Relationship (SAR) studies, a critical process in lead optimization that aims to enhance potency, selectivity, and drug-like properties while minimizing off-target effects and toxicity.
This comprehensive guide provides a detailed framework for the design, synthesis, and characterization of a library of this compound analogs for SAR studies. The protocols and insights presented herein are curated for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.
Strategic Design of Analogs for Comprehensive SAR Exploration
A systematic SAR study of the this compound scaffold involves the independent and combined modification of its three key functional domains: the carboxylic acid, the amino group, and the aromatic ring. The following diagram illustrates a strategic approach to analog design, enabling a thorough investigation of the molecule's interaction with its biological target.
Figure 1. Strategic approach to the design of this compound analogs for SAR studies.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key analog classes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmospheres are recommended for moisture-sensitive reactions.
Protocol 1: Synthesis of Amide Analogs via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, to minimize side reactions and ensure high yields.[2]
Workflow for Amide Coupling:
Figure 2. General workflow for the synthesis of amide analogs.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with 5% aqueous lithium chloride solution to remove residual DMF, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU/DIPEA | DMF | 6 | 92 |
| 2 | Aniline | HATU/DIPEA | DMF | 8 | 85 |
| 3 | Morpholine | HATU/DIPEA | DMF | 4 | 95 |
Protocol 2: Synthesis of Ester Analogs via Fischer Esterification
Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Synthesis of N-Alkylated Analogs
N-alkylation of the amino group can be achieved through reductive amination or direct alkylation with an alkyl halide. The following protocol describes a general procedure for N-alkylation using an alkyl halide.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound methyl ester (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide; 1.2 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature, filter off the base, and concentrate the filtrate.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification and Hydrolysis: Purify the crude N-alkylated ester by column chromatography. Subsequently, hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to obtain the final N-alkylated analog.
Protocol 4: Synthesis of Biaryl Analogs via Suzuki Coupling
For modifications on the aromatic ring, a halo-substituted precursor is required. For instance, 3-Amino-5-bromo-trifluoromethylbenzene can be a versatile starting material. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.[3][4][5][6]
Workflow for Suzuki Coupling:
Figure 3. General workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine the halo-substituted this compound derivative (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH 3-4 and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Characterization of Analogs
Thorough characterization of each synthesized analog is crucial to confirm its identity and purity before biological evaluation. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds. For fluorinated compounds, ¹⁹F NMR is also highly informative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the analogs.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compounds. A purity of >95% is generally required for biological screening.
Data Presentation:
| Analog ID | Structure | ¹H NMR (400 MHz, DMSO-d₆) δ ppm | HRMS (ESI) m/z [M+H]⁺ | HPLC Purity (%) |
| A-01 | Structure Image | 8.15 (s, 1H), 7.90 (s, 1H), 7.60 (s, 1H), 7.30-7.50 (m, 5H), 4.50 (d, J=6.0 Hz, 2H), 3.90 (br s, 2H) | 295.0947 (Calcd. 295.0953) | 98.7 |
| E-01 | Structure Image | 8.20 (s, 1H), 7.95 (s, 1H), 7.65 (s, 1H), 3.80 (s, 3H), 3.50 (br s, 2H) | 220.0583 (Calcd. 220.0589) | 99.1 |
Conclusion and Future Directions
The synthetic protocols and strategic guidance provided in this application note offer a robust framework for the preparation and evaluation of this compound analogs for SAR studies. The systematic exploration of the chemical space around this versatile scaffold will undoubtedly facilitate the discovery of novel drug candidates with improved therapeutic profiles. Future work could involve the application of more advanced synthetic methodologies, such as C-H activation, to further expand the diversity of the analog library.
References
-
D. M. Knapp, et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1505-1508. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
D. M. Knapp, et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. American Chemical Society. [Link]
-
B. H. Lipshutz, et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
Unknown. (n.d.). Lab5 procedure esterification. [Link]
- Vertex AI Search. (2025). The Chemical Synthesis of this compound: A Deeper Dive.
-
C. Plaçais, et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]
-
E. Valeur & M. Bradley. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
A. A. Al-Hussain, et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426. [Link]
-
Y.-C. Lo, et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(42), 26369-26384. [Link]
-
A. M. Nefzi, et al. (1998). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Journal of the American Chemical Society, 120(51), 13462-13463. [Link]
Sources
Application Notes and Protocols: Diazotization of 3-Amino-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-Carboxy-5-(trifluoromethyl)benzenediazonium Salts
The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, yielding highly versatile diazonium salt intermediates.[1] These intermediates are pivotal in the synthesis of a vast array of functionalized aromatic compounds, including halides, cyanides, phenols, and azo dyes, which are fundamental building blocks in the pharmaceutical and materials science industries.[2]
This guide focuses on the specific diazotization of 3-Amino-5-(trifluoromethyl)benzoic acid. The resulting diazonium salt is of significant interest due to the presence of both a carboxylic acid and a trifluoromethyl group. The trifluoromethyl group (-CF3) is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation. Therefore, the successful synthesis of 3-carboxy-5-(trifluoromethyl)benzenediazonium salt opens avenues for novel drug intermediates and complex molecular architectures.[1]
However, the diazotization reaction is not without its challenges. Diazonium salts are notoriously unstable, and in some cases explosive, particularly in their solid, dry state.[4] Their preparation demands strict control over reaction conditions, most critically, maintaining a low temperature (typically 0-5 °C) to prevent decomposition and ensure the safety of the procedure. This document provides a detailed protocol for the safe and efficient in situ preparation of 3-carboxy-5-(trifluoromethyl)benzenediazonium chloride, emphasizing the scientific rationale behind each step and adhering to the highest standards of laboratory safety.
Mechanistic Overview: The Formation of the Diazonium Ion
The diazotization reaction proceeds through a well-established mechanism involving the formation of a highly electrophilic nitrosonium ion (NO⁺).[5][6] This process is initiated by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ.[2] The nitrous acid is then protonated by the excess mineral acid and subsequently loses a molecule of water to form the nitrosonium ion.[7]
The primary aromatic amine, in this case, this compound, then acts as a nucleophile, attacking the nitrosonium ion.[6] A series of proton transfers and the elimination of a water molecule lead to the formation of the final aryl diazonium ion.[5][7] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring.[8]
Core Protocol: In Situ Generation of 3-Carboxy-5-(trifluoromethyl)benzenediazonium Chloride
This protocol details the in situ preparation of the diazonium salt, which is intended for immediate use in a subsequent reaction (e.g., Sandmeyer, Balz-Schiemann, or azo coupling reactions). Crucially, do not attempt to isolate the diazonium salt as a solid unless you have specialized equipment and extensive experience with handling explosive compounds. [4]
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
-
Urea or Sulfamic acid (for quenching)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
Experimental Workflow Diagram:
Caption: Workflow for the diazotization of this compound.
Step-by-Step Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask, combine this compound (1.0 eq) with a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water. The amount of water should be sufficient to form a stirrable slurry or solution upon cooling.
-
Rationale: The amine is converted to its hydrochloride salt to increase its solubility in the aqueous medium and to provide the necessary acidic environment for the formation of nitrous acid.[9]
-
-
Cooling:
-
Place the flask in an ice-salt bath and begin vigorous stirring. Cool the mixture to a temperature between 0 °C and 5 °C.
-
Rationale: This is the most critical step for both safety and yield. Aromatic diazonium salts are thermally unstable and decompose rapidly at higher temperatures, potentially leading to the formation of phenols and other byproducts, and in a worst-case scenario, uncontrolled decomposition.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 eq) in a minimal amount of cold deionized water.
-
Rationale: Using a slight excess of sodium nitrite ensures the complete conversion of the primary amine. However, a large excess should be avoided as it can lead to unwanted side reactions.[10]
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred amine salt suspension using a dropping funnel.
-
Ensure the tip of the dropping funnel is below the surface of the reaction mixture to prevent the loss of nitrous acid as gaseous oxides of nitrogen.
-
Continuously monitor the internal temperature and maintain it strictly below 5 °C throughout the addition. The rate of addition should be adjusted accordingly.
-
Rationale: The reaction is exothermic. Slow, controlled addition is essential to manage the heat generated and prevent a rise in temperature that would decompose the product.[2]
-
-
Monitoring and Completion:
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure the reaction goes to completion.
-
Test for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. The paper should turn blue-black, indicating a positive test.
-
If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
Rationale: A slight excess of nitrous acid confirms that all the aromatic amine has reacted.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
Once a persistent positive starch-iodide test is achieved, any significant excess of nitrous acid can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
Rationale: Excess nitrous acid can interfere with subsequent coupling reactions.
-
-
Immediate Use:
-
The resulting cold solution/suspension of 3-carboxy-5-(trifluoromethyl)benzenediazonium chloride is now ready for immediate use in the next synthetic step.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. |
| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete reaction of the amine without a large excess.[10] |
| Acid Stoichiometry | ≥ 3.0 equivalents (e.g., HCl) | Catalyzes nitrous acid formation and ensures amine protonation.[9] |
| Reaction Time | 15-30 minutes post-addition | Allows for the complete formation of the diazonium salt. |
Safety and Hazard Management: The Cardinal Rules
Working with diazonium salts requires unwavering adherence to safety protocols due to their potential for thermal instability and explosive decomposition, especially in the solid state.[4]
Hazard Analysis Diagram:
Caption: Key hazards of diazonium salts and their corresponding mitigation strategies.
The Twelve Cardinal Rules for Handling Diazonium Salts: [10]
-
Stoichiometric Nitrite: Use only a stoichiometric or slight excess of sodium nitrite.
-
Test for Nitrous Acid: Check for excess nitrous acid with starch-iodide paper and neutralize it if necessary.
-
Order of Addition: Always add the sodium nitrite solution to the acidic amine solution.
-
Low Temperature: Keep the reaction temperature below 5 °C at all times.
-
Ventilation: Ensure adequate ventilation to safely vent any gases produced.
-
Know Your System: If possible, determine the thermal stability of the specific diazonium compound in your reaction mixture.
-
Assume Explosive Properties: Treat all unknown diazonium salts as potentially explosive.
-
Prevent Precipitation: Do not allow the undesired precipitation of the diazonium salt. If it must be handled as a solid, keep it wet.
-
Analyze Residuals: Check the final product for any residual diazo compounds.
-
Quench Before Workup: Quench any remaining diazonium salt before any further processing or disposal.
-
Limit Isolation Scale: If isolation is absolutely necessary, do not handle more than 0.75 mmol at a time and use extreme precautions.
-
Use Appropriate Tools: Use plastic or wooden spatulas when handling solid diazonium salts; never use metal.
Conclusion
The diazotization of this compound is a powerful synthetic tool for accessing valuable fluorinated building blocks for drug discovery and development. By understanding the underlying mechanism, adhering strictly to the detailed protocol, and embracing a culture of safety as outlined by the cardinal rules, researchers can confidently and safely leverage this important chemical transformation.
References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]
-
Chemety. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Moleqube. (2025). This compound: Properties, Applications, and Sourcing Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
-
Quora. (2017). How is diazonium salt prepared from Aniline?. Retrieved from [Link]
-
C&EN Global Enterprise. (2024). Making diazonium chemistry safer. Retrieved from [Link]
-
Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]
-
YouTube. (2020). diazonium ion formation mechanism. Retrieved from [Link]
Sources
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Diazotisation [organic-chemistry.org]
Application Note & Protocol: A Robust Two-Step Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid
Introduction
3-Amino-5-(trifluoromethyl)benzoic acid is a critical fluorinated building block in modern medicinal chemistry and agrochemical research.[1] The presence of the trifluoromethyl (-CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity of molecules, making this intermediate highly valuable for the synthesis of novel active pharmaceutical ingredients (APIs) and crop protection agents.[1] This document provides a detailed, field-proven guide for the synthesis of this compound via a reliable two-step pathway: the electrophilic nitration of 3-(trifluoromethyl)benzoic acid, followed by the catalytic hydrogenation of the resulting nitro intermediate.
This guide is designed for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages, starting from the commercially available 3-(trifluoromethyl)benzoic acid. The first step introduces a nitro group, which then serves as a precursor to the desired amine functionality in the second step.
Figure 1: Two-step synthesis of this compound.
Part 1: Nitration of 3-(Trifluoromethyl)benzoic Acid
Principle and Rationale
The first step is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). Both the carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups are electron-withdrawing and act as meta-directors. This dual meta-directing effect selectively guides the incoming nitro group to the C-5 position, which is meta to both substituents, leading to the desired intermediate, 3-Nitro-5-(trifluoromethyl)benzoic acid, with high regioselectivity.[2][3]
Critical Safety Considerations
Nitration reactions are highly exothermic and involve extremely corrosive and reactive materials.[4][5][6] Strict adherence to safety protocols is mandatory.
-
Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns.[4][6][7]
-
Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to thermal runaway, causing rapid gas evolution and potential explosion.[4][5]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[4]
-
Ventilation: This procedure must be performed in a certified chemical fume hood with adequate ventilation to control exposure to toxic acid fumes.[4][7]
-
Quenching: The reaction mixture must be quenched by slowly adding it to a large volume of ice, never the other way around.[3]
Experimental Protocol for Nitration
Figure 2: Workflow for the nitration of 3-(trifluoromethyl)benzoic acid.
Materials & Reagents
| Reagent/Material | Specification |
| 3-(Trifluoromethyl)benzoic Acid | 98%+ |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Nitric Acid (HNO₃) | Fuming (90%+) or Concentrated (70%) |
| Crushed Ice & Deionized Water | |
| Round-bottom flask, Dropping funnel | |
| Magnetic stirrer, Ice bath | |
| Buchner funnel, Filter paper |
Step-by-Step Procedure
-
Prepare the Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add 1.0 equivalent of fuming nitric acid to 2.0 equivalents of concentrated sulfuric acid with gentle stirring. Maintain the temperature below 10 °C. Causality: Sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), the active electrophile.
-
Prepare the Substrate Solution: In a separate, larger reaction flask equipped with a magnetic stirrer and dropping funnel, add 3.0 equivalents of concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C.
-
Slowly add 1.0 equivalent of 3-(trifluoromethyl)benzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Reaction: Begin the slow, dropwise addition of the prepared nitrating mixture from the dropping funnel to the substrate solution.[8] The rate of addition must be controlled to maintain the internal reaction temperature between 0 °C and 5 °C.[3] Trustworthiness: Strict temperature control is the most critical parameter for preventing the formation of dinitrated by-products and ensuring safety.[2]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice.[3] A white to pale-yellow solid should precipitate.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product, 3-Nitro-5-(trifluoromethyl)benzoic acid, by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum. The product is often of sufficient purity for the next step. If needed, recrystallization from an ethanol/water mixture can be performed.
Characterization of Intermediate:
-
Product: 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3)[9][10]
-
Appearance: White to light-yellow solid.[8]
-
Molecular Weight: 235.12 g/mol [9]
-
Confirmation: Purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid
Principle and Rationale
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[11] While several methods exist (e.g., using metals like Fe or SnCl₂ in acid), catalytic hydrogenation is often the preferred industrial and laboratory method.[12][13] This process offers high yields, generates water as the only stoichiometric byproduct, and allows for easy removal of the catalyst by filtration.[11]
In this protocol, palladium on carbon (Pd/C) is used as the catalyst. Molecular hydrogen (H₂) is adsorbed onto the palladium surface and transferred to the nitro compound, reducing it through several intermediates (nitroso, hydroxylamine) to the final amine.[11]
Critical Safety Considerations
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and forms explosive mixtures with air. The reaction apparatus must be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.[11]
-
Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially when dry, and can ignite solvents in the presence of air. Handle the catalyst wet and with care.
-
Pressure: If using a pressurized hydrogenation vessel, ensure it is properly rated and operated by trained personnel.
Experimental Protocol for Catalytic Hydrogenation
Figure 3: Workflow for the catalytic hydrogenation of the nitro intermediate.
Materials & Reagents
| Reagent/Material | Specification |
| 3-Nitro-5-(trifluoromethyl)benzoic Acid | From Part 1 |
| Palladium on Carbon (Pd/C) | 5% or 10% wt., wet |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous Grade |
| Hydrogen (H₂) Gas | High Purity |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity |
| Celite® (Diatomaceous Earth) | |
| Hydrogenation Apparatus | (e.g., Parr shaker or two-neck flask with H₂ balloon) |
Step-by-Step Procedure
-
Vessel Preparation: To a suitable hydrogenation vessel, add the 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) and a solvent such as methanol (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet Pd/C catalyst (typically 1-5 mol %). Expertise: Adding the catalyst last under an inert atmosphere minimizes the risk of ignition.
-
System Purge: Securely seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[11]
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. If using a balloon, ensure it remains inflated. If using a pressurized system, set it to the desired pressure (e.g., 1-3 atm).
-
Reaction: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). The reduction is often exothermic and can be monitored by hydrogen uptake or TLC analysis. The reaction is typically complete within 2-6 hours.
-
Completion and Work-up: Once the reaction is complete, vent the excess hydrogen carefully in the fume hood. Purge the vessel with nitrogen 3-5 times to remove all residual hydrogen.[11]
-
Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with more methanol to recover all the product. Trustworthiness: The filtrate should be a clear, colorless solution. A gray or black color indicates catalyst passing through the filter.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the final product.
Characterization of Final Product
| Property | Value |
| Product Name | This compound[14] |
| CAS Number | 328-68-7[14] |
| Appearance | White crystalline solid[15] |
| Molecular Weight | 205.13 g/mol [14] |
| Melting Point | 141-146 °C[14] |
The identity and purity of the final compound should be rigorously confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.
References
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Benchchem.
- Nitration reaction safety. YouTube.
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- The Chemical Synthesis of this compound: A Deeper Dive. NINGBO INNO PHARMCHEM CO.,LTD.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo.
- Buy this compound | 328-68-7. Smolecule.
- Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
- This compound: Properties, Applications, and Sourcing Guide.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH National Library of Medicine.
- Troubleshooting guide for the nitration of fluorinated benzoic acids. Benchchem.
- Intensification and kinetic study of trifluoromethylbenzen nitration with mixed acid in the microreactor. OUCI.
- This compound 97 328-68-7. Sigma-Aldrich.
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- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
- 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | FN70457. Biosynth.
- 328-80-3, 3-Nitro-5-(trifluoromethyl)benzoic acid Formula. ECHEMI.
- Process for the preparation of nitro-substituted benzotrifluoride compounds. European Patent Office.
- 3-Nitro-5-(trifluoromethyl)benzoic acid. CymitQuimica.
- 3-Nitro-5-(trifluoromethyl)benzoic acid | CAS 328-80-3 | SCBT. Santa Cruz Biotechnology.
- 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID AldrichCPR. Sigma-Aldrich.
- This compound | C8H6F3NO2 | CID 609556. PubChem.
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters.
- Method for preparing 3-amino-2-methyl benzoic acid. Google Patents.
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The Strategic Utility of 3-Amino-5-(trifluoromethyl)benzoic Acid in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Power of a Strategically Fluorinated Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3-Amino-5-(trifluoromethyl)benzoic acid stands out as a preeminent building block for the synthesis of complex heterocyclic compounds. Its unique trifunctional nature—a nucleophilic amine, a carboxylic acid for diverse coupling and cyclization strategies, and an electron-withdrawing trifluoromethyl group—offers a versatile platform for constructing a wide array of heterocyclic systems.[1] This guide provides an in-depth exploration of the properties of this compound and detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic scaffolds, including quinazolinones, quinolines, and benzodiazepines.
Core Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for successful and reproducible synthetic outcomes.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 328-68-7 | [2] |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.13 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 141-146 °C | |
| Solubility | Soluble in acidic and alkaline solutions, slightly soluble in ethanol and ether, almost insoluble in water. | |
| pKa | 3.93 ± 0.10 (Predicted) | [3] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The aromatic protons are expected to appear as distinct singlets or narrow multiplets in the range of δ 7.0-8.0 ppm. The amine protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at lower field.
-
¹³C NMR (DMSO-d₆, 101 MHz): The spectrum would be characterized by signals for the carboxyl carbon (~167 ppm), aromatic carbons, and the trifluoromethyl carbon (a quartet due to C-F coupling).
Handling and Storage
This compound is stable at room temperature but should be stored in a dark place under an inert atmosphere to prevent decomposition from light.[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.
Synthetic Pathways to Heterocyclic Scaffolds
The strategic positioning of the amino and carboxylic acid groups on the benzene ring, influenced by the electron-withdrawing trifluoromethyl group, makes this compound an ideal precursor for a variety of cyclization reactions.
Application Protocol 1: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-ones
Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities. The following protocol details a robust method for the synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-ones from this compound.
Reaction Principle
This synthesis proceeds via a two-step, one-pot reaction. The first step is the formation of an N-acyl-anthranilic acid intermediate by reacting this compound with an acyl chloride. The second step is a cyclocondensation reaction with a primary amine, facilitated by a dehydrating agent, to form the quinazolinone ring.
Experimental Workflow
Caption: Workflow for the synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-ones.
Detailed Protocol
-
Acylation: To a solution of this compound (1.0 eq) in anhydrous pyridine (10 mL/g), add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Cyclocondensation: To the reaction mixture, add a primary amine (1.2 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 2.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 8-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 7-(trifluoromethyl)quinazolin-4(3H)-one.
Expected Results and Characterization
This protocol typically provides the desired quinazolinone in moderate to good yields (50-70%). The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: As an indicator of purity.
Application Protocol 2: Combes Synthesis of 7-(Trifluoromethyl)quinolines
The Combes quinoline synthesis is a classic and reliable method for constructing the quinoline scaffold.[4][5] The electron-withdrawing nature of the trifluoromethyl group on this compound influences the regioselectivity of the cyclization, favoring the formation of the 7-substituted quinoline.
Reaction Principle
The reaction involves the acid-catalyzed condensation of an aniline (in this case, this compound) with a β-diketone. An enamine intermediate is formed, which then undergoes cyclization and dehydration to yield the quinoline ring.[4]
Experimental Workflow
Caption: Workflow for the Combes synthesis of 7-(Trifluoromethyl)quinolines.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid (5 mL/g of aniline) to this compound (1.0 eq).
-
Cool the mixture in an ice bath and add the β-diketone (e.g., acetylacetone, 1.1 eq) dropwise with stirring.
-
Reaction: Slowly heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Causality and Insights
The strong acid protonates the β-diketone, making it more susceptible to nucleophilic attack by the amino group of the benzoic acid derivative. The electron-withdrawing trifluoromethyl group deactivates the ortho position (C4), thus directing the electrophilic cyclization to the other ortho position (C2), leading to the formation of the 7-(trifluoromethyl)quinoline.
Application Protocol 3: Synthesis of 7-(Trifluoromethyl)-1,4-benzodiazepine-2-ones
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The synthesis of trifluoromethyl-substituted benzodiazepines can be achieved from this compound through a multi-step sequence.
Reaction Principle
This synthesis involves an initial acylation of the amino group with an α-halo acetyl chloride, followed by amination with ammonia to form a glycine amide intermediate. The final step is an intramolecular cyclization to form the seven-membered benzodiazepine ring.
Experimental Workflow
Caption: Workflow for the synthesis of 7-(Trifluoromethyl)-1,4-benzodiazepine-2-ones.
Detailed Protocol
-
Acylation: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF. Cool to 0 °C and add an α-halo acetyl chloride (e.g., chloroacetyl chloride, 1.1 eq) dropwise. Stir at room temperature for 12 hours.
-
Work-up 1: Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Amination: Dissolve the crude α-halo amide intermediate in a solution of ammonia in methanol (7N). Transfer the solution to a sealed pressure vessel and heat at 80 °C for 24 hours.
-
Work-up 2: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude glycine amide intermediate.
-
Cyclization: Suspend the crude glycine amide in ethanol and add sodium ethoxide (1.5 eq). Heat the mixture to reflux for 6-8 hours.
-
Work-up 3: Cool the reaction mixture, neutralize with acetic acid, and concentrate. Partition the residue between ethyl acetate and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of its functional groups allows for a variety of cyclization strategies, leading to the efficient construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers and scientists in drug development to leverage the unique properties of this compound in their synthetic endeavors. The insights into the causality behind the experimental choices aim to empower users to adapt and optimize these methods for their specific research goals.
References
-
Chemcasts. Thermophysical Properties of this compound. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Combes Quinoline Synthesis. [Link]
-
Tianjin Gnee Biotech Co., Ltd. CAS:328-68-7 | this compound. [Link]
-
The Chemical Synthesis of this compound: A Deeper Dive. [Link]
-
This compound: Properties, Applications, and Sourcing Guide. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
This compound: Properties, Applications, and Sourcing Guide. [Link]
- Process for the prepar
-
Synthesis of 2-amino-3-fluorobenzoic acid. [Link]
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]
-
TMSOTf‐Promoted Synthesis of Quinazolin‐4(3H)‐one Utilizing DMSO as a Carbon Source. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]
-
Chemcasts. Thermophysical Properties of this compound. [Link]
-
Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. [Link]
-
Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. [Link]
-
Combes quinoline synthesis | Request PDF. [Link]
-
Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]
-
CAS:328-68-7 | this compound. [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][5][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]
-
1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. [Link]
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The Strategic Application of 3-Amino-5-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Moieties in Modern Agrochemicals
The incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. Among these, the trifluoromethyl (CF₃) group is of paramount importance, bestowing unique physicochemical properties upon active ingredients.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes, often leading to increased efficacy and a more favorable toxicological profile.[1] 3-Amino-5-(trifluoromethyl)benzoic acid is a key building block that provides a strategic entry point for introducing the trifluoromethylphenyl motif into a wide array of agrochemical scaffolds. This application note will provide a detailed technical guide on the utilization of this compound in the synthesis of next-generation herbicides, focusing on a plausible synthetic route to a pyridinone-class herbicide, a class that includes the commercial aquatic herbicide Fluridone.
Core Synthetic Strategy: From Benzoic Acid to a Heterocyclic Herbicide
The transformation of this compound into a complex herbicidal molecule necessitates a multi-step synthetic sequence. A logical and efficient pathway involves three key transformations:
-
Decarboxylation: Removal of the carboxylic acid functionality to generate the pivotal intermediate, 3-(trifluoromethyl)aniline.
-
Carbon-Nitrogen Bond Formation: Coupling of 3-(trifluoromethyl)aniline with a suitable partner to introduce further structural complexity. The Ullmann condensation or the Buchwald-Hartwig amination are powerful methods for this purpose.
-
Heterocycle Formation: Construction of the final herbicidal scaffold, in this case, a pyridinone ring, which is a common toxophore in herbicides that inhibit carotenoid biosynthesis.
Figure 1: A generalized workflow for the synthesis of a pyridinone herbicide from this compound.
Part 1: The Crucial Decarboxylation Step
The initial and critical step is the decarboxylation of this compound to yield 3-(trifluoromethyl)aniline. While various decarboxylation methods exist, copper-catalyzed thermal decarboxylation is a well-established and effective approach for aromatic carboxylic acids.[2][3][4]
Protocol 1: Copper-Catalyzed Decarboxylation of this compound
Causality of Experimental Choices:
-
Copper(I) oxide (Cu₂O): Acts as a catalyst to facilitate the removal of the carboxyl group. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an aryl-copper species, followed by protonolysis to yield the aniline.[4]
-
Quinoline: A high-boiling solvent that provides the necessary temperature for the reaction and can also act as a ligand to stabilize the copper catalyst.
-
Inert Atmosphere (Nitrogen or Argon): Prevents the oxidation of the aniline product and the catalyst at high temperatures.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and copper(I) oxide (0.1 eq).
-
Solvent Addition: Add freshly distilled quinoline to the flask to achieve a concentration of 0.5 M with respect to the benzoic acid derivative.
-
Inerting the System: Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 200-220 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the copper catalyst.
-
Purification: The quinoline can be removed by washing the organic phase with 1M hydrochloric acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 3-(trifluoromethyl)aniline can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Copper(I) oxide, Quinoline |
| Temperature | 200-220 °C |
| Typical Reaction Time | 4-8 hours |
| Expected Yield | 70-85% |
Part 2: Building Complexity via Carbon-Nitrogen Bond Formation
With 3-(trifluoromethyl)aniline in hand, the next stage involves the formation of a new C-N bond to a second aromatic or heteroaromatic ring. The Ullmann condensation is a classic and robust method for this transformation.
Protocol 2: Ullmann Condensation of 3-(Trifluoromethyl)aniline
Causality of Experimental Choices:
-
Copper Catalyst: Similar to the decarboxylation step, a copper catalyst (often copper powder or a copper(I) salt) is essential for the Ullmann reaction.
-
Base (e.g., K₂CO₃): A base is required to deprotonate the aniline, making it a more potent nucleophile.
-
High-Boiling Polar Aprotic Solvent (e.g., DMF or DMSO): These solvents are necessary to reach the high temperatures required for the reaction and to dissolve the reactants and the base.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-(trifluoromethyl)aniline (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the mixture to 140-160 °C for 12-24 hours with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Sources
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- 3. Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08367B [pubs.rsc.org]
- 4. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enzymatic Reactions Involving 3-Amino-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 3-Amino-5-(trifluoromethyl)benzoic Acid in Modern Drug Discovery
This compound is a synthetic organic compound characterized by a benzoic acid core substituted with an amino group and a trifluoromethyl group.[1] The trifluoromethyl moiety is a bioisostere of a methyl group but with significantly different electronic properties, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2] These characteristics make it a valuable building block in the design and synthesis of novel pharmaceutical agents and agrochemicals. Understanding the enzymatic fate of this molecule is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy.
This guide provides a detailed technical overview of the probable enzymatic reactions involving this compound, focusing on the key metabolic pathways it is likely to undergo in a biological system. We present field-proven, adaptable protocols for in vitro investigation of these reactions, empowering researchers to elucidate the metabolic profile of this and structurally related compounds.
I. Predicted Metabolic Pathways: A Logic-Driven Approach
The chemical structure of this compound, featuring both an aromatic amine and a carboxylic acid functional group, suggests two primary routes of phase II metabolism: N-acetylation and glucuronidation. Additionally, phase I oxidation of the aromatic ring is a possibility.
-
N-Acetylation: The aromatic amine group is a prime target for N-acetylation by N-acetyltransferases (NATs).[3][4][5][6][7][8] This reaction, involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA), is a major pathway for the metabolism of many drugs and xenobiotics containing an aromatic amine.[7] In humans, two NAT isoenzymes, NAT1 and NAT2, exhibit distinct but sometimes overlapping substrate specificities.[4][7][8] Genetic polymorphisms in NAT2 lead to different acetylation phenotypes (slow, intermediate, and rapid acetylators), which can significantly impact drug efficacy and toxicity.[7]
-
Glucuronidation: The carboxylic acid moiety can undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10][11] This process increases the water solubility of the compound, facilitating its excretion.[11] Several UGT isoforms are known to metabolize carboxylic acids, with UGT1A3, UGT1A9, and UGT2B7 being particularly important in human liver.[12]
-
Oxidative Metabolism: While the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups can render the aromatic ring less susceptible to oxidation, the potential for hydroxylation by cytochrome P450 (CYP) enzymes should not be discounted.[13] CYP3A4, the most abundant CYP in the human liver, is known for its broad substrate specificity and its ability to metabolize a wide range of aromatic compounds.[14][15]
The interplay of these enzymatic pathways will determine the overall metabolic clearance and potential biological activity of this compound.
Caption: Predicted metabolic pathways for this compound.
II. Experimental Protocols: A Guide to In Vitro Characterization
The following protocols provide a robust framework for investigating the enzymatic metabolism of this compound. These are designed to be adaptable and should be optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: N-Acetylation in Human Liver Cytosol and Recombinant NAT Enzymes
This protocol is designed to determine if this compound is a substrate for N-acetyltransferases.
1. Rationale and Causality:
-
Enzyme Source: Human liver cytosol is used as it contains a mixture of NAT enzymes. Recombinant human NAT1 and NAT2 are used to identify the specific isoform(s) responsible for the acetylation.
-
Cofactor: Acetyl-CoA is the essential cofactor for the NAT-catalyzed reaction, providing the acetyl group for transfer.
-
Controls: Reactions without the substrate, without the enzyme source, and without Acetyl-CoA are crucial to control for non-enzymatic degradation and background signals. A known NAT substrate (e.g., p-aminobenzoic acid) should be included as a positive control.[16]
2. Materials:
-
This compound
-
Human liver cytosol (pooled)
-
Recombinant human NAT1 and NAT2
-
Acetyl-CoA
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog)
3. Experimental Workflow:
Caption: Experimental workflow for the N-acetylation assay.
4. Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Substrate: 10 mM this compound in a suitable solvent (e.g., DMSO, not exceeding 1% v/v in the final reaction).
-
Cofactor: 10 mM Acetyl-CoA in water. Prepare fresh.
-
-
Reaction Mixture Preparation (per well/tube):
-
Assemble a master mix containing Tris-HCl buffer (50 mM, pH 7.5) and DTT (1 mM).
-
Add the enzyme source (e.g., 0.5 mg/mL human liver cytosol or a predetermined concentration of recombinant NAT).
-
Add the substrate to a final concentration of 10 µM (this may require optimization).
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Acetyl-CoA to a final concentration of 200 µM.
-
Incubate at 37°C. For kinetic studies, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Monitor the formation of the N-acetylated metabolite (expected mass increase of 42.01 Da) and the depletion of the parent compound over time.
-
Calculate the rate of metabolite formation.
-
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 50 mM |
| DTT | 100 mM | 1 mM |
| Human Liver Cytosol | 20 mg/mL | 0.5 mg/mL |
| Substrate | 10 mM | 10 µM |
| Acetyl-CoA | 10 mM | 200 µM |
Table 1: Suggested Reaction Components for N-Acetylation Assay.
Protocol 2: Glucuronidation in Human Liver Microsomes and Recombinant UGTs
This protocol is to assess the potential for glucuronidation of the carboxylic acid group of this compound.
1. Rationale and Causality:
-
Enzyme Source: Human liver microsomes (HLMs) are used as they are a rich source of UGT enzymes.[17][18][19] Recombinant UGTs (e.g., UGT1A3, UGT1A9, UGT2B7) are used to pinpoint the specific isoforms involved.
-
Cofactor: UDP-glucuronic acid (UDPGA) is the activated form of glucuronic acid required for the UGT-catalyzed reaction.[9]
-
Alamethicin: This pore-forming peptide is included to disrupt the microsomal membrane and allow the cofactor access to the active site of the UGT enzymes.
-
Controls: Similar to the NAT assay, appropriate negative and positive controls (e.g., a known UGT substrate like propofol for UGT1A9) are essential.[20]
2. Materials:
-
This compound
-
Human liver microsomes (pooled)
-
Recombinant human UGTs (e.g., UGT1A3, UGT1A9, UGT2B7)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (IS)
3. Experimental Workflow:
Caption: Experimental workflow for the glucuronidation assay.
4. Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Substrate: 10 mM this compound in a suitable solvent.
-
Cofactor: 40 mM UDPGA in water. Prepare fresh.
-
Alamethicin: 5 mg/mL in methanol.
-
-
Reaction Mixture Preparation:
-
In a tube, pre-incubate the enzyme source (e.g., 0.5 mg/mL HLMs) with alamethicin (final concentration 25 µg/mL) on ice for 15 minutes.
-
Prepare a master mix with Tris-HCl buffer (100 mM, pH 7.4) and MgCl₂ (5 mM).
-
Add the pre-incubated enzyme solution and the substrate (final concentration 10 µM, requires optimization).
-
-
Incubation:
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubate at 37°C, taking aliquots at various time points.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as for the N-acetylation assay (Protocol 1, step 4).
-
-
Data Analysis:
-
Monitor the formation of the glucuronide conjugate (expected mass increase of 176.03 Da) and the depletion of the parent compound.
-
Calculate the rate of glucuronide formation.
-
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.4) | 1 M | 100 mM |
| MgCl₂ | 1 M | 5 mM |
| Alamethicin | 5 mg/mL | 25 µg/mL |
| Human Liver Microsomes | 20 mg/mL | 0.5 mg/mL |
| Substrate | 10 mM | 10 µM |
| UDPGA | 40 mM | 2 mM |
Table 2: Suggested Reaction Components for Glucuronidation Assay.
Protocol 3: Oxidative Metabolism by Cytochrome P450 Enzymes
This protocol is to investigate the potential for CYP-mediated oxidation of this compound.
1. Rationale and Causality:
-
Enzyme Source: Human liver microsomes are a primary source of CYP enzymes. Recombinant CYPs (especially CYP3A4) can be used for isoform-specific studies.[21]
-
Cofactor: An NADPH-regenerating system is used to provide a continuous supply of NADPH, which is essential for CYP activity.[21]
-
Controls: Reactions without the NADPH-regenerating system will control for non-CYP-mediated metabolism. A known CYP substrate (e.g., testosterone for CYP3A4) should be used as a positive control.[14]
2. Materials:
-
This compound
-
Human liver microsomes
-
Recombinant human CYP3A4
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (IS)
3. Experimental Workflow:
Caption: Experimental workflow for the CYP450 oxidation assay.
4. Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Substrate: 10 mM this compound in a suitable solvent.
-
NADPH-regenerating system: Prepare according to the manufacturer's instructions.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix with potassium phosphate buffer (100 mM, pH 7.4).
-
Add the enzyme source (e.g., 0.5 mg/mL HLMs or a predetermined concentration of recombinant CYP).
-
Add the substrate (final concentration 1 µM, may require optimization).
-
-
Incubation:
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C, taking aliquots at various time points.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as for the N-acetylation assay (Protocol 1, step 4).
-
-
Data Analysis:
-
Monitor for the formation of potential oxidative metabolites (e.g., hydroxylated derivatives, with an expected mass increase of 15.99 Da) and the depletion of the parent compound.
-
Calculate the rate of metabolite formation.
-
| Component | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM |
| Human Liver Microsomes | 20 mg/mL | 0.5 mg/mL |
| Substrate | 1 mM | 1 µM |
| NADPH-regenerating System | Per manufacturer | 1X |
Table 3: Suggested Reaction Components for CYP450 Oxidation Assay.
III. Analytical Methodologies: Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for these studies due to its high sensitivity, selectivity, and ability to provide structural information about the metabolites.[22][23][24]
-
Chromatography: Reversed-phase chromatography using a C18 column is a good starting point for separating the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization, is recommended.
-
Mass Spectrometry:
-
Full Scan: To initially identify potential metabolites by their mass-to-charge ratio (m/z).
-
Product Ion Scan: To obtain fragmentation patterns of the parent compound and potential metabolites for structural elucidation.
-
Multiple Reaction Monitoring (MRM): For sensitive and specific quantification of the parent compound and its metabolites. This involves selecting a specific precursor ion and a characteristic product ion for each analyte.[25]
-
IV. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of multiple controls:
-
Negative Controls: (e.g., no enzyme, no cofactor) ensure that the observed reaction is indeed enzymatic and cofactor-dependent.
-
Positive Controls: Using a known substrate for each enzyme family validates the activity of the enzyme preparation and the overall assay conditions.
-
Time-Dependent Formation: The formation of metabolites should increase over a defined period, confirming an enzymatic process.
-
Enzyme Concentration-Dependent Activity: The rate of reaction should be proportional to the concentration of the enzyme source.
V. Conclusion
The systematic in vitro evaluation of the enzymatic reactions involving this compound is a critical step in its development as a potential pharmaceutical or agrochemical agent. The protocols and methodologies outlined in this guide provide a comprehensive framework for elucidating its metabolic profile, focusing on the most probable pathways of N-acetylation, glucuronidation, and oxidation. By understanding how this molecule is processed by key drug-metabolizing enzymes, researchers can make more informed decisions in the lead optimization and preclinical development phases, ultimately contributing to the creation of safer and more effective chemical entities.
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Application Note & Protocol: Synthesis of Novel Benzamide Derivatives from 3-Amino-5-(trifluoromethyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of novel benzamide derivatives, utilizing 3-Amino-5-(trifluoromethyl)benzoic acid as a key starting material. Benzamide moieties are prevalent in a vast array of pharmacologically active compounds, and the incorporation of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity.[1] This guide details a robust and versatile protocol for the amide coupling reaction, focusing on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) reagent system.[2][3][4] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss best practices for purification and characterization of the final products.
Introduction: The Significance of Trifluoromethylated Benzamides in Medicinal Chemistry
Benzamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[5][6][7] The amide bond is a critical structural motif in numerous pharmaceuticals.[8][9] The strategic incorporation of a trifluoromethyl (-CF3) group onto the benzamide scaffold is a well-established strategy in drug design. The -CF3 group is known to enhance several key properties of a drug candidate, such as:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins.
This compound is a versatile starting material for the synthesis of a diverse library of benzamide derivatives.[1][10] Its amino group provides a convenient handle for the introduction of various substituents via amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthetic Strategy: Amide Coupling via Carbodiimide Activation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[2] Among the plethora of available coupling reagents, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is favored for its efficiency, mild reaction conditions, and the ease of removal of byproducts.[2][8]
Mechanism of EDC/HOBt Mediated Amide Coupling
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid (this compound) attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This unstable intermediate is prone to side reactions, including the formation of an N-acylurea byproduct. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester.[2][11] This step is crucial for minimizing racemization if chiral amines are used.
-
Nucleophilic Acyl Substitution: The desired amine then attacks the carbonyl carbon of the HOBt-ester in a nucleophilic acyl substitution reaction.
-
Product Formation: This attack leads to the formation of the desired benzamide derivative and the regeneration of HOBt.
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Application and Protocol Guide for the Quantification of 3-Amino-5-(trifluoromethyl)benzoic Acid
Introduction
3-Amino-5-(trifluoromethyl)benzoic acid (3-A-5-TFMBA) is a critical building block in modern synthetic chemistry. Its unique structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and a lipophilic trifluoromethyl group, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The trifluoromethyl moiety often enhances the metabolic stability and biological efficacy of the final compounds.[1] Given its importance, the ability to accurately and reliably quantify 3-A-5-TFMBA in bulk materials and formulated products is paramount for quality control, stability testing, and pharmacokinetic studies.
This comprehensive guide provides detailed, validated analytical methods for the quantification of 3-A-5-TFMBA, designed for researchers, scientists, and drug development professionals. We present two primary orthogonal methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level quantification.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Reference |
| CAS Number | 328-68-7 | [2] |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.13 g/mol | [2] |
| Appearance | White to slightly pale yellow solid | [2] |
| Melting Point | 141-146 °C | [2] |
| pKa | ~3.5 (estimated for carboxylic acid), ~2.5 (estimated for aniline) | |
| UV λmax | ~220 nm, ~295 nm (in methanol, estimated) |
Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV
This method is designed as a primary, robust quality control assay for the determination of 3-A-5-TFMBA in active pharmaceutical ingredients (API) and final drug products. The causality behind the selection of a C18 column lies in its excellent retention and separation capabilities for moderately polar aromatic compounds like 3-A-5-TFMBA. The mobile phase, a gradient of acetonitrile and a low pH phosphate buffer, is chosen to ensure good peak shape and resolution by keeping the carboxylic acid group protonated.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-A-5-TFMBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a portion of the sample (e.g., API powder) expected to contain 25 mg of 3-A-5-TFMBA into a 250 mL volumetric flask. Add approximately 150 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 0-10 min: 10-70% B10-12 min: 70% B12.1-15 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 295 nm |
| Run Time | 15 min |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of 3-A-5-TFMBA by HPLC-UV.
Method 2: High-Sensitivity Quantification by UPLC-MS/MS
For applications requiring lower detection limits, such as in biological matrices or for trace impurity analysis, a UPLC-MS/MS method offers superior sensitivity and selectivity. The use of a sub-2 µm particle size column allows for faster analysis times and sharper peaks. Electrospray ionization in positive mode (ESI+) is selected because the amino group on 3-A-5-TFMBA is readily protonated. Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: UPLC-MS/MS
1. Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, such as this compound-¹³C₆ or a stable isotope-labeled analog.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 90:10 Water:Acetonitrile with 0.1% Formic Acid.
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, using the UPLC diluent.
-
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution. Add the internal standard to each to a final concentration of 10 ng/mL.
-
Sample Preparation (e.g., from plasma): To 100 µL of plasma, add 10 µL of internal standard solution (1 µg/mL) and 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for analysis.
3. UPLC and MS/MS Conditions:
UPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-2.5 min: 5-95% B2.5-3.0 min: 95% B3.1-4.0 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS/MS Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte (3-A-5-TFMBA): Precursor Ion (m/z): 206.0Product Ion (m/z): 189.0 (Loss of NH₃)Collision Energy (eV): 15Internal Standard (IS): (To be determined based on selected IS) |
Workflow Diagram: UPLC-MS/MS Analysis
Sources
Application Note: Leveraging 3-Amino-5-(trifluoromethyl)benzoic Acid as a Versatile Scaffold for Novel Fluorescent Probes
Abstract
This guide provides a comprehensive overview of the design, synthesis, and application of fluorescent probes utilizing 3-Amino-5-(trifluoromethyl)benzoic acid (ATB) as a core structural scaffold. ATB is an attractive building block for probe development due to its unique combination of reactive functional groups and the powerful electron-withdrawing nature of its trifluoromethyl moiety. These features allow for rational tuning of photophysical properties and the creation of high-performance sensors for a range of analytes and biological environments. This document details the scientific rationale behind using ATB, provides validated, step-by-step protocols for the synthesis and characterization of an exemplary pH-sensitive probe, and offers insights into data interpretation and troubleshooting for researchers in chemistry, biology, and drug development.
The ATB Scaffold: Unique Properties and Design Rationale
The utility of this compound as a building block for fluorescent probes stems from two key structural features: the trifluoromethyl (-CF3) group and the presence of two distinct reactive handles—an amino (-NH2) group and a carboxylic acid (-COOH) group.
1.1. The Influence of the Trifluoromethyl Group
The -CF3 group is a powerful electron-withdrawing substituent that significantly impacts the electronic and photophysical properties of the aromatic system.[1][2] Its inclusion in a fluorophore scaffold offers several distinct advantages:
-
Enhanced Photostability: The high bond energy of the C-F bond (approximately 485 kJ/mol) imparts increased chemical and metabolic stability to the molecule.[2]
-
Tuning of Emission Spectra: The strong electron-withdrawing nature of the -CF3 group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), often leading to shifts in the absorption and emission maxima. This allows for the fine-tuning of the probe's spectral properties.[1]
-
Increased Lipophilicity: The -CF3 group can enhance the lipophilicity of a molecule, which can improve its ability to permeate cell membranes for intracellular imaging applications.[2]
-
Modulation of pKa: By withdrawing electron density, the -CF3 group can alter the pKa of nearby acidic or basic functional groups, a property that is particularly useful for designing pH-sensitive probes.[1]
1.2. Orthogonal Synthetic Handles
The amino and carboxylic acid groups on the ATB ring provide versatile points for chemical modification. Their differing reactivity allows for selective, stepwise functionalization, enabling the construction of complex probe architectures.
-
The amino group serves as a nucleophile and is a common site for installing analyte-recognition moieties (receptors) or for coupling to other fluorophores.
-
The carboxylic acid group can be readily converted to an activated ester or amide, facilitating conjugation to biomolecules (e.g., proteins, peptides), surfaces, or other molecular components.
This dual functionality is central to the modular design of ATB-based probes, where one part of the molecule is responsible for sensing and the other for signaling or targeting.
Design and Synthesis of an ATB-Based pH Probe
To illustrate the practical application of the ATB scaffold, this section details the design and synthesis of a fluorescent pH probe. The design leverages the pH-sensitive fluorescence of the amino group, which can act as a photoinduced electron transfer (PET) quencher.
Design Principle:
-
Fluorophore Core: The ATB molecule itself will serve as the fluorophore.
-
Sensing Mechanism: The lone pair of electrons on the aromatic amino group can quench the fluorescence of the aromatic ring through a PET mechanism.
-
pH Modulation: In acidic conditions, the amino group becomes protonated (-NH3+). This eliminates the lone pair of electrons, inhibiting the PET process and "turning on" the fluorescence.[3] The fluorescence intensity is therefore directly correlated with the proton concentration.
The synthesis involves coupling a well-known, stable fluorophore, Dansyl chloride, to the carboxylic acid group of ATB. This creates a reference fluorophore within the molecule, allowing for ratiometric sensing, while the ATB core provides the pH-dependent signal.
Protocol: Synthesis of an ATB-Derived pH-Indicative Probe
Disclaimer: This protocol involves the use of hazardous chemicals. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
3.1. Materials and Reagents
-
Thionyl chloride (SOCl₂)
-
Dansyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Silica gel for column chromatography (230-400 mesh)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, and heating mantle
-
Rotary evaporator
3.2. Step-by-Step Synthesis Procedure
Step 1: Activation of ATB
-
In a 50 mL round-bottom flask, add ATB (1.0 g, 4.87 mmol).
-
Carefully add thionyl chloride (5.0 mL) dropwise at 0 °C.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The solid should fully dissolve.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acyl chloride intermediate is used directly in the next step without further purification.
Step 2: Coupling with Dansyl Moiety
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (20 mL).
-
In a separate flask, dissolve Dansyl chloride (1.31 g, 4.87 mmol) in anhydrous pyridine (10 mL).
-
Slowly add the ATB-acyl chloride solution to the Dansyl solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 20 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to yield the final probe.
3.3. Characterization
-
¹H, ¹³C, and ¹⁹F NMR: Confirm the covalent structure and purity of the final compound.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact molecular weight of the synthesized probe.
Protocol: Spectroscopic Characterization and Application
4.1. Preparation of Solutions
-
Prepare a 1 mM stock solution of the synthesized probe in dimethyl sulfoxide (DMSO).
-
Prepare a series of buffer solutions with varying pH values (e.g., from pH 3.0 to 10.0) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for basic).
4.2. Spectroscopic Measurements
-
For each pH measurement, dilute the probe stock solution into the respective pH buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 1%.
-
Record the absorption spectra using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra using a fluorometer. Excite the sample at the absorption maximum of the ATB moiety (typically in the UV range) and record the emission spectrum.
-
Repeat for all pH values.
4.3. Data Analysis
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.
Data Interpretation and Sensing Mechanism
The fluorescence response of the probe is governed by the protonation state of the ATB amino group.
-
At Low pH (Acidic): The amino group is protonated (-NH3+). The PET process is inhibited, and the probe exhibits strong fluorescence ("ON" state).
-
At High pH (Basic): The amino group is deprotonated (-NH2). The lone pair of electrons on the nitrogen atom quenches the fluorescence via PET, resulting in low fluorescence intensity ("OFF" state).
This pH-dependent "ON/OFF" switching is the basis for its function as a pH sensor.
Table 1: Expected Photophysical Properties of an ATB-based pH Probe
| Property | Acidic Conditions (e.g., pH 4) | Basic Conditions (e.g., pH 9) | Rationale |
| Excitation Max (λex) | ~340 nm | ~340 nm | Absorption is less affected by protonation state. |
| Emission Max (λem) | ~450 nm | ~450 nm | Emission wavelength is characteristic of the fluorophore. |
| Quantum Yield (ΦF) | High (e.g., > 0.5) | Low (e.g., < 0.05) | PET quenching is inhibited in the protonated state. |
| Fluorescence State | ON | OFF | Governed by the protonation-dependent PET mechanism. |
Conclusion
This compound is a powerful and versatile scaffold for the development of fluorescent probes. The electron-withdrawing trifluoromethyl group provides a means to tune electronic properties and enhance stability, while the orthogonal amino and carboxylic acid handles allow for modular and rational probe design. The protocols and principles outlined in this document demonstrate a clear pathway for synthesizing and characterizing ATB-based probes, exemplified by a pH sensor operating on a photoinduced electron transfer mechanism. This scaffold holds significant promise for creating sophisticated molecular tools for applications ranging from cellular imaging to clinical diagnostics.
References
-
Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed Central. Available at: [Link].
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. National Institutes of Health (NIH). Available at: [Link].
-
A novel acidic pH fluorescent probe based on a benzothiazole derivative. ResearchGate. Available at: [Link].
-
Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. National Institutes of Health (NIH). Available at: [Link].
-
Benzo[a]acridinylmethyl esters as pH sensitive fluorescent photoactive precursors: synthesis, photophysical, photochemical and biological applications. Royal Society of Chemistry. Available at: [Link].
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].
Sources
- 1. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. labproinc.com [labproinc.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
scale-up synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid for industrial use
An Application Note for the Industrial Scale-Up Synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a cornerstone building block in modern medicinal and agrochemical industries. The presence of the trifluoromethyl (-CF₃) group is critical, often enhancing the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive technical guide for the robust and scalable synthesis of this intermediate, focusing on a field-proven synthetic route. We will delve into the causality behind procedural choices, detailed step-by-step protocols, and the critical safety considerations necessary for transitioning from laboratory to industrial production.
Strategic Rationale: Selecting a Scalable Synthetic Pathway
For the industrial production of a fine chemical intermediate, the chosen synthetic route must be economical, reproducible, and safe. While several pathways to this compound exist, a common and highly effective strategy involves the reduction of a nitro-group precursor.[2] This approach is favored over alternatives, such as the direct trifluoromethylation of an aminobenzoic acid, which can be challenging and often requires specialized, expensive reagents.[2][3]
Our selected pathway begins with the readily available 3-(trifluoromethyl)benzoic acid and proceeds in two key steps:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) meta to both the carboxylic acid and trifluoromethyl groups.
-
Catalytic Hydrogenation: Selective reduction of the nitro group to an amine (-NH₂).
This strategy is advantageous due to the relatively low cost of reagents, the high efficiency of each transformation, and the well-established nature of these reactions in industrial settings.
Process Workflow and Logic
The overall manufacturing process is designed for efficiency and purity, integrating synthesis, work-up, and purification into a streamlined workflow.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis and Purification Protocols
Protocol 1: Nitration of 3-(Trifluoromethyl)benzoic acid
Principle: This reaction is a classic electrophilic aromatic substitution. The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). Both the -CF₃ and -COOH groups on the starting material are meta-directing deactivators, ensuring the regioselective installation of the nitro group at the C-5 position. Careful temperature control is paramount to prevent side reactions and ensure safety, as nitrations are highly exothermic.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a suitably sized, clean, and dry glass-lined reactor equipped with a robust cooling system, overhead stirrer, and temperature probe.
-
Acid Charge: Charge concentrated sulfuric acid (H₂SO₄, ~3-4 equivalents) into the reactor and begin cooling to 0-5 °C.
-
Substrate Addition: Slowly add 3-(trifluoromethyl)benzoic acid (1.0 equivalent) to the chilled sulfuric acid while maintaining the temperature below 10 °C. Stir until fully dissolved.
-
Nitrating Agent Addition: Prepare a nitrating mixture of fuming nitric acid (HNO₃, ~1.1 equivalents) and concentrated sulfuric acid (~1.0 equivalent) in a separate addition funnel. Add this mixture dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Once the addition is complete, allow the reaction to stir at 10-15 °C for 2-4 hours.
-
Monitoring: Monitor the reaction's progress via HPLC until the starting material is consumed (<1% remaining).
-
Work-up: Carefully quench the reaction mixture by slowly transferring it into a separate vessel containing a stirred mixture of ice and water. This will precipitate the product.
-
Isolation: Filter the resulting solid slurry. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude 3-Nitro-5-(trifluoromethyl)benzoic acid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Catalytic Hydrogenation of 3-Nitro-5-(trifluoromethyl)benzoic acid
Principle: The nitro group is selectively reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient and widely used catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas in a suitable solvent. This method is preferred for its high yield, clean conversion, and the fact that the only byproduct is water.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a pressure-rated hydrogenation reactor (autoclave) with the crude 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 equivalent) and a suitable solvent (e.g., methanol or ethanol).
-
Inerting: Seal the reactor and purge the system several times with nitrogen to remove all oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the palladium on carbon catalyst (5-10% Pd/C, ~0.5-2 mol%). Caution: Pd/C can be pyrophoric and should be handled with care.[2]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to a moderate temperature (e.g., 40-50 °C) with vigorous stirring. An exothermic reaction will be observed.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Confirm completion via HPLC.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the Pd/C catalyst. Crucial Safety Note: The catalyst on the filter pad is highly pyrophoric and must be kept wet with solvent or water and disposed of according to safety protocols. Never allow it to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Recrystallization
Principle: Recrystallization is an effective and economical method for purifying solids on a large scale. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent.[4]
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., aqueous ethanol, toluene, or ethyl acetate/heptane).
-
Dissolution: Place the crude product in a reactor and add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Slowly cool the clear solution with gentle stirring. Crystal formation should begin as the solution cools. The cooling rate can be controlled to influence crystal size and purity.
-
Isolation: Once crystallization is complete and the slurry has reached a low temperature (e.g., 0-5 °C), filter the product.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the purified, crystalline this compound in a vacuum oven at 50-60 °C to a constant weight.
Process Parameters and Expected Results
| Parameter | Step 1: Nitration | Step 2: Hydrogenation | Step 3: Recrystallization |
| Key Reagents | HNO₃, H₂SO₄ | H₂, 5-10% Pd/C | Ethanol/Water (example) |
| Temperature | 0-15 °C | 40-50 °C | -5 to 80 °C |
| Pressure | Atmospheric | 50-100 psi | Atmospheric |
| Typical Yield | 90-95% | 95-99% | 85-95% (Recovery) |
| Purity (HPLC) | >95% (Crude) | >98% (Crude) | >99.5% |
Industrial Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous approach to safety. All operations must be conducted in accordance with institutional and governmental regulations.
Caption: Logical framework for ensuring safety during chemical scale-up.
-
Hazardous Reagents:
-
Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Handle in a well-ventilated area using appropriate PPE, including acid-resistant gloves, aprons, and face shields.[5][6]
-
Hydrogen Gas: Extremely flammable. The hydrogenation area must be equipped with explosion-proof electronics and proper grounding to prevent static discharge.
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite flammable solvents. The spent catalyst after reaction is particularly hazardous. It must be handled under an inert atmosphere or kept wet at all times.[2]
-
-
Engineering Controls:
-
Reactions should be performed in closed-system, pressure-rated reactors.
-
Adequate ventilation and fume extraction systems are mandatory to prevent inhalation of corrosive vapors or flammable gases.[5][7]
-
Reactors must have reliable cooling systems to manage the exothermic nature of both the nitration and hydrogenation steps.
-
-
Personal Protective Equipment (PPE):
By adhering to these detailed protocols and rigorous safety standards, the successful and safe scale-up synthesis of this compound can be reliably achieved to meet the demands of the pharmaceutical and agrochemical industries.
References
- Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols. Sinocure Chemical Group.
- Buy this compound | 328-68-7. Smolecule.
- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety D
- The Chemical Synthesis of this compound: A Deeper Dive. (2025-10-17).
- EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal.
- SAFETY D
- Safety D
- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
- This compound: Properties, Applications, and Sourcing Guide. (2025-10-13).
- methods for removing impurities from crude benzoic acid samples. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid
Last Updated: January 10, 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid (CAS No. 328-68-7). This molecule is a critical building block in pharmaceutical and agrochemical research, largely due to the unique electronic properties conferred by the trifluoromethyl group.[1] The most common and industrially scalable synthetic route involves the reduction of its nitro precursor, 3-Nitro-5-(trifluoromethyl)benzoic acid.[2]
However, achieving a consistently high yield in this transformation can be challenging. This guide provides in-depth troubleshooting advice, detailed protocols, and process optimization strategies to help you overcome common hurdles and maximize your product yield and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
FAQ 1: My reaction yield is consistently low (<60%). What are the primary causes?
Low yield is the most frequent complaint and can stem from several factors. A systematic approach is required to diagnose the root cause.
-
Cause A: Incomplete Reaction
-
Explanation: The reduction of the nitro group may be stalling before completion. This can be due to insufficient reducing agent, poor catalyst activity, or suboptimal reaction conditions.[3] Impurities in the starting material can also poison the catalyst.[3]
-
Solution:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
-
Verify Reagent Stoichiometry: For metal-based reductions (e.g., Fe, SnCl₂), a stoichiometric excess is often necessary to drive the reaction to completion.[3]
-
Assess Catalyst Quality (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), ensure it is fresh and has not been deactivated by exposure to air or contaminants.[3][4] Consider increasing catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Optimize Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the rate. However, excessive heat can promote side reactions.[5]
-
-
-
Cause B: Formation of Side Products
-
Explanation: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[5][6] If these intermediates do not fully convert to the amine, they can react with each other to form azoxy or azo compounds, which are common impurities that reduce the final yield.[5][7]
-
Solution:
-
Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent to ensure the complete reduction of all intermediates.[5]
-
Control Temperature: Highly exothermic reactions can lead to localized overheating, promoting the formation of dimeric side products. Ensure efficient stirring and consider cooling if necessary.[5]
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd/C) and metal/acid combinations are generally effective at achieving complete reduction to the amine.[5]
-
-
-
Cause C: Product Loss During Workup and Purification
-
Explanation: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility is highly pH-dependent. Significant product can be lost in aqueous layers during extraction if the pH is not carefully controlled.
-
Solution:
-
pH Adjustment: During the workup, after removing the metal salts or catalyst, carefully adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility and induce precipitation.
-
Extraction: If performing a liquid-liquid extraction, ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
-
Recrystallization: When recrystallizing, use a minimal amount of hot solvent to dissolve the product to avoid significant loss upon cooling.[8]
-
-
FAQ 2: I'm observing multiple spots on my TLC plate besides the starting material and product. What are they?
This indicates the formation of side products. The most common are intermediates from the nitro reduction pathway.
-
Potential Side Products:
-
Nitroso Intermediate: R-NO
-
Hydroxylamine Intermediate: R-NHOH
-
Azoxy Compound: R-N=N(O)-R
-
Azo Compound: R-N=N-R
-
Explanation: The reduction of an aromatic nitro group is a six-electron process.[6] If the reaction conditions are not optimal, the reduction can stall at the two-electron (nitroso) or four-electron (hydroxylamine) stage. These intermediates are reactive and can dimerize.[5][9]
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Allow the reaction more time to proceed to completion. Gentle heating can facilitate the reduction of stubborn intermediates.
-
Use a Stronger/More Efficient Reducing System: If a particular method (e.g., Fe/NH₄Cl) is consistently giving intermediates, consider switching to a more robust system like catalytic hydrogenation.[10][11]
-
Check for Catalyst Poisoning: If using catalytic hydrogenation, ensure the starting material and solvent are free of sulfur or other catalyst poisons.[10]
-
-
FAQ 3: How do I effectively purify the final product?
The purity of this compound is crucial for subsequent applications.
-
Recommended Method: Recrystallization
-
Explanation: Recrystallization is an effective method for purifying aminobenzoic acids.[8] The key is selecting an appropriate solvent system.
-
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Good starting points are aqueous ethanol, aqueous methanol, or ethyl acetate/hexane mixtures.
-
Perform small-scale solvent screens to identify the optimal system for your crude product.
-
-
Decolorization: If the product has a colored tint, this may be due to trace oxidized impurities. Add a small amount of activated charcoal to the hot solution before filtering it to remove the color.[8]
-
-
Alternative Method: Column Chromatography
-
Explanation: For very high purity requirements or to separate compounds with similar solubilities, silica gel column chromatography can be used.
-
Eluent System: A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. The polarity will need to be optimized based on TLC analysis.
-
Key Experimental Protocols
Protocol 1: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid via Catalytic Hydrogenation
This is often the cleanest and most efficient method.
Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow.
Step-by-Step Procedure:
-
Setup: In a hydrogenation vessel, dissolve 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol, methanol, or THF.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (5-10 wt%).[4]
-
Purging: Seal the vessel and purge the system 3-5 times with nitrogen to remove all oxygen, followed by 2-3 purges with hydrogen gas.[4]
-
Reaction: Pressurize the reactor with hydrogen (typically 50 psi to 100 psi) and stir the mixture vigorously at room temperature. Gentle heating may be applied if the reaction is slow.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by carefully taking aliquots for TLC or LC-MS analysis until the starting material is consumed.
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous ethanol).
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
A reliable benchtop method when high-pressure hydrogenation is not feasible.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a condenser, add 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) and ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the mixture.[5]
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: Add water and basify the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to precipitate the tin salts. Filter the mixture, collecting the aqueous filtrate.
-
Purification: Adjust the pH of the filtrate to the isoelectric point to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Process Optimization Strategies
To systematically improve your yield, consider the following parameters.
Comparative Table of Reduction Methods
| Method | Pro | Con | Typical Yield Range |
| H₂ / Pd/C | High purity, clean reaction, catalyst is recyclable. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. | 85-98% |
| SnCl₂ / EtOH | Good functional group tolerance, simple setup.[3] | Generates significant tin waste, workup can be tedious. | 70-90% |
| Fe / HCl or AcOH | Inexpensive and effective.[11] | Requires stoichiometric metal, acidic conditions, and generates iron sludge. | 65-85% |
Troubleshooting Decision Tree
This diagram helps guide the diagnostic process for low-yield reactions.
Caption: Decision Tree for Low-Yield Troubleshooting.
References
- Smolecule. (2023, August 15). Buy this compound | 328-68-7.
- The Chemical Synthesis of this compound: A Deeper Dive. (2025, October 17).
- Rational design of single-atom catalysts for efficient hydrogen
- BenchChem. Challenges in the selective reduction of the nitro group.
- BenchChem.
- ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.
- Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024, November 25).
- BenchChem.
- BenchChem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Hep Journals.
- Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
- PubMed. (2024, March 20).
- This compound: Properties, Applications, and Sourcing Guide. (2025, October 13).
- Fisher Scientific. Sigma Aldrich this compound 1 g | Buy Online.
- csbsju.edu.
- Goa University. ortho and para-aminobenzoic acids.
- ResearchGate. (2018, April 24).
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Sigma-Aldrich. This compound 97 328-68-7.
- PMC - NIH. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- PubMed. (2006, February 17). Purification by p-aminobenzoic acid (PABA)
- Wikipedia. Reduction of nitro compounds.
- organic-chemistry.org. Nitro Reduction - Common Conditions.
- Reddit. (2023, January 1). my nitro refuses to be reduced : r/Chempros.
- Biosynth. 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | FN70457.
- ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- Sigma-Aldrich. 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID AldrichCPR.
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- ACS Publications. (2021).
- ResearchGate. Reduction of amino acid 3f to amino alcohol 5f.
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- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the purification of 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile chemical intermediate. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1][2] This resource will address common challenges and provide robust, validated protocols to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, a fundamental understanding of the molecule's properties is essential. This compound is an amphoteric compound, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature is the cornerstone of its purification via acid-base extraction.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.13 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 141-146 °C | [1][5] |
| pKa | 3.93 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in acidic and alkaline solutions, slightly soluble in ethanol and ether, almost insoluble in water. | [1] |
The trifluoromethyl group imparts increased chemical and thermal stability, as well as enhanced lipophilicity, which can influence its behavior in both recrystallization and chromatographic separations.[2]
II. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Scenario 1: Acid-Base Extraction
-
Question: After performing an acid-base extraction to isolate my this compound, I'm getting a low recovery. What are the likely causes and how can I improve my yield?
Answer: Low recovery in an acid-base extraction of this compound often stems from incomplete protonation or deprotonation, or issues with precipitation and isolation. Let's break down the potential culprits:
-
Incomplete Acidification/Basification: The amphoteric nature of your compound means you need to carefully control the pH to ensure it partitions into the correct layer.
-
To extract into the aqueous basic layer: The carboxylic acid group must be deprotonated. Use a base strong enough to achieve this. While sodium bicarbonate can be used for stronger acids, a stronger base like sodium hydroxide (NaOH) is often more effective for ensuring complete deprotonation of benzoic acid derivatives.[6][7]
-
To precipitate from the aqueous layer: The carboxylic acid must be re-protonated. Add a strong acid like hydrochloric acid (HCl) dropwise until the solution is distinctly acidic (test with pH paper). Insufficient acidification will leave some of your product as the water-soluble carboxylate salt, drastically reducing your isolated yield. It's often recommended to add a slight excess of acid to ensure complete neutralization.[6]
-
-
Precipitation and Filtration Issues:
-
Cooling is Crucial: After acidification, thoroughly cool the aqueous solution in an ice bath for at least 10-15 minutes to maximize precipitation, as the solubility of the neutral compound in water is low but not zero.[8][9]
-
Washing the Precipitate: Wash the collected solid with a small amount of cold distilled water during vacuum filtration.[8] Using room temperature or warm water will redissolve some of your product.
-
-
Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which makes separation difficult. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine) or allowing the mixture to stand for an extended period.
-
Scenario 2: Recrystallization
-
Question: My recrystallized this compound is still showing impurities by HPLC, and the crystals are very fine and difficult to filter. What's going wrong?
Answer: The success of recrystallization hinges on the proper choice of solvent and the rate of cooling.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10][11] For this compound, its limited solubility in water makes water a potential recrystallization solvent, especially given its increased solubility in hot water.[1][10] However, if you have organic-soluble impurities, a mixed solvent system (e.g., ethanol/water, methanol/water) might be necessary. You may need to perform some small-scale solubility tests to find the optimal solvent or solvent pair.
-
Cooling Rate and Crystal Size: Fine, powdery crystals are often a result of crashing the product out of solution by cooling it too quickly.[11]
-
Slow Cooling is Key: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Covering the flask can help slow the cooling rate.[10] This allows for the formation of larger, purer crystals as the crystal lattice has more time to form correctly, excluding impurities.[11]
-
Inducing Crystallization: If crystals do not form after the solution has cooled, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10]
-
Final Cooling: Once the solution has reached room temperature and crystal formation has ceased, you can then place it in an ice bath to maximize the yield.[10]
-
-
Persistent Impurities: If impurities have similar solubility profiles to your product, recrystallization alone may not be sufficient. In such cases, a multi-step purification approach, such as an acid-base extraction followed by recrystallization, is often necessary.
-
Scenario 3: Column Chromatography
-
Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and poor separation. How can I improve this?
Answer: The interaction between the basic amino group and the acidic silanol groups on the surface of the silica gel is a common cause of peak tailing and irreversible adsorption for amine-containing compounds.[12][13] Here are some strategies to mitigate this issue:
-
Mobile Phase Modification:
-
Adding a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase can help to "neutralize" the acidic sites on the silica, reducing the strong interaction with your amine.[12][14] A common starting point is to add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate).
-
Using a Polar Protic Solvent: In some cases, using a mobile phase containing a small amount of an alcohol like methanol can help to improve the elution of polar amines.
-
-
Stationary Phase Alternatives:
-
Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can provide a more inert surface for the separation of basic compounds, often leading to improved peak shape and resolution.[12]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography proves challenging, reversed-phase HPLC or flash chromatography can be an effective alternative. In reversed-phase, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). For basic amines, running the mobile phase at a higher pH can improve retention and separation.[14]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the common impurities I might encounter in crude this compound?
-
A1: Impurities can arise from starting materials, by-products of the synthesis, or degradation.[15] For instance, if the synthesis involves the reduction of a nitro group, you might have residual 3-nitro-5-(trifluoromethyl)benzoic acid.[16] Other potential impurities could include isomers or related substituted benzoic acids. Analytical techniques like LC-MS are invaluable for identifying unknown impurities.[17]
-
-
Q2: How can I assess the purity of my final product?
-
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique to determine the percentage purity and detect minor impurities.[18]
-
Melting Point: A sharp melting point range close to the literature value (141-146 °C) is a good indicator of purity.[1][5][10] Impurities will typically depress and broaden the melting point range.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
-
-
Q3: Is this compound air-sensitive?
IV. Experimental Workflows & Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the separation of this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel gently, venting frequently. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its sodium salt.[20]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete recovery. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2). A white to pale yellow precipitate of the purified product should form.[9][21]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[21]
-
Washing: Wash the collected solid with a small amount of ice-cold distilled water to remove any residual salts.[8]
-
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Workflow Visualization: Choosing a Purification Strategy
The following diagram illustrates a decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
V. References
-
Tianjin Gnee Biotech Co., Ltd. (n.d.). CAS:328-68-7 | this compound. Retrieved from
-
Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from
-
ResearchGate. (2025, December 5). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from
-
Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from
-
Science Forums. (2011, August 29). Amine purification. Retrieved from
-
Unknown. (n.d.). Acid-Base Extraction.1. Retrieved from
-
Unknown. (2025, October 17). The Chemical Synthesis of this compound: A Deeper Dive. Retrieved from
-
A2481-1G. (n.d.). This compound, 1G. Retrieved from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Reddit. (2022, September 24). Chromotography with free amines? Retrieved from
-
MiraCosta College. (2010, January 26). Recrystallization and Extractions of Organic Compounds. Retrieved from
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from
-
Unknown. (2025, October 13). This compound: Properties, Applications, and Sourcing Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 97 328-68-7. Retrieved from
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from
-
Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 97 328-68-7. Retrieved from
-
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from
-
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Purity Confirmation of 3-Amino-5-(2-furyl)pyrazole by HPLC Analysis. Retrieved from
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from
Sources
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- 6. people.chem.umass.edu [people.chem.umass.edu]
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- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. biotage.com [biotage.com]
- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
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- 21. home.miracosta.edu [home.miracosta.edu]
common side reactions in the synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid (ATBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring the purity and yield of ATBA is paramount.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and an understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent and industrially viable method for synthesizing this compound is through the reduction of 3-nitro-5-(trifluoromethyl)benzoic acid.[2] This precursor is readily accessible and the reduction of the nitro group to an amine is a well-established transformation. The choice of reducing agent is critical and depends on factors such as cost, scale, and the presence of other functional groups.[2]
The primary reduction methods include:
-
Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. It is a clean and efficient method, often providing high yields of the desired product.
-
Béchamp Reduction: A classical method that uses iron metal in an acidic medium (e.g., hydrochloric acid or acetic acid).[3][4][5] It is a cost-effective option, particularly for large-scale production.
-
Reduction with Stannous Chloride (SnCl₂): This method is known for its mildness and chemoselectivity, making it suitable for substrates with other sensitive functional groups.[6][7]
Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors, primarily incomplete reaction or the formation of significant side products. Here’s a breakdown of potential issues and solutions based on the synthetic route:
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient reaction time or temperature: The deactivating nature of the trifluoromethyl and carboxylic acid groups can slow down the reaction.[8] | - Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed. - Cautiously increase the reaction temperature, but be mindful of potential side reactions.[8] |
| Poor quality or insufficient amount of reducing agent: The activity of the reducing agent is crucial for a complete reaction. | - Use fresh, high-quality reducing agents. - For catalytic hydrogenation, ensure the catalyst is not poisoned. - For metal-based reductions, ensure the metal surface is activated. - Consider increasing the molar equivalents of the reducing agent. | |
| Side Product Formation | Over-reduction or other side reactions: Depending on the chosen method, various side products can form, consuming the starting material or desired product. | - Refer to the specific side reaction troubleshooting sections below for detailed guidance on minimizing byproduct formation. |
| Product Loss During Workup | Solubility of the product in the aqueous phase: this compound has some solubility in water, which can be exacerbated at certain pH values. | - During workup, ensure the aqueous solution is adjusted to the isoelectric point of the amino acid to minimize its solubility before filtration. |
| Formation of emulsions during extraction: This can lead to significant product loss in the organic phase. | - Break emulsions by adding brine or by filtering the mixture through a pad of celite. |
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed look at the common side reactions encountered during the synthesis of this compound and offers strategies to minimize their formation.
Catalytic Hydrogenation Route
The reduction of nitroaromatics via catalytic hydrogenation can sometimes lead to the formation of condensation products, especially if the reaction is not driven to completion efficiently.
Problem: My final product is colored, and I suspect the presence of azo, azoxy, or hydrazo impurities.
Causality: These colored impurities arise from the condensation of partially reduced intermediates, namely the nitroso and hydroxylamine species. This is more likely to occur under conditions of low hydrogen availability or when the catalyst activity is suboptimal.
Troubleshooting Workflow:
Caption: Troubleshooting colored impurities in catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 3-nitro-5-(trifluoromethyl)benzoic acid
-
Reaction Setup: In a pressure vessel, dissolve 3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (Pd/C, 10 wt%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Béchamp Reduction Route
The Béchamp reduction is a robust method but can be associated with the formation of significant amounts of iron oxide sludge, which can complicate product isolation.
Problem: I am having difficulty isolating my product from a large amount of iron oxide sludge.
Causality: The Béchamp reduction inherently produces iron oxides (Fe₂O₃ or Fe₃O₄) as a byproduct of the oxidation of the iron reducing agent.[3] The nature of this sludge can vary depending on the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting product isolation in Béchamp reduction.
Experimental Protocol: Béchamp Reduction of 3-nitro-5-(trifluoromethyl)benzoic acid
-
Reaction Setup: To a stirred suspension of iron powder (3-5 eq) in water and a small amount of hydrochloric or acetic acid, heat the mixture to 80-90 °C.
-
Substrate Addition: Add the 3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) portion-wise to the hot iron suspension.
-
Reaction: Maintain the reaction at reflux with vigorous stirring until the starting material is consumed, as monitored by TLC or HPLC.
-
Workup: Cool the reaction mixture and make it basic with the addition of a base such as sodium carbonate or ammonia. This will precipitate the iron salts.
-
Isolation: Filter the hot reaction mixture to remove the iron sludge. The product will be in the aqueous filtrate.
-
Purification: Acidify the filtrate to the isoelectric point of the amino acid to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.[9][10][11][12]
Stannous Chloride Reduction Route
While being a mild and selective method, the use of stannous chloride can sometimes lead to chlorinated side products, and the workup can be complicated by the formation of tin salts.
Problem: I am observing a chlorinated impurity in my final product.
Causality: In the presence of chloride ions (from SnCl₂ and often an acidic workup), electrophilic chlorination of the activated aromatic ring can occur as a side reaction.[13]
Troubleshooting Workflow:
Caption: Troubleshooting chlorination in stannous chloride reduction.
Experimental Protocol: Stannous Chloride Reduction of 3-nitro-5-(trifluoromethyl)benzoic acid
-
Reaction Setup: Dissolve 3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of stannous chloride dihydrate (3-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution of the nitro compound at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or HPLC).
-
Workup: Pour the reaction mixture into ice-water and basify with a strong base (e.g., NaOH) to precipitate the tin salts as tin hydroxides.
-
Isolation: Filter the mixture to remove the tin salts. Acidify the filtrate to the isoelectric point to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed for further purification.
Purification and Analysis
Recrystallization Protocol for this compound
-
Solvent Selection: A common solvent system for the recrystallization of this compound is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature.
-
Cooling: For maximum recovery, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase of acetonitrile and water (containing an additive like trifluoroacetic acid) is typically used.[14] UV detection at an appropriate wavelength (e.g., 254 nm) can be employed to quantify the purity and detect impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any organic impurities.[15] ¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in the identification of unknown impurities.
References
- The Chemical Synthesis of this compound: A Deeper Dive. (2025, October 17). Google Search.
- The reduction of aromatic nitro compounds with anhydrous stannous chloride - Digital Commons @ NJIT. (n.d.). New Jersey Institute of Technology.
- Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem. (n.d.). BenchChem.
- Recrystallization and Extractions of Organic Compounds. (2010, January 26). University of Missouri-St. Louis.
- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05] - BIPM. (2019, March 13).
- This compound: Properties, Applications, and Sourcing Guide. (2025, October 13). Google Search.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13).
- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydr
- Recrystallization of Benzoic Acid. (n.d.). University of California, Santa Cruz.
- Béchamp reduction - Wikipedia. (n.d.). Wikipedia.
- This compound 97 328-68-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society.
- The Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Madison.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Liter
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents. (n.d.).
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Semantic Scholar. (n.d.). Semantic Scholar.
- Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27). Florida A&M University.
- A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH - Benchchem. (n.d.). BenchChem.
- This compound (C8H6F3NO2) - PubChemLite. (n.d.). PubChem.
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- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. (2017, March 1).
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (n.d.).
- Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.). Alfa Chemistry.
- AMINATION BY REDUCTION - SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (n.d.). Shroff S. R. Rotary Institute of Chemical Technology.
- Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? | ResearchGate. (2018, November 16).
- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents. (n.d.).
- Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions - Scribd. (n.d.). Scribd.
- Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - NIH. (2021, May 24).
- Bechamp Reduction | Chem-Station Int. Ed. (2017, May 16).
- 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem. (n.d.). PubChem.
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Technical Support Center: Optimization of Coupling Reactions with 3-Amino-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful optimization of coupling reactions involving 3-Amino-5-(trifluoromethyl)benzoic acid. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your synthetic workflows.
Understanding the Unique Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is prized for its ability to enhance metabolic stability, bioavailability, and binding affinity.[1] However, this powerful electron-withdrawing group also significantly alters the reactivity of the molecule, often leading to challenges in standard amide coupling reactions.[2][3]
The -CF3 group deactivates the aniline nitrogen, making it a weaker nucleophile compared to other anilines. Simultaneously, it increases the acidity of the carboxylic acid proton. This dual nature requires careful consideration and optimization of coupling conditions to achieve high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound in coupling reactions.
Problem 1: Low or No Product Formation
This is the most common issue, often stemming from the reduced nucleophilicity of the aniline.
Probable Causes:
-
Insufficiently Activated Carboxylic Acid: The energy barrier for the weakly nucleophilic aniline to attack the activated carboxylic acid is too high.
-
Inappropriate Coupling Reagent: Not all coupling reagents are effective for electron-deficient anilines.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.
Solutions & Protocols:
1. Enhance Carboxylic Acid Activation:
-
High-Efficiency Urionium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are generally more effective than standard carbodiimides for challenging couplings.[4][5] They form highly reactive O-acylisourea intermediates.
-
Use of Additives with Carbodiimides: If using EDC or DCC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[4][5][6] These additives form activated esters that are more reactive than the O-acylisourea intermediate and can reduce side reactions.[7]
Table 1: Recommended Coupling Reagents for Electron-Deficient Anilines
| Coupling Reagent | Class | Key Advantages |
| HATU | Urionium Salt | High reactivity, often successful when others fail.[5] |
| HBTU/HCTU | Aminium Salts | Very efficient, good solubility of byproducts.[4][5] |
| EDC/HOBt or HOAt | Carbodiimide + Additive | Cost-effective, water-soluble byproducts (EDC).[6][8][9] |
| PyBOP | Phosphonium Salt | Effective, but produces carcinogenic HMPA as a byproduct.[4] |
2. Optimize Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can help to solvate the charged intermediates.[4]
-
Base Selection: A non-nucleophilic base is essential to prevent side reactions. Diisopropylethylamine (DIPEA) is a common choice.[4] For particularly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or collidine may be beneficial.[4]
-
Temperature: While room temperature is a good starting point, gentle heating (e.g., 40-60 °C) may be necessary to drive sluggish reactions to completion. However, be aware that higher temperatures can also increase the rate of side reactions.[10]
Experimental Workflow: General Protocol for HATU Coupling
Caption: General workflow for a HATU-mediated coupling reaction.
Problem 2: Formation of N-Acylurea Byproduct
This is a common side reaction when using carbodiimide coupling reagents like EDC or DCC.[4][7]
Probable Cause:
-
The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea before the amine has a chance to attack. This is more prevalent with weakly nucleophilic anilines.[7]
Solutions:
-
Use of Additives: As mentioned before, adding HOBt or HOAt can trap the O-acylisourea intermediate to form a more stable active ester, minimizing the formation of N-acylurea.[4][5]
-
Solvent Choice: Using solvents with a lower dielectric constant, such as Dichloromethane (DCM), can sometimes reduce this side reaction.[7]
-
Switch to a Different Coupling Reagent: Urionium or phosphonium-based reagents (HATU, PyBOP) do not form N-acylurea byproducts.[4][5]
Caption: Desired vs. side reaction pathways in carbodiimide coupling.
Problem 3: Poor Solubility of Starting Material or Product
The planar, aromatic nature of this compound and its derivatives can lead to poor solubility in some common organic solvents.
Probable Cause:
-
Mismatch between the polarity of the solute and the solvent.
Solutions:
-
Solvent Screening: Test the solubility in a range of solvents. While DMF and NMP are good starting points for the reaction, for work-up and purification, you might need to explore other options like Tetrahydrofuran (THF), Acetonitrile (ACN), or solvent mixtures.
-
Temperature: Gently warming the solvent can help to dissolve the compounds, but be cautious of potential degradation if the compounds are thermally sensitive.
-
For Purification: If the product is poorly soluble, precipitation or crystallization might be a more effective purification method than column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound as the amine component in a coupling reaction?
Yes, but you will face the challenge of its low nucleophilicity. In this case, you would be coupling it with a different carboxylic acid. The same principles apply: use a highly efficient coupling reagent like HATU and consider elevated temperatures to drive the reaction.
Q2: Are there any specific safety precautions for working with this compound?
As with any chemical, you should always consult the Safety Data Sheet (SDS) before use. General laboratory safety practices, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed.
Q3: My reaction is still not working even after trying the suggestions above. What else can I do?
-
Check Reagent Purity: Ensure that your starting materials, coupling reagents, and solvents are pure and anhydrous. Moisture can hydrolyze the activated intermediates.
-
Increase Reagent Equivalents: You can try increasing the equivalents of the coupling reagent and base to 2.0 or even 3.0 equivalents.
-
Consider a Different Synthetic Route: In some very challenging cases, it may be more efficient to consider an alternative synthetic strategy, such as converting the carboxylic acid to an acid chloride before reacting it with the amine.
Q4: How does the trifluoromethyl group affect purification?
The high fluorine content can alter the polarity of the molecule in ways that are not always intuitive. This can sometimes make separation from byproducts by silica gel chromatography challenging.[11] You may need to screen different solvent systems for your column, or consider reverse-phase chromatography if the compound is sufficiently non-polar.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 63, 152719. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. [Link]
-
Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. [Link]
-
The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC - NIH. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Mechanism for trifluoromethylation of aniline. ResearchGate. [Link]
-
The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2023). PMC - NIH. [Link]
-
How to get a better yield from the HATU reaction experiment?. (2022). ResearchGate. [Link]
-
Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Trifluoromethylarylation of alkenes using anilines. (2023). PMC - NIH. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). ResearchGate. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]
-
Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Thermophysical Properties of this compound. Chemcasts. [Link]
- Process for the preparation of trifluoromethylated aromatic compounds.
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025). ResearchGate. [Link]
-
Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. (2025). ResearchGate. [Link]
-
Peptide coupling. (2019). Reddit. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
This compound. PubChem - NIH. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. LIF - Molecular and Chemical Life Science. [Link]
-
This compound: Properties, Applications, and Sourcing Guide. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Methyl 3-amino-5-(trifluoromethyl)benzoate. PubChem. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
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preventing byproduct formation in 3-Amino-5-(trifluoromethyl)benzoic acid nitration
Welcome to the technical support center for the nitration of 3-Amino-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Below, you will find troubleshooting guides and frequently asked questions in a direct Q&A format to address common challenges and ensure the successful synthesis of your target nitro-substituted derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I attempted a direct nitration of this compound using a standard nitric acid/sulfuric acid mixture and obtained a low yield of a dark, tar-like substance. What is happening?
A1: This is a very common and expected outcome when attempting to directly nitrate an aniline derivative under strong acidic conditions. The issues you are encountering stem from two primary factors inherent to the substrate:
-
Oxidation of the Amino Group: The amino group (-NH₂) is highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[1] This leads to the formation of complex, polymeric, and often tarry byproducts, which significantly reduces the yield of the desired nitro compound.
-
Formation of the Anilinium Ion: In a strong acidic medium like a nitrating mixture, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating group and a meta-director.[2] Consequently, instead of the amino group directing the incoming nitro group to the ortho and para positions, the anilinium ion directs it to the meta position, leading to the formation of undesired regioisomers. The presence of both the free amine and the anilinium ion in equilibrium can result in a complex mixture of products.[3]
Direct nitration of anilines is notoriously difficult to control and generally not a recommended procedure.
Q2: How can I effectively prevent these byproducts and achieve a clean nitration?
A2: The most reliable and widely accepted strategy is to temporarily protect the amino group before nitration. By converting the highly reactive amino group into a less reactive and more sterically hindered functional group, you can prevent both oxidation and the formation of the anilinium ion. The most common and effective protecting group for this purpose is the acetyl group (-COCH₃).[2][3][4][5]
The overall workflow involves three key stages:
-
Protection: Acetylation of the amino group to form 3-Acetamido-5-(trifluoromethyl)benzoic acid.
-
Nitration: Electrophilic aromatic substitution on the protected intermediate.
-
Deprotection: Hydrolysis of the acetamido group to reveal the amino group, yielding the final nitro-amino product.
This multi-step approach provides a much greater degree of control over the reaction, leading to higher yields and purity of the desired product.
Recommended Experimental Workflow: A Three-Step Protocol
The following diagram outlines the recommended synthetic strategy.
Caption: Recommended three-step workflow for the nitration of this compound.
Q3: Can you provide a detailed protocol for this three-step synthesis?
A3: Certainly. The following protocols are based on well-established procedures for similar substrates and are adapted for your target molecule. A notable reference is the nitration of 2-acetylamino-5-fluorobenzotrifluoride, which provides a strong procedural basis.[6]
Step 1: Acetylation of this compound
-
Objective: To protect the amino group as an acetamide.
-
Reagents:
-
This compound
-
Acetic anhydride
-
A base catalyst (e.g., pyridine or a catalytic amount of sodium acetate)
-
Solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base catalyst.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the solution while stirring.
-
The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly pouring the mixture into cold water.
-
The protected product, 3-Acetamido-5-(trifluoromethyl)benzoic acid, should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Step 2: Nitration of 3-Acetamido-5-(trifluoromethyl)benzoic Acid
-
Objective: To introduce a nitro group onto the aromatic ring.
-
Reagents:
-
3-Acetamido-5-(trifluoromethyl)benzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (sp. gr. 1.5) or concentrated nitric acid (70%)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, carefully add the dried 3-Acetamido-5-(trifluoromethyl)benzoic acid to concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath. Stir until fully dissolved.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Separately, prepare the nitrating mixture by slowly adding the nitric acid to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10-15°C.[3][6]
-
After the addition is complete, stir the reaction mixture at this low temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The nitrated product will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Step 3: Hydrolysis of the Acetamido Group (Deprotection)
-
Objective: To remove the acetyl protecting group and regenerate the amino group.
-
Reagents:
-
Nitro-3-acetamido-5-(trifluoromethyl)benzoic acid
-
Aqueous acid (e.g., 10-20% sulfuric acid or hydrochloric acid) or aqueous base (e.g., sodium hydroxide solution)
-
-
Procedure (Acidic Hydrolysis):
-
Suspend the crude nitrated acetamide in the aqueous acid solution.
-
Heat the mixture to reflux (typically 80-100°C) for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
If the product remains in solution, carefully neutralize the mixture with a base (e.g., NaOH solution) to the isoelectric point of the amino acid to induce precipitation.
-
Collect the final product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., aqueous ethanol) may be necessary for purification.
-
Q4: What are the expected regioisomers from the nitration of the protected intermediate, and how can I control the outcome?
A4: The regioselectivity is determined by the directing effects of the substituents on the 3-Acetamido-5-(trifluoromethyl)benzoic acid intermediate.
-
-NHCOCH₃ (Acetamido) group at C3: A strong activating group and an ortho, para-director. It will direct the incoming nitro group to positions C2, C4, and C6.
-
-COOH (Carboxylic acid) group at C1: A deactivating group and a meta-director. It directs to C3 and C5 (already substituted).
-
-CF₃ (Trifluoromethyl) group at C5: A strong deactivating group and a meta-director. It directs to C1 and C3 (already substituted).
The powerful ortho, para-directing effect of the acetamido group will dominate. Therefore, the primary products will be the 2-nitro and 4-nitro isomers. The 6-nitro isomer is sterically hindered by the adjacent -CF₃ group and is expected to be a minor product, if formed at all.
Sources
challenges in the large-scale production of 3-Amino-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the large-scale production of 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that often arise during the initial planning and development stages of large-scale production.
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most industrially viable and frequently cited synthetic pathway begins with 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3).[1][2] The core transformation is the reduction of the aromatic nitro group to an amine. This approach is favored because the trifluoromethyl and carboxylic acid groups are relatively stable under common nitro reduction conditions, and the starting material is commercially accessible.[1][3]
The overall reaction is illustrated below:
Caption: Common synthesis route for this compound.
Q2: What are the critical parameters to control during the catalytic hydrogenation of the nitro group?
A2: Catalytic hydrogenation is a powerful method for this reduction, but it is a multiphase system sensitive to several parameters. Success at scale depends on rigorous control over:
-
Catalyst Selection & Loading: Palladium on carbon (Pd/C) is a common choice.[3][4] The loading (typically 5-10% w/w) and catalyst-to-substrate ratio are critical. Insufficient catalyst leads to incomplete reactions, while excessive amounts can be a cost and filtration burden.
-
Hydrogen Pressure: Higher pressures increase the rate of reaction but also pose greater safety and equipment demands. The optimal pressure balances reaction time with operational safety.
-
Temperature: The reaction is exothermic. Adequate cooling must be in place to prevent temperature runaways, which can lead to side reactions or catalyst degradation.
-
Solvent: The choice of solvent (e.g., Methanol, Ethanol, Ethyl Acetate) is crucial for substrate solubility and catalyst performance. The solvent must be inert to the reaction conditions.
-
Agitation: Efficient agitation is required to ensure proper mixing of the solid catalyst, liquid substrate solution, and gaseous hydrogen. Poor agitation can lead to mass transfer limitations and stalled reactions.
Q3: Are there potential issues with polymorphism and crystallization for this compound?
A3: While specific polymorphism studies for this compound are not widely published, it is a known phenomenon for structurally related compounds like p-aminobenzoic acid (PABA).[5][6][7] PABA is known to crystallize in different polymorphic forms (α and β), which have different crystal habits (needles vs. prisms) and stability.[5][6][7]
-
Why this matters for scale-up: Different polymorphs can have vastly different physical properties, affecting filtration rates, drying efficiency, bulk density, and even bioavailability in a final drug product. The kinetically favored form that crystallizes first may not be the most thermodynamically stable, leading to potential phase transitions during storage.[6]
-
Recommendation: During process development, it is crucial to perform a polymorph screen using various solvents and crystallization conditions. Characterization of the solid form using techniques like XRPD, DSC, and TGA is highly recommended to ensure consistency.
Q4: What are the primary safety concerns when handling trifluoromethylated compounds?
A4: The trifluoromethyl (-CF3) group imparts unique properties but also requires specific safety considerations.
-
Handling the Final Product: this compound is classified as a skin, eye, and respiratory irritant.[8][9] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10][11] Work should be conducted in a well-ventilated area or fume hood to avoid inhaling dust.[12][13]
-
Reagent Safety: Some reagents used in alternative synthesis routes, such as fluorinating agents, can be highly reactive and toxic.[14] Always consult the Safety Data Sheet (SDS) for every chemical used in the process.[15][16]
-
Waste Disposal: Fluorinated organic waste must be disposed of according to specific environmental regulations. Do not mix with incompatible waste streams.[14]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during production.
| Problem ID | Observed Issue | Potential Causes | Recommended Actions & Explanations |
| SYN-01 | Incomplete or Stalled Nitro Reduction | 1. Catalyst deactivation/poisoning.2. Insufficient hydrogen pressure or delivery.3. Poor mass transfer (inadequate mixing).4. Low reaction temperature. | 1. Catalyst Check: Ensure the starting material is free from catalyst poisons (e.g., sulfur or heavy metal contaminants). Perform a small-scale test with fresh catalyst. Consider increasing catalyst loading as a last resort.2. Pressure & Gas Supply: Verify the integrity of the hydrogen supply and that the reactor is maintaining the set pressure. Ensure there is no leak.3. Agitation Review: Increase the agitation rate to improve gas-liquid-solid contact. For large reactors, ensure the impeller design is appropriate for solid suspensions.4. Temperature Control: Gently increase the temperature within the validated range to enhance reaction kinetics, but monitor carefully for any increase in side-product formation. |
| PUR-01 | Product Fails Purity Specs (e.g., >97%) | 1. Unreacted starting material (3-nitro-5-(trifluoromethyl)benzoic acid).2. Formation of hydroxylamine or azo/azoxy side products.3. Residual catalyst (e.g., Palladium) in the final product. | 1. Drive Reaction to Completion: Use in-process controls (IPC) like HPLC or TLC to monitor the reaction. If starting material remains, consider extending the reaction time or carefully increasing catalyst load (see SYN-01).2. Optimize Reduction Conditions: Side products often result from non-selective reduction.[4][17] Ensure adequate hydrogen availability and avoid localized "hydrogen-starved" zones in the reactor. Alternative reducing systems like iron in acidic media can sometimes offer different selectivity profiles.[4]3. Improve Catalyst Filtration: After the reaction, ensure the catalyst is thoroughly removed. A common method is filtration through a celite or diatomaceous earth pad. Perform elemental analysis (e.g., ICP-MS) on the final product to quantify residual metals. |
| CRY-01 | Poor Crystal Formation (Oiling Out, Fine Needles) | 1. Incorrect solvent or solvent/anti-solvent ratio.2. Supersaturation is too high (crash crystallization).3. Presence of impurities inhibiting crystal growth. | 1. Re-evaluate Crystallization Solvent: The ideal solvent should provide good solubility at higher temperatures and poor solubility at lower temperatures. Screen a panel of solvents (e.g., isopropanol, acetonitrile, toluene, water mixtures).2. Control Cooling Rate: Implement a slow, controlled cooling profile. Seeding the solution with a small amount of pure product at the appropriate temperature can promote the growth of larger, more uniform crystals.[18]3. Isolate the Cause: Analyze the mother liquor to identify impurities. An upstream purification step (e.g., charcoal treatment) might be necessary to remove color bodies or other crystal growth inhibitors.[18] |
| DRY-01 | Product is Difficult to Dry / High Residual Solvent | 1. Unfavorable crystal morphology (fine particles or needles trapping solvent).2. Formation of a solvate.[19]3. Inefficient drying equipment or parameters. | 1. Optimize Crystallization: Aim for prismatic or larger, more uniform crystals which are easier to wash and dry (see CRY-01).2. Check for Solvates: Use thermal analysis (TGA/DSC) to check for solvent loss at temperatures below the solvent's boiling point, which can indicate a solvate. If a solvate is present, a different crystallization solvent is required.3. Drying Protocol: Ensure the vacuum is adequate and the temperature is appropriate (but well below the melting point of 141-146 °C).[9][20] For large batches, ensure efficient agitation or tumbling in the dryer to break up clumps and expose all surfaces. |
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Sources
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- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ul.ie [pure.ul.ie]
- 7. researchgate.net [researchgate.net]
- 8. chemical-label.com [chemical-label.com]
- 9. 3-氨基-5-(三氟甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. angenechemical.com [angenechemical.com]
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- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 19. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound 97 328-68-7 [sigmaaldrich.com]
stability of 3-Amino-5-(trifluoromethyl)benzoic acid under acidic and basic conditions
Welcome to the technical support center for 3-Amino-5-(trifluoromethyl)benzoic acid (ATBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. This guide is structured in a question-and-answer format to directly address potential stability issues under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that influence its stability?
A1: The stability of this compound is primarily dictated by the interplay of its three key functional groups: an aromatic amine (-NH₂), a carboxylic acid (-COOH), and a trifluoromethyl (-CF₃) group attached to a benzene ring. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the other two functional groups.
Q2: How does the trifluoromethyl group affect the basicity of the aromatic amine?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This property decreases the electron density on the benzene ring and, consequently, on the nitrogen atom of the amino group. As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, making the aromatic amine in this compound significantly less basic than an unsubstituted aniline.[1]
Q3: What is the general stability of the trifluoromethyl group itself?
A3: The trifluoromethyl group is known for its high chemical and thermal stability due to the strength of the carbon-fluorine bonds.[2][3] It is generally robust under many synthetic conditions. However, under harsh acidic or basic conditions, it can undergo hydrolysis to a carboxylic acid group, though this typically requires forcing conditions such as high temperatures and strong acid or base concentrations.
Troubleshooting Guide: Stability Under Experimental Conditions
Issue 1: Unexpected degradation of ATBA in acidic media.
Symptoms:
-
Loss of starting material as observed by HPLC or TLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Color change in the reaction mixture.
Potential Causes & Solutions:
-
Protonation of the Amino Group: In acidic conditions, the primary amine will be protonated to form an ammonium salt (-NH₃⁺). This is generally a reversible process and does not represent degradation. However, the protonated form can alter the compound's solubility and chromatographic retention time.
-
Troubleshooting: Neutralize a sample of the reaction mixture before analysis to see if the starting material peak reappears.
-
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, prolonged exposure to strong, hot acid (e.g., concentrated H₂SO₄ or HCl at elevated temperatures) can lead to the hydrolysis of the -CF₃ group to a carboxylic acid, forming 3-amino-5-carboxybenzoic acid.
-
Troubleshooting: If harsh acidic conditions are necessary, minimize reaction time and temperature. Analyze for the formation of the di-acid byproduct using a suitable analytical method like LC-MS.
-
-
Decarboxylation: Decarboxylation of benzoic acids is generally difficult but can be induced by heat, especially in the presence of a catalyst.[4] While the electron-withdrawing trifluoromethyl group does not typically promote decarboxylation, this pathway should be considered at high temperatures.
-
Troubleshooting: If the experiment involves high temperatures, analyze for the presence of 3-(trifluoromethyl)aniline. If decarboxylation is an issue, consider running the reaction at a lower temperature.
-
Issue 2: Instability of ATBA under basic conditions.
Symptoms:
-
Formation of precipitates.
-
Discoloration of the solution (often to a brownish hue).
-
Complex chromatogram with multiple degradation products.
Potential Causes & Solutions:
-
Deprotonation of the Carboxylic Acid: In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻). This is a standard acid-base reaction and does not constitute degradation. However, it will change the solubility of the compound.
-
Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can be accelerated under basic conditions, especially in the presence of air (oxygen). This can lead to the formation of colored, often polymeric, byproducts.
-
Troubleshooting: If working under basic conditions, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Hydrolysis of the Trifluoromethyl Group: Similar to acidic conditions, but potentially more facile, strong basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures) can hydrolyze the -CF₃ group to a carboxylate.
-
Troubleshooting: Use the mildest basic conditions (e.g., carbonate bases) and the lowest temperature compatible with the desired reaction. Monitor for the formation of 3-amino-5-carboxybenzoic acid.
-
-
Decarboxylation: Basic conditions, especially when heated, can promote the decarboxylation of benzoic acids.[4]
-
Troubleshooting: Avoid excessive temperatures when working with ATBA in a basic solution. If decarboxylation is suspected, analyze for the formation of 3-(trifluoromethyl)aniline.
-
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound under significant acidic and basic stress.
Caption: Predicted degradation pathways of this compound under acidic stress.
Caption: Predicted degradation pathways of this compound under basic stress.
Summary of Stability and Potential Degradants
The following table summarizes the predicted stability of this compound and its potential degradation products under different conditions. This information is based on the chemical principles of its constituent functional groups.
| Condition | Potential Reaction | Potential Degradation Product(s) | Predicted Stability |
| Mild Acid (e.g., pH 4-6, RT) | Protonation of amine | Ammonium salt of the parent compound | Generally Stable |
| Strong Acid (e.g., | Protonation of amine | Ammonium salt of the parent compound | Generally Stable |
| Strong Acid with Heat | -CF₃ hydrolysis, Decarboxylation | 3-Amino-5-carboxybenzoic acid, 3-(Trifluoromethyl)aniline | Potentially Unstable |
| Mild Base (e.g., pH 8-10, RT) | Deprotonation of carboxylic acid | Carboxylate salt of the parent compound | Generally Stable (risk of oxidation) |
| Strong Base (e.g., >pH 13, RT) | Deprotonation of carboxylic acid | Carboxylate salt of the parent compound | Susceptible to oxidation |
| Strong Base with Heat | -CF₃ hydrolysis, Decarboxylation, Oxidation | 3-Amino-5-carboxybenzoic acid, 3-(Trifluoromethyl)aniline, Oxidized/Polymeric products | Likely Unstable |
Experimental Protocols: Forced Degradation Study
To experimentally determine the stability of this compound, a forced degradation study is recommended.[5][6][7]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
30% Hydrogen peroxide (for oxidative stress, not covered in detail here but a standard part of such studies)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradants
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acidic Degradation: a. To 1 mL of the stock solution, add 1 mL of 1 M HCl. b. Keep one sample at room temperature and another at 60 °C. c. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with 1 M NaOH before HPLC analysis.
-
Basic Degradation: a. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. b. Keep one sample at room temperature and another at 60 °C. c. Withdraw aliquots at the same time points. d. Neutralize the aliquots with 1 M HCl before HPLC analysis.
-
Control Samples: a. Prepare a control sample of the stock solution in the same solvent and subject it to the same temperature conditions.
-
Analysis: a. Analyze all samples by a validated stability-indicating HPLC method. b. Calculate the percentage of degradation. c. For significant degradation, use LC-MS to identify the mass of the degradation products and propose their structures.
Caption: Workflow for a forced degradation study of ATBA.
References
- BenchChem. (2025).
- BenchChem. (2025). Assessing the stability of 2-fluoro-5-(hydroxymethyl)benzoic acid under different conditions. BenchChem.
- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Sparrow Chemical.
- Holder, B. R., & Reuter, W. M. (n.d.).
- Dakota Pharm. (2025, October 17). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Dakota Pharm.
- This compound: Properties, Applications, and Sourcing Guide. (2025, October 13). Chemicalland21.
- Forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12.
- The Synthesis of Some Trifluoromethyl Derivatives of p-Aminobenzoic Acid, Sulfanilamide and p,p'-Diamino Diphenyl Sulfone. (n.d.). Journal of the American Chemical Society.
- Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934.
- Sharma, G., & Kumar, S. (2020). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 10(7), 133-146.
- Mechanisms of decarboxylation of ortho-substituted benzoic acids. (2025, August 5). Request PDF.
- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023, May 30). ACS Central Science.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Basicity of Arom
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). International Journal of Chemical and Molecular Engineering.
- Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH.
- This compound 97 328-68-7. (n.d.). Sigma-Aldrich.
- Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
- The Chemical Synthesis of this compound: A Deeper Dive. (2025, October 17). Chemicalland21.
- 3-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.
- 3-Amino-5-(trifluoromethyl)
- What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. (n.d.). LNEYA Industrial Chillers Manufacturer.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Decarboxylation of amino acids. (n.d.).
- Methyl 3-amino-5-(trifluoromethyl)
- This compound Properties vs Pressure. (n.d.). Chemcasts.
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC.
- Stability Testing. (n.d.).
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
- Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. (2025, December 22). PMC - NIH.
- This compound. (n.d.). PubChem - NIH.
- Technical documents for this compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Sigma-Aldrich.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Technical Support Center: 3-Amino-5-(trifluoromethyl)benzoic acid Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical and agrochemical intermediate.[1][2] This document provides in-depth, field-proven insights in a troubleshooting Q&A format, grounded in established chemical principles.
Section 1: Synthesis Overview and Key Parameters
This compound is a valuable building block due to the unique properties conferred by its trifluoromethyl group, such as enhanced chemical stability and improved biological activity in target molecules.[1] The most common and industrially scalable synthetic route is the reduction of 3-nitro-5-(trifluoromethyl)benzoic acid.[2] Catalytic hydrogenation is a preferred method for this transformation.[2][3]
General Reaction Scheme
The core transformation involves the reduction of an aromatic nitro group to an amine.
Image of the reaction scheme: 3-nitro-5-(trifluoromethyl)benzoic acid is converted to this compound using a catalyst and a hydrogen source.
Caption: General reaction for the synthesis of this compound.
Recommended Reaction Conditions
While specific conditions can be substrate and equipment-dependent, the following table summarizes a typical starting point for the catalytic hydrogenation.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Starting Material | 3-Nitro-5-(trifluoromethyl)benzoic acid | Ensure high purity (>98%) to avoid introducing catalyst poisons. |
| Catalyst | 5-10 wt% Palladium on Carbon (Pd/C) | Pd/C is highly efficient for nitro group reductions.[4] Other catalysts like Platinum on Carbon (Pt/C) can also be used. |
| Catalyst Loading | 1-5 mol% (relative to starting material) | Higher loading can increase reaction rate but also cost. Start low and optimize. |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Can also use transfer hydrogenation agents like ammonium formate.[4] |
| Pressure (H₂ gas) | 1-10 bar (15-150 psi) | Higher pressure increases hydrogen availability, accelerating the reaction.[5] |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Choice depends on substrate solubility. Alcohols are common and effective. |
| Temperature | 25-60 °C | Reaction is typically exothermic. Moderate heating can increase the rate, but higher temperatures may promote side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC, LC-MS, or GC-MS to determine completion. |
General Synthesis Workflow
The following diagram illustrates the typical workflow for this synthesis, from setup to final product isolation.
Caption: Standard workflow for catalytic hydrogenation.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Category 1: Low Yield & Incomplete Conversion
Q1: My reaction has stalled. TLC and LC-MS analysis shows a significant amount of unreacted 3-nitro-5-(trifluoromethyl)benzoic acid even after extended reaction time. What's going on?
A1: Reaction stalling is a common issue in catalytic hydrogenations and can be attributed to several factors:
-
Catalyst Inactivation (Poisoning): This is the most frequent cause. Trace impurities in your starting material, solvent, or from the glassware (e.g., sulfur or halide compounds) can irreversibly bind to the palladium catalyst surface, blocking active sites.
-
Solution: Ensure the purity of your starting material. Use high-purity solvents. If poisoning is suspected, increasing the catalyst loading may help, but it's often better to start with purer materials.
-
-
Insufficient Hydrogen: If using a hydrogen balloon, it may have deflated, or a leak may be present in the system. In a pressure reactor, ensure the pressure is maintained. For transfer hydrogenation (e.g., with ammonium formate), the transfer agent may have decomposed or been added in insufficient stoichiometric amounts.[4]
-
Solution: Check your apparatus for leaks. If using a balloon, replace it with a fresh one. If using a transfer agent, add another portion and monitor the reaction.
-
-
Poor Mass Transfer: The solid catalyst needs to be in intimate contact with the dissolved starting material and the hydrogen source.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended. Inadequate agitation can lead to a situation where the reaction rate is limited by how fast reactants can reach the catalyst surface.
-
Caption: Decision tree for troubleshooting a stalled reaction.
Category 2: Impurity Formation & Discoloration
Q2: My final product has a pink, red, or brown tint, even after initial purification. What causes this and how can I get a clean, white-to-off-white solid?
A2: Color in the final product typically indicates the presence of minor, highly colored impurities, often arising from side reactions during the reduction.
-
Cause of Color: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[5] If these intermediates condense, they can form colored dimeric impurities like azoxy and azo compounds.[5][6] This is more likely if the reaction stalls or if local concentrations of hydrogen are low.
-
Prevention & Removal:
-
Ensure Complete Reaction: Drive the reaction to full conversion to minimize the presence of intermediates.
-
Temperature Control: Avoid excessively high temperatures which can promote side reactions.
-
Purification Protocol:
-
Activated Carbon: Dissolve your crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate), add a small amount of activated carbon (charcoal), stir or heat briefly, and then filter the hot solution through Celite. The carbon will adsorb the colored impurities.
-
Recrystallization: A careful recrystallization is often sufficient. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can be very effective for obtaining the pure, colorless product.
-
-
Caption: Main reaction pathway vs. side reactions leading to colored impurities.
Category 3: Work-up & Purification Challenges
Q3: I'm having difficulty isolating my product during the aqueous work-up. It seems to be soluble in both acidic and basic layers, leading to low recovery.
A3: This is a classic problem when working with aminobenzoic acids. The molecule is amphoteric , meaning it has both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the amino group, -NH₂).
-
Understanding the Chemistry:
-
At low pH (acidic conditions), the amino group is protonated (-NH₃⁺), making the molecule a water-soluble cation.
-
At high pH (basic conditions), the carboxylic acid is deprotonated (-COO⁻), making the molecule a water-soluble anion.
-
At a specific intermediate pH, called the isoelectric point (pI) , the molecule exists predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻), which has minimal solubility in water.
-
-
Isolation Protocol: The key is to adjust the pH of the aqueous solution to the isoelectric point to precipitate the product.
-
After removing the catalyst and solvent, dissolve the crude residue in a dilute basic solution (e.g., 1M NaOH or Na₂CO₃) to deprotonate the carboxylic acid and dissolve the product.
-
Wash this aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) to remove any non-acidic, organic-soluble impurities.
-
Carefully and slowly add a dilute acid (e.g., 1M HCl) to the aqueous layer with vigorous stirring. Monitor the pH.
-
As you approach the isoelectric point (typically around pH 3-5 for this type of molecule), you will see the product precipitate as a solid.
-
Continue adding acid until you see no further precipitation. Avoid adding a large excess of acid, which would re-dissolve the product by protonating the amine.
-
Isolate the precipitated solid by filtration, wash with cold water, and dry thoroughly.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting material. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect intermediates.
Q: Is this compound air-sensitive? A: Yes, aromatic amines can be sensitive to air and light, leading to gradual oxidation and discoloration over time.[7] While it is stable for handling during synthesis, for long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) and protected from light in a cool, dry place.
Q: Can I use a different reducing agent instead of catalytic hydrogenation? A: Yes, other methods can be used, such as reduction with metals in acidic media (e.g., iron in acetic acid or tin(II) chloride).[2] However, these methods often require stoichiometric amounts of the metal reagent and can generate significant waste, making catalytic hydrogenation a "greener" and more efficient choice for many applications.[4]
References
- Vertex AI Search. (2025, October 13). 3-Amino-5-(trifluoromethyl)
- Vertex AI Search. (2025, October 17). The Chemical Synthesis of this compound: A Deeper Dive.
- MDPI.
- Almac.
- Benchchem.
- Google Patents.
- A2481-1G. This compound, 1G.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. almacgroup.com [almacgroup.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. labproinc.com [labproinc.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for real-time reaction monitoring. As a key building block in pharmaceutical and agrochemical development, ensuring the purity and yield of this compound is paramount.[1] This resource provides field-proven insights into common monitoring techniques, potential pitfalls, and their solutions.
Understanding the Synthesis: A Common Approach
A prevalent synthetic route to this compound involves the reduction of a nitro group from a suitable precursor, such as 3-nitro-5-(trifluoromethyl)benzoic acid.[2] This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., Pd/C) or metal-acid combinations (e.g., Fe/HCl) being common choices.[2] Effective reaction monitoring is crucial to determine the point of complete conversion, minimize side-product formation, and ensure a safe and efficient process.
Reaction Monitoring Workflow
The following diagram illustrates a general workflow for monitoring the synthesis of this compound.
Sources
Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the purification of 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block and require methods to enhance its purity for downstream applications. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount for achieving desired efficacy, safety, and reaction yields.[1]
This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address common challenges encountered during the purification of crude this compound.
Part 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The nature of these impurities is intrinsically linked to the synthetic route employed. A common synthesis pathway involves the reduction of 3-nitro-5-(trifluoromethyl)benzoic acid.[2]
FAQ: What are the most common impurities in crude this compound?
Answer: Based on typical synthetic routes, your crude product may contain a variety of impurities that can be broadly categorized:
-
Unreacted Starting Materials: The most common impurity is often the precursor, 3-nitro-5-(trifluoromethyl)benzoic acid . Its presence indicates an incomplete reduction reaction.
-
Reaction Byproducts:
-
Isomeric Impurities: Depending on the specificity of the nitration or other substitution reactions in the synthesis, other positional isomers may be present.
-
Intermediates: Partially reduced species, such as nitroso or hydroxylamino compounds, can persist if the reduction is not driven to completion.
-
-
Reagents and Catalysts: Residual reducing agents (e.g., iron salts if using Fe/HCl) or hydrogenation catalysts (e.g., Palladium on carbon) may contaminate the crude product.[2]
-
Solvent Residues: Solvents used during the reaction or initial work-up can be trapped in the crude solid.
-
Degradation Products: The compound is stable at room temperature but can decompose under high heat or light, potentially generating colored, tarry impurities.[3]
Part 2: Purification Methodologies & Troubleshooting
The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the experiment. We will cover the two most effective and common techniques: Acid-Base Extraction and Recrystallization .
Logical Flow for Purification Strategy
The following diagram outlines a decision-making workflow for purifying your crude material.
Caption: Decision workflow for selecting a purification method.
A. Acid-Base Extraction: Exploiting Amphoteric Properties
This compound is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid, pKa ≈ 3.9) and a basic functional group (amino).[3] This property is ideal for separation from neutral impurities or impurities that are only acidic or basic.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction (Remove Acidic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. The target compound will remain in the organic layer, while stronger acidic impurities will move to the aqueous layer. Repeat this wash 2-3 times.
-
Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate residual starting material (like 3-nitro-5-trifluoromethyl)benzoic acid) but not the carboxylic acid of the product in the presence of the deactivating trifluoromethyl group.
-
-
Acid Extraction (Isolate Product):
-
To the organic layer, add a dilute aqueous HCl solution (e.g., 1M HCl). The amino group on your target compound will be protonated, forming a water-soluble salt which moves into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the layers and collect the aqueous layer containing the protonated product.
-
-
Product Precipitation:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add a base (e.g., 1M NaOH or NH₄OH) dropwise with stirring to neutralize the solution. Adjust the pH to be slightly basic (pH ~ 7.5-8) to ensure the carboxylic acid is deprotonated, then carefully adjust back towards neutral (pH ~ 5-6) to precipitate the zwitterionic product. The pure product will precipitate out of the solution.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.[4]
-
Verification: Check the melting point of the dried solid. The literature melting point is 141-146 °C.[5] A sharp melting range within this window indicates high purity.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion forms at the interface. | - Vigorous shaking of the separatory funnel.- High concentration of crude material. | - Gently swirl or invert the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If persistent, filter the mixture through a pad of celite. |
| Product precipitates during extraction. | - The organic solvent is too polar, allowing the salt form to precipitate.- The concentration of the product is too high. | - Dilute the organic layer with more solvent.- Use a slightly more non-polar solvent system. |
| Low recovery of the final product. | - Incomplete extraction from the organic to the aqueous acid layer.- Product is somewhat soluble in the final aqueous solution.- pH for precipitation was not optimal. | - Perform the acid extraction step multiple times (3x) with fresh aqueous acid.- Ensure the final aqueous solution is thoroughly chilled before and during filtration to minimize solubility.- Carefully monitor the pH during precipitation to find the point of minimum solubility (isoelectric point). |
B. Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[6] The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[7]
FAQ: How do I select the right solvent for recrystallization?
Answer: This is the most critical step. The ideal solvent should:
-
Completely dissolve the crude product at or near its boiling point.
-
Result in very low solubility of the product at low temperatures (e.g., 0-4 °C) to maximize recovery.
-
Either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).[6]
-
Be chemically inert with the product.[6]
-
Be volatile enough to be easily removed from the purified crystals.[6]
Given that this compound is only slightly soluble in water but soluble in alcohols[3], a mixed-solvent system like ethanol/water or methanol/water is often a good starting point.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just completely dissolve the solid.
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., catalyst residues) or colored impurities, this is the time to address them.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[7][9]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (the same ethanol/water ratio). This removes any residual mother liquor containing dissolved impurities. Allow the crystals to dry completely.
-
Verification: Determine the mass to calculate percent recovery and measure the melting point to assess purity.[9]
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- The Chemical Synthesis of this compound: A Deeper Dive. (2025). Google Cloud.
- This compound: Properties, Applications, and Sourcing Guide. (2025). Google Cloud.
- The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. (2024). ChemicalBook.
- Methods for removing impurities from crude benzoic acid samples. (n.d.). Benchchem.
- Buy this compound | 328-68-7. (2023). Smolecule.
- CAS:328-68-7 | this compound. (n.d.). tianjin gnee biotech co., ltd.
- Recrystallization and Extractions of Organic Compounds. (2010). MiraCosta College.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
- The Recrystallization of Benzoic Acid. (n.d.). St. Norbert College.
- Lab Report Recrystalliz
- This compound, 97%. (n.d.). Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. gneechem.com [gneechem.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. 3-アミノ-5-(トリフルオロメチル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. famu.edu [famu.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Catalyst Selection for Optimizing 3-Amino-5-(trifluoromethyl)benzoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Amino-5-(trifluoromethyl)benzoic acid. This molecule is a valuable building block, particularly in pharmaceutical and agrochemical synthesis, due to the unique electronic properties imparted by the trifluoromethyl group.[1] However, these same electronic features introduce specific challenges in catalytic reactions.
The strong electron-withdrawing nature of both the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups significantly reduces the electron density of the aromatic ring and the nucleophilicity of the amine.[2] This guide is structured to help you navigate these challenges, from initial catalyst selection to troubleshooting unexpected results.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions to guide your initial experimental design for common cross-coupling reactions.
Q1: Why are my reaction yields consistently low when using this compound in cross-coupling reactions?
A: The primary reason for low yields is the molecule's electronic properties. The trifluoromethyl group is a powerful electron-withdrawing group (EWG), which deactivates the aromatic ring and reduces the nucleophilicity of the amino group.[2] This makes the substrate significantly less reactive in many standard catalytic cycles, such as Buchwald-Hartwig amination or Suzuki coupling, compared to electron-neutral or electron-rich analogs.[2] Consequently, reactions are often sluggish, require more forcing conditions, and may fail to reach completion with standard catalysts.[2]
Q2: What is the best class of catalyst for Buchwald-Hartwig amination with this substrate?
A: For challenging, electron-deficient anilines like this, standard palladium-phosphine catalysts are often ineffective.[2] Success hinges on using catalysts with bulky, electron-rich phosphine ligands. These ligands are designed to accelerate the key steps of the catalytic cycle, particularly the rate-limiting reductive elimination.
Modern biaryl phosphine ligands are the industry standard here. Ligands such as XPhos, BrettPhos, and RuPhos have proven effective for coupling poorly nucleophilic anilines.[2][3][4] They stabilize the palladium center and promote the formation of the C-N bond, even with deactivated substrates.[4] Using a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) incorporating one of these ligands is highly recommended to ensure the consistent generation of the active Pd(0) species.[5]
Q3: For a Suzuki coupling, how does the -CF₃ group affect my choice of catalyst and conditions?
A: In a Suzuki coupling where the this compound moiety is functionalized with a halide (e.g., a bromo- or iodo- derivative), the electron-withdrawing -CF₃ group can actually be beneficial. It increases the susceptibility of the aryl halide to the initial oxidative addition step with the Pd(0) catalyst, which is often the rate-limiting step.[6]
However, the choice of ligand is still critical. While simple catalysts like Pd(PPh₃)₄ can work, more robust systems are often required.[7] The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl. For less reactive aryl chlorides, a nickel-based catalyst system might be more effective.
Q4: Should I protect the amine or carboxylic acid group before starting my reaction?
A: This is a critical consideration.
-
Amine Group: The primary amine can potentially coordinate to the palladium center and inhibit catalysis.[7] If you observe catalyst deactivation or low conversion, protecting the amine as an acetamide may be beneficial. This can be achieved using acetic anhydride and a mild base.[7] The acetamide can be removed later under acidic or basic conditions.
-
Carboxylic Acid Group: The acidic proton can interfere with strong bases used in many coupling reactions (e.g., NaOtBu in Buchwald-Hartwig). It is often advantageous to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This prevents unwanted acid-base side reactions and improves solubility in common organic solvents.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.
Problem 1: Low or No Yield in Buchwald-Hartwig Amination
Your reaction between an aryl halide and this compound is failing.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Causality & Solutions:
-
Catalyst & Ligand Choice: Standard ligands fail because they do not sufficiently accelerate reductive elimination for electron-poor substrates.[2] Bulky, electron-rich biaryl phosphine ligands are essential.[2][4][8] They create a sterically crowded palladium center that promotes the final bond-forming step. Using a precatalyst ensures a reliable initiation of the catalytic cycle.[5]
-
Base Selection: A strong base is required to deprotonate the amine and form the palladium-amido intermediate.[9] However, the carboxylic acid on your substrate will be deprotonated first. Using at least two equivalents of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical. If issues persist, protecting the carboxylic acid as an ester is the best course of action.
-
Reaction Conditions: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[2] Inadequate degassing or a poor inert atmosphere can lead to rapid catalyst deactivation by forming palladium oxides.[2][5] Solvents must be rigorously dried, as water can interfere with the base and other intermediates.
Problem 2: Multiple Byproducts in Suzuki Coupling
Your Suzuki coupling of a halogenated this compound derivative results in a complex mixture.
Potential Side Reactions & Solutions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent (especially water).[7]
-
Solution: Use anhydrous solvents and a strong base like K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is of high quality and use a slight excess (1.1-1.2 equivalents).
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[7]
-
Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Lowering the reaction temperature may also help.
-
-
Dehalogenation: The starting aryl halide is reduced, removing the halogen and terminating the reaction for that molecule.[7]
-
Solution: This can be caused by catalyst degradation or impurities. Ensure a high-purity catalyst and starting material. The choice of ligand can also influence this pathway; sometimes switching to a different phosphine ligand can mitigate the issue.
-
Catalyst Performance Comparison for Suzuki Coupling
The following table provides a general guideline for catalyst selection based on the aryl halide used. Yields are representative and will vary based on the specific boronic acid and reaction conditions.
| Aryl Halide (Ar-X) | Catalyst System | Ligand Type | Base | Typical Temp. | Expected Outcome |
| Ar-I | Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃, K₃PO₄ | 80-100 °C | Good to Excellent Yield |
| Ar-Br | Pd(OAc)₂ + SPhos | Biaryl Phosphine | K₃PO₄ | 90-110 °C | High Yield, Faster Reaction |
| Ar-Cl | NiCl₂(dppp) | Bidentate Phosphine | K₃PO₄ | 100-120 °C | Moderate to Good Yield |
Section 3: Experimental Protocols
These protocols are starting points and should be optimized for your specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for coupling an aryl bromide with the methyl ester of this compound.
Caption: Experimental workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), methyl 3-amino-5-(trifluoromethyl)benzoate (1.2 equiv), BrettPhos G3 precatalyst (0.02 equiv), and sodium tert-butoxide (2.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding water.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-Bromo-5-(trifluoromethyl)aniline with an arylboronic acid.[6]
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask, add 3-Bromo-5-(trifluoromethyl)aniline (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by degassed 1,4-dioxane and water in a 4:1 ratio.[7][10]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours, or until completion is confirmed by TLC or LC-MS.[7]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: References
-
Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Retrieved from
-
Glorius, F., et al. (2019). Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethylated Olefins. Angewandte Chemie. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Buchwald, S. L., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. Retrieved from [Link]
-
Shekhar, S., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Retrieved from
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Benchchem. (n.d.). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Retrieved from
-
Benchchem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Retrieved from
-
WorldOfChemicals. (2023). This compound: Properties, Applications, and Sourcing Guide. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
managing exothermic reactions in 3-Amino-5-(trifluoromethyl)benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
Welcome to the Technical Support Center for the synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and efficient execution of this synthesis, with a primary focus on the management of exothermic events. As Senior Application Scientists, we have compiled this guide to blend theoretical principles with practical, field-tested advice.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical process in the development of various pharmaceuticals and agrochemicals.[1] A common and practical route involves the reduction of the nitro group of a precursor, such as 3-nitro-5-(trifluoromethyl)benzoic acid.[1] This transformation, while conceptually straightforward, presents significant challenges related to the management of exothermic reactions. The reduction of nitroaromatics is a highly energetic process, and without proper control, it can lead to thermal runaways, compromising the safety of the experiment and the integrity of the product.[2][3]
This guide will provide a structured approach to understanding and mitigating these risks, ensuring a safe and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic step is the reduction of the nitro group of the 3-nitro-5-(trifluoromethyl)benzoic acid precursor to an amine.[2] Catalytic hydrogenation is a common method for this reduction, and the hydrogenation of nitro compounds is known to be highly exothermic.[2][3]
Q2: What are the main hazards associated with the catalytic hydrogenation of 3-nitro-5-(trifluoromethyl)benzoic acid?
A2: The main hazards include:
-
Thermal Runaway: The hydrogenation of nitro compounds releases a significant amount of heat.[2][3] If this heat is not effectively dissipated, the reaction temperature can increase uncontrollably, leading to a thermal runaway.
-
Pyrophoric Catalyst: Palladium on carbon (Pd/C), a common catalyst for this reaction, can be pyrophoric, especially after use when it is saturated with hydrogen.[4][5] It can ignite spontaneously upon exposure to air.
-
Flammable Solvents and Hydrogen Gas: The use of flammable solvents (e.g., methanol, ethanol) and flammable hydrogen gas creates a fire and explosion hazard.[4]
Q3: What are the initial signs of a developing thermal runaway during the hydrogenation?
A3: Key indicators include a rapid and unexpected increase in the internal reaction temperature, a sudden increase in the rate of hydrogen uptake, and a noticeable change in the reaction mixture's color or pressure beyond the expected parameters. Continuous monitoring of these parameters is crucial for early detection.[6]
Q4: How can I safely handle and dispose of the used Palladium on Carbon (Pd/C) catalyst?
A4: Used Pd/C catalyst is pyrophoric and must be handled with extreme care.[4][5] After the reaction, the catalyst should be filtered from the reaction mixture, and the filter cake must be kept wet with solvent or water at all times to prevent ignition in the air.[4] For disposal, the wet catalyst should be placed in a clearly labeled, dedicated waste container and handled according to your institution's hazardous waste disposal procedures.
Troubleshooting Guide: Managing Exothermic Events
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during the synthesis.
Issue 1: Rapid and Uncontrolled Temperature Increase During Hydrogenation
Question: My reaction temperature is increasing much faster than expected, and my cooling system is struggling to keep it under control. What should I do?
Answer: A rapid temperature increase is a critical sign of a potential thermal runaway. Your immediate actions should be:
-
Stop the Hydrogen Supply: Immediately stop the flow of hydrogen to the reaction vessel.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using a cooling bath, add more cooling agent (e.g., dry ice to an acetone bath).
-
Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling medium and prevent localized hot spots.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and you have an established emergency procedure, you may need to quench the reaction. This is a hazardous operation and should only be performed by trained personnel with appropriate safety measures in place. A common quenching method involves carefully adding the reaction mixture to a large volume of a cold, inert solvent.
Causality and Prevention:
-
Inadequate Cooling Capacity: The heat generated by the reaction is exceeding the heat removal capacity of your cooling system. Before starting the reaction, ensure your cooling bath is at the appropriate temperature and has sufficient volume.[7]
-
Too Rapid Hydrogen Introduction: Introducing hydrogen too quickly can lead to a rapid reaction rate and excessive heat generation. Start with a slow and controlled introduction of hydrogen, monitoring the temperature closely.
-
High Catalyst Loading: An excessive amount of catalyst can lead to a very fast reaction rate. Use the recommended catalyst loading for your reaction scale.
Issue 2: The Reaction Fails to Initiate or Proceeds Very Slowly
Question: I've set up my hydrogenation reaction, but the temperature is not increasing, and there is no hydrogen uptake. What could be the problem?
Answer: A lack of reaction initiation can be due to several factors:
-
Catalyst Activity: The Pd/C catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to initiate the reaction. Check your hydrogen source and ensure the system is properly pressurized.
-
Poor Agitation: Inefficient stirring can prevent proper contact between the substrate, catalyst, and hydrogen. Ensure the stirring is vigorous enough to create a good suspension.
-
System Leaks: Check your reaction setup for any leaks that might be preventing the system from maintaining a positive hydrogen pressure.
Troubleshooting Steps:
-
Safely purge the system with an inert gas.
-
Carefully check all connections for leaks.
-
If no leaks are found, consider safely increasing the hydrogen pressure within the recommended limits for your equipment.
-
If the reaction still does not initiate, you may need to safely stop the reaction and replace the catalyst.
Experimental Protocols
Protocol 1: Safe Catalytic Hydrogenation of 3-Nitro-5-(trifluoromethyl)benzoic Acid
Materials:
-
3-Nitro-5-(trifluoromethyl)benzoic acid
-
10% Palladium on Carbon (Pd/C) (50% wet with water)
-
Anhydrous ethanol or methanol
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
Equipment:
-
A pressure-rated hydrogenation vessel (autoclave) equipped with a magnetic stir bar or mechanical stirrer, a thermocouple to monitor internal temperature, a pressure gauge, and gas inlet/outlet valves.
-
Cooling bath (e.g., ice-water or a cryocooler)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add the 3-nitro-5-(trifluoromethyl)benzoic acid and the solvent (ethanol or methanol) to the vessel.
-
Inerting: Seal the vessel and purge the system with an inert gas (nitrogen or argon) at least three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the wet 10% Pd/C catalyst to the reaction mixture.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically 1-5 bar).
-
Reaction Monitoring: Begin vigorous stirring and maintain the desired reaction temperature (typically 25-40°C) using the cooling bath. Continuously monitor the internal temperature and hydrogen pressure. A drop in pressure indicates hydrogen uptake.
-
Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the stirring and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the filter cake must be kept wet with the solvent at all times. [4]
-
Product Isolation: The filtrate containing the this compound can then be processed for product isolation (e.g., solvent evaporation, recrystallization).
Quantitative Data Summary Table:
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Higher loading increases reaction rate and exotherm. |
| Hydrogen Pressure | 1-5 bar | Higher pressure increases reaction rate. |
| Reaction Temperature | 25-40°C | Lower temperatures help control the exotherm. |
| Solvent | Ethanol or Methanol | Good solubility for substrate and product. |
| Agitation Speed | > 500 RPM | Ensures efficient mixing and heat transfer. |
Visualizations
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Decision-making workflow for responding to a temperature excursion.
Diagram 2: Experimental Workflow for Safe Hydrogenation
Caption: Step-by-step workflow for safe catalytic hydrogenation.
References
-
Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals. ACS Publications. [Link]
-
Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals. American Chemical Society. [Link]
-
LCSS: PALLADIUM ON CARBON. Princeton University. [Link]
-
Reaction / Product testing. Health and Safety Executive. [Link]
-
Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers. ResearchGate. [Link]
- Safety Precautions for Handling Exothermic Reactions. Google Docs.
-
Best Practices for Working with Chemical Reactions in the Lab. X-Lab. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download. [Link]
-
Planning protection measures against runaway reactions using criticality classes. ResearchGate. [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
-
Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. [Link]
-
Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
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Technical Support Center: Chiral Integrity in the Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid Derivatives
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, with a specific focus on maintaining the stereochemical integrity of 3-Amino-5-(trifluoromethyl)benzoic acid derivatives. Racemization, the unintended formation of an equimolar mixture of enantiomers from a single enantiomer, is a critical challenge that can undermine the biological efficacy and safety of pharmaceutical compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate and overcome these synthetic hurdles.
Understanding the Root Cause: Mechanisms of Racemization
Before troubleshooting, it's essential to understand the underlying chemical mechanisms that lead to the loss of stereochemical purity in amino acid derivatives. Racemization, or epimerization in the context of molecules with multiple chiral centers, primarily occurs through two pathways during synthesis, particularly during peptide coupling or other activation steps of the carboxylic acid.[1][2][3][4]
-
Oxazolone (Azlactone) Formation: This is the most common route for racemization in N-acyl amino acids.[5][6] Activation of the carboxyl group can lead to an intramolecular cyclization, forming a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a mixture of D and L enantiomers.[6] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway.[5][7]
-
Direct Enolization: A strong base can directly abstract the acidic α-proton of the amino acid derivative to form a planar enolate.[4][8] Tautomerization and subsequent reprotonation lead to racemization. This pathway is particularly relevant when using strong, non-hindered bases.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound derivatives and provides actionable solutions.
Problem 1: Significant Racemization Detected After a Coupling Step
Symptoms: Chiral HPLC or NMR analysis of your product shows a significant decrease in enantiomeric excess (ee) compared to your starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base | Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton, promoting direct enolization.[9] | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[9][10] |
| Highly Reactive Coupling Reagent | Highly reactive coupling reagents, especially when used without additives, can accelerate the formation of the problematic oxazolone intermediate. | When using carbodiimides like DIC, always include a racemization-suppressing additive such as HOBt, HOAt, or Oxyma.[6][11] Aminium/uronium reagents like HATU and HBTU are generally associated with lower levels of racemization.[6] |
| Prolonged Reaction Time at Elevated Temperature | Higher temperatures and longer reaction times increase the likelihood of racemization by providing more energy and opportunity for the system to reach thermodynamic equilibrium (a racemic mixture). | Conduct the coupling reaction at a lower temperature (e.g., 0 °C). Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to basic conditions. |
Decision Workflow for Minimizing Racemization in Coupling Reactions:
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Amino-5-(trifluoromethyl)benzoic Acid and 3-Aminobenzoic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. The strategic modification of a parent compound can dramatically alter its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of 3-aminobenzoic acid and its fluorinated analog, 3-Amino-5-(trifluoromethyl)benzoic acid. While direct head-to-head experimental data on the parent molecules is not extensively available in public databases, this document synthesizes information on their known biological roles and the activities of their derivatives to offer a comprehensive comparison for research and development professionals.
Introduction: The Significance of a Trifluoromethyl Group
3-aminobenzoic acid is a versatile building block in organic synthesis, utilized in the production of pharmaceuticals and dyes.[1] Its biological activities, particularly as an anti-inflammatory agent that enhances intestinal barrier integrity, have been a subject of recent research.[2] The introduction of a trifluoromethyl (-CF3) group to this scaffold to create this compound is a deliberate synthetic strategy. The -CF3 group is a bioisostere of a methyl group but is significantly more lipophilic and electron-withdrawing. These properties can profoundly influence a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets.[3] This guide will explore the known and inferred biological activities of these two compounds, highlighting how the presence of the trifluoromethyl group may lead to divergent therapeutic potentials.
Physicochemical Properties: A Foundation for Biological Activity
The differing physicochemical properties of this compound and 3-aminobenzoic acid are foundational to their distinct biological activities.
| Property | This compound | 3-Aminobenzoic acid | Reference(s) |
| Molecular Formula | C₈H₆F₃NO₂ | C₇H₇NO₂ | [4][5] |
| Molecular Weight | 205.13 g/mol | 137.14 g/mol | [4][5] |
| Melting Point | 141-146 °C | 173 °C | [5][6] |
| LogP (Predicted) | 2.5 (approx.) | 0.65 | [4][5] |
| pKa (Predicted) | ~3.5 (carboxyl), ~2.5 (amino) | 3.07 (carboxyl), 4.79 (amino) | [7] |
Note: Predicted values are generated using computational models and may vary from experimental values.
The most notable difference is the predicted lipophilicity (LogP). The significantly higher LogP of the trifluoromethylated analog suggests enhanced membrane permeability, which could lead to better oral absorption and distribution into tissues, including the central nervous system. The electron-withdrawing nature of the -CF3 group is also expected to increase the acidity of the carboxylic acid and decrease the basicity of the amino group.
Comparative Biological Activities
Anti-inflammatory Activity
This compound: The anti-inflammatory potential of the trifluoromethylated analog has not been as extensively studied. However, the trifluoromethyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Its presence can enhance the binding affinity to cyclooxygenase (COX) enzymes.[10] It is plausible that this compound could exhibit anti-inflammatory activity, potentially through different mechanisms or with altered potency compared to its non-fluorinated counterpart. Further investigation is warranted to explore this potential.
Antimicrobial and Antifungal Activity
3-Aminobenzoic Acid: Derivatives of aminobenzoic acids have been reported to possess antibacterial and antifungal properties.[11] However, specific minimum inhibitory concentration (MIC) values for the parent 3-aminobenzoic acid are not widely documented.
This compound: The trifluoromethyl group is known to often enhance the antimicrobial and antifungal activity of organic compounds.[12] While direct MIC values for this compound are not available, it is a key intermediate in the synthesis of novel antitubercular agents.[3] This suggests that the parent molecule or its close derivatives may possess inherent antimicrobial properties. The enhanced lipophilicity conferred by the -CF3 group could facilitate its entry into microbial cells.
A study on coumarin-based α-aminophosphonates revealed that the presence of a trifluoromethyl group was strongly related to their inhibitory activity against various pathogenic bacteria.[12] This supports the hypothesis that this compound may have greater antimicrobial potential than 3-aminobenzoic acid.
Enzyme Inhibition
3-Aminobenzoic Acid: Analogs of 3-aminobenzoic acid have been investigated as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the degradation of the neurotransmitter GABA.[13] Inhibition of GABA-AT can lead to increased GABA levels in the brain, which has anticonvulsant effects.
This compound: The trifluoromethyl group is a common feature in many potent enzyme inhibitors, including kinase inhibitors.[14] The strong electron-withdrawing nature of the -CF3 group can lead to stronger interactions with amino acid residues in the active site of enzymes. While specific kinase inhibition data for the parent compound is lacking, its use as a building block for kinase inhibitors suggests its potential in this area.
The comparative inhibitory potential of derivatives of these two compounds against various enzymes would be a valuable area of future research.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, the following are generalized, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment (COX Enzyme Inhibition Assay)
This assay determines the inhibitory potency of the compounds against COX-1 and COX-2 enzymes.[10]
-
Preparation of Reagents: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (3-aminobenzoic acid and this compound) in a suitable buffer.
-
Assay Procedure:
-
Add the enzyme to a 96-well plate.
-
Add various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined period.
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15]
-
Preparation of Inoculum: Culture the desired bacterial or fungal strain overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: Prepare serial dilutions of 3-aminobenzoic acid and this compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Comparison: A Structural and Mechanistic Overview
Caption: Structural and functional comparison of the two benzoic acids.
Conclusion and Future Directions
The comparison between 3-aminobenzoic acid and this compound exemplifies the profound impact of fluorination in medicinal chemistry. While 3-aminobenzoic acid shows promise as a modulator of intestinal barrier function with anti-inflammatory potential, the introduction of a trifluoromethyl group in this compound suggests a shift towards enhanced antimicrobial and enzyme inhibitory activities, largely inferred from the properties of its derivatives and the known effects of fluorination.
The lack of direct comparative data underscores a significant research opportunity. Head-to-head studies employing standardized in vitro and in vivo models are crucial to quantitatively assess the differences in their biological activities. Such research would not only elucidate the specific therapeutic potential of each compound but also provide valuable insights into the structure-activity relationships of substituted benzoic acids, guiding the design of future therapeutic agents.
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A Comparative Guide to the Antimicrobial Efficacy of 3-Amino-5-(trifluoromethyl)benzoic Acid Analogs
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of therapeutics. Among the myriad of structural motifs being investigated, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on 3-Amino-5-(trifluoromethyl)benzoic acid as a promising, yet underexplored, lead compound. While direct comparative studies on a homologous series of its analogs are not extensively documented in publicly available literature, this guide will synthesize data from closely related chemical classes to provide a comprehensive overview of the structure-activity relationships that can inform the design of potent antimicrobial agents based on this scaffold.
The Potential of this compound as an Antimicrobial Lead
This compound presents a compelling starting point for antimicrobial drug discovery.[1][2] Its structure combines three key functional groups on an aromatic ring: an amino group, a carboxylic acid, and a trifluoromethyl group. The trifluoromethyl group is known to enhance the chemical and thermal stability of compounds and can improve lipophilicity and metabolic stability, which may lead to better efficacy of therapeutic molecules.[2] The amino and carboxylic acid moieties provide versatile handles for synthetic modification, allowing for the generation of a diverse library of analogs. Research suggests that this compound may possess inherent antibacterial and antifungal properties, making it a valuable lead for further development.[1]
Comparative Analysis of Related Trifluoromethyl-Containing Compounds
In the absence of a direct comparative study of this compound analogs, we can glean valuable insights from related structures where the trifluoromethylphenyl moiety is a key component. A significant body of research exists on pyrazole derivatives that incorporate both a trifluoromethylphenyl group and a benzoic acid, which can be considered complex analogs.
N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
A notable class of compounds are N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which have demonstrated potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] These compounds often feature a 4-(trifluoromethyl)phenyl group attached to the pyrazole nitrogen and a benzoic acid moiety elsewhere on the scaffold.
A study on a series of such pyrazole derivatives revealed important structure-activity relationships (SAR).[3] For instance, the presence of the trifluoromethyl group was found to be crucial for potent antibacterial activity. Furthermore, modifications to the aniline moiety in these complex structures significantly impacted their efficacy.
Key SAR Observations for N-(trifluoromethyl)phenyl Substituted Pyrazoles: [3]
-
Hydrophobicity is Key: Increasing the lipophilicity of substituents on the aniline ring generally led to increased antibacterial activity. For example, chloro and bromo derivatives showed improved activity over fluoro-substituted ones.[3]
-
Protic Substituents are Detrimental: The introduction of protic groups, such as carboxylic acids, on the aniline moiety completely eliminated the antimicrobial activity.[3]
-
Bulky Halogens Enhance Potency: Increasing the size of halogen substituents (from F to Cl to Br) correlated with an increase in antimicrobial potency.[3]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these pyrazole derivatives against various Gram-positive bacteria, illustrating the impact of different substitutions.
| Compound ID | Aniline Substituent | S. aureus (MRSA) MIC (μg/mL) | B. subtilis MIC (μg/mL) | E. faecalis MIC (μg/mL) |
| 13 | 4-Trifluoromethyl | 3.12 | >100 | 25 |
| 25 | 4-Bromo-3-trifluoromethyl | 0.78 | 0.39 | 1.56 |
| 10 | 4-Chloro | 3.12 | 12.5 | 6.25 |
| 11 | 3-Bromo | 3.12 | 6.25 | 6.25 |
| 14/15 | Carboxylic acid | >100 | >100 | >100 |
Data synthesized from literature.[3]
The potent activity of compound 25 , with a bromo and a trifluoromethyl substituent, underscores the synergistic effect of lipophilic and electron-withdrawing groups in this chemical class.[3]
Experimental Protocols for Antimicrobial Efficacy Testing
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Assay for MIC Determination
This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilution: Add 200 µL of the test compound stock solution (appropriately diluted in MHB) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Future research should focus on a systematic exploration of analogs of this compound:
-
Modification of the Amino Group: Acylation or alkylation of the amino group could lead to derivatives with altered solubility and target interaction profiles.
-
Modification of the Carboxylic Acid Group: Conversion to esters or amides could significantly impact the molecule's properties. Based on the pyrazole data, it is plausible that highly polar modifications may reduce activity, while conversion to more lipophilic esters or amides could be beneficial.
-
Further Substitution on the Aromatic Ring: The introduction of additional substituents, particularly halogens, at other positions on the benzoic acid ring is a promising strategy to enhance antimicrobial potency.
Conclusion
While a comprehensive head-to-head comparison of a dedicated series of this compound analogs is not yet available in the scientific literature, the analysis of structurally related compounds provides a strong rationale for its potential as a versatile antimicrobial scaffold. The trifluoromethyl group is a key driver of activity, and further potency enhancements are likely to be achieved through the introduction of lipophilic substituents. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of novel analogs based on this promising chemical entity.
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Akella, S., et al. (2017). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PLoS ONE, 12(7), e0181920. [Link]
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Akella, S., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PLoS ONE, 13(10), e0205228. [Link]
-
Akella, S., et al. (2019). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 4(2), 3466-3482. [Link]
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Al-Romaigh, F. A., et al. (2024). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]
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Kaur, H., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1855-1865. [Link]
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Krishnan, G. S., et al. (2024, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics, 13(1), 77. [Link]
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Liao, Y., et al. (2017). Mechanisms for the antimicrobial effects of fluoride and potential for antimicrobial resistance. Journal of Dental Research, 96(7), 831-838. [Link]
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Mada, A. A., et al. (2024). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. Polycyclic Aromatic Compounds, 44(9), 1-18. [Link]
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Patel, A. D., et al. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
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A Comparative Study of Kinase Inhibition by 3-Amino-5-(trifluoromethyl)benzoic Acid Derivatives
This guide provides a comprehensive comparative analysis of 3-Amino-5-(trifluoromethyl)benzoic acid derivatives as potent kinase inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this chemical scaffold. This document synthesizes data from various studies to offer insights into the inhibitory activity of these compounds against key oncogenic kinases, namely Bcr-Abl, EGFR, and FGFR.
Introduction: The Versatility of the this compound Scaffold
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its synthetic tractability and the unique properties conferred by the trifluoromethyl group.[1] This electron-withdrawing group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] Derivatives of this scaffold have shown promising inhibitory activity against a range of kinases, making them attractive candidates for further drug development.
Comparative Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected this compound derivatives against Bcr-Abl, EGFR, and FGFR kinases. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions. Therefore, direct comparison should be made with caution.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| NS-187 | Bcr-Abl | 4 | [2] |
| CHMFL-ABL-053 | ABL1 | 70 | [3] |
| Compound 8h | IKK-beta | pIC50 7.0 | [4] |
| Compound 8r | IKK-beta | pIC50 6.8 | [4] |
| Compound 8v | IKK-beta | pIC50 6.8 | [4] |
*pIC50 is the negative logarithm of the IC50 value.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of this compound derivatives are significantly influenced by the nature of the substituents on the benzamide nitrogen.
-
Role of the Trifluoromethyl Group : The trifluoromethyl group at the 5-position of the benzoic acid ring is often crucial for potent kinase inhibition. Its electron-withdrawing nature can influence the acidity of the amine and amide protons, potentially affecting hydrogen bonding interactions within the kinase active site. Furthermore, its lipophilicity can contribute to favorable hydrophobic interactions.[1]
-
Substituents on the Amide Nitrogen : The moiety attached to the amide nitrogen plays a critical role in determining the target selectivity and potency. For instance, in the case of Bcr-Abl inhibitors like NS-187, a substituted phenyl ring is a key feature for high-affinity binding.[2] The specific substitution pattern on this ring can modulate interactions with different regions of the kinase domain. For IKK-beta inhibitors, diaryl substitutions on the 2-amino group have been shown to be effective.[4]
Key Signaling Pathways Targeted by this compound Derivatives
Understanding the signaling pathways in which the target kinases operate is fundamental to appreciating the therapeutic rationale for their inhibition.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). It activates a multitude of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.
Caption: The Bcr-Abl signaling cascade leading to cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal in regulating cell growth, proliferation, and survival.
Caption: The EGFR signaling pathway, a key regulator of cell growth and survival.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and migration. Ligand-induced dimerization and autophosphorylation of FGFRs trigger downstream signaling through pathways like the RAS/MAPK and PI3K/AKT pathways.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation : Prepare a series of dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup : Add a small volume (e.g., 1 µL) of the diluted test compound to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Kinase Reaction : Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and the specific peptide substrate. Add this mix to each well of the assay plate.
-
Initiation : Prepare a solution of ATP in the kinase reaction buffer. Add this solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation : Incubate the assay plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection : Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis : Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of kinase inhibitors with demonstrated activity against clinically relevant targets such as Bcr-Abl, EGFR, and FGFR. The trifluoromethyl group plays a key role in the pharmacological properties of these compounds. Further optimization of this scaffold, guided by structure-activity relationship studies, could lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on expanding the kinase panel for screening these derivatives to uncover novel therapeutic opportunities and on conducting in vivo studies to validate their efficacy and safety.
References
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Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
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Wang, A., Liu, J., Li, X., Ke, Y., Liu, X., Liu, J., ... & Liu, Q. (2016). Discovery of 2-((3-Amino-4-methylphenyl) amino)-N-(2-methyl-5-(3-(trifluoromethyl) benzamido) phenyl)-4-(methylamino) pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
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Uitdehaag, J. C., de Man, J., Willemsen-Seegers, N., Prinsen, M. B., de Vetter, J. R., Bovijn, C., ... & van der Kaaden, M. (2021). Comparison of approved FGFR inhibitors. Cell Chemical Biology, 28(5), 686-698.e7. [Link]
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Dakota B. (2023, October 13). This compound: Properties, Applications, and Sourcing Guide. [Link]
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Baxter, A., Brough, P., Cooper, A., Tisi, D., Vaughan, P., & Webster, R. (2004). The discovery of 2-amino-3, 5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2817-2821. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 3-Amino-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of 3-Amino-5-(trifluoromethyl)benzoic Acid
This compound is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural motifs – an aminobenzoic acid core and a trifluoromethylphenyl group. These features are present in a number of biologically active molecules, suggesting a potential for therapeutic applications. Preliminary investigations have hinted at antimicrobial, antioxidant, and enzyme-inhibiting properties, with a particular, yet unconfirmed, focus on kinase inhibition. However, a validated mechanism of action for this compound remains elusive.
This guide will navigate the process of validating the mechanism of action of this compound by drawing comparisons with two structurally similar and well-characterized drugs: Niflumic Acid and Flufenamic Acid . These non-steroidal anti-inflammatory drugs (NSAIDs) share the trifluoromethylphenyl and aminobenzoic acid moieties and have clearly defined primary and secondary mechanisms of action. By understanding how the mechanisms of these established drugs were validated, we can construct a rigorous and effective strategy for elucidating the biological function of this compound.
The Comparative Landscape: Niflumic Acid and Flufenamic Acid
Niflumic acid and flufenamic acid belong to the fenamate class of NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] Beyond this primary target, both compounds are known to modulate the activity of various ion channels, a secondary mechanism that contributes to their overall therapeutic profile.[1][2]
Established Mechanisms of Action of Comparator Compounds
| Compound | Primary Mechanism of Action | Secondary Mechanism of Action |
| Niflumic Acid | Inhibition of COX-1 and COX-2 enzymes[1][3] | Blockade of calcium-activated chloride channels (CaCCs) and modulation of other ion channels[1][4] |
| Flufenamic Acid | Inhibition of COX-1 and COX-2 enzymes[2][5] | Inhibition of CaCCs and modulation of TRP channels |
A Roadmap for Validation: Experimental Strategies and Protocols
To validate the potential mechanism of action of this compound, a multi-pronged approach is essential. This involves a series of in vitro experiments designed to first identify the molecular target(s) and then to characterize the functional consequences of the compound-target interaction.
Phase 1: Unbiased Target Identification
Given the lack of a confirmed target for this compound, an initial unbiased screening approach is recommended to identify potential binding partners.
Experimental Workflow: Target Identification
Caption: Workflow for unbiased target identification of this compound.
Detailed Protocols:
-
Affinity-Based Pull-Down Assay: This technique involves immobilizing this compound on a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.[1][6] The captured proteins are then identified using mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to identify direct target engagement in a cellular context.[5][7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By heating cells treated with the compound and quantifying the amount of soluble target protein, a thermal shift can be detected, indicating a direct interaction.[9]
Phase 2: Hypothesis-Driven Target Validation
Based on the structural similarity to niflumic and flufenamic acids, and the preliminary suggestion of enzyme inhibition, two primary hypotheses for the mechanism of action of this compound can be formulated:
-
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes.
-
Hypothesis 2: Modulation of Ion Channel Activity.
-
Hypothesis 3: Inhibition of Protein Kinases.
The following experimental protocols will allow for the rigorous testing of these hypotheses.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[10][11][12]
-
Reagents and Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), assay buffer, and a 96-well plate reader.[11]
-
Procedure: a. In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells. b. Add varying concentrations of this compound, niflumic acid (positive control), or flufenamic acid (positive control). Include a vehicle control (e.g., DMSO). c. Pre-incubate the enzyme with the compounds for a defined period (e.g., 10 minutes at 37°C).[13] d. Initiate the reaction by adding arachidonic acid. e. After a specific incubation time (e.g., 2 minutes at 25°C), add a colorimetric substrate.[11] f. Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify the peroxidase activity of COX, which is coupled to the oxidation of the colorimetric substrate.[11]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Niflumic Acid | Data not readily available | ~0.1 (100 nM) |
| Flufenamic Acid | 15.3 - 25.3[14] | 5.0 - 17.6[14] |
| This compound | To be determined | To be determined |
Signaling Pathway: COX Inhibition
Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory role of NSAIDs.
Experimental Protocol: Electrophysiology (Patch-Clamp)
The patch-clamp technique is the gold standard for studying ion channel activity, allowing for the direct measurement of ion currents across the cell membrane.[15][16]
-
Cell Culture: Use a cell line that expresses the ion channel of interest (e.g., Xenopus oocytes injected with cRNA for a specific channel, or a mammalian cell line with endogenous or overexpressed channels).[4]
-
Procedure: a. Obtain a high-resistance seal between a glass micropipette and the cell membrane. b. Apply a voltage protocol to elicit ion channel currents. c. Perfuse the cell with a solution containing this compound at various concentrations. d. Record the changes in the ion channel currents in the presence of the compound.
-
Data Analysis: Analyze the current-voltage relationship and determine the concentration-dependent inhibition or activation of the ion channel. Calculate the IC50 or EC50 value.
Experimental Protocol: Calcium Imaging
For calcium-permeable channels or channels that indirectly affect intracellular calcium levels, fluorescence-based calcium imaging is a powerful high-throughput screening method.[17][18][19]
-
Cell Preparation: Load cells expressing the target ion channel with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure: a. Establish a baseline fluorescence reading. b. Stimulate the cells to open the ion channels (e.g., with a specific agonist or by depolarization). c. Add this compound at various concentrations. d. Measure the changes in fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the change in intracellular calcium concentration in response to the compound and determine its potency.
Comparative Data: Ion Channel Modulation
| Compound | Target Ion Channel | Effect | Potency (IC50/EC50) |
| Niflumic Acid | Ca2+-activated Cl- channels | Inhibition | ~17 µM[4] |
| Non-selective cation channels | Inhibition | ~50 µM[20][21] | |
| Flufenamic Acid | Ca2+-activated Cl- channels | Inhibition | ~28 µM[4] |
| Non-selective cation channels | Inhibition | ~10 µM[20] | |
| TRPC6 channels | Activation | - | |
| This compound | To be determined | To be determined | To be determined |
Should the initial target identification screens suggest a kinase as a potential target, a focused validation strategy is required.
Experimental Workflow: Kinase Inhibition Validation
Caption: Experimental workflow for validating a kinase inhibitor's mechanism of action.
Detailed Protocols:
-
In Vitro Kinase Assay: This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase.[22][23] The assay typically involves incubating the kinase, a substrate (peptide or protein), and ATP with the test compound. The amount of phosphorylated substrate is then quantified, often using luminescence or fluorescence-based methods.[23]
-
Kinome Screening: To assess the selectivity of a potential kinase inhibitor, it should be screened against a large panel of kinases.[24][25][26] This provides a comprehensive profile of the compound's activity across the human kinome and helps to identify potential off-target effects.
-
Cellular Assays (Western Blotting): To confirm that the compound inhibits the target kinase in a cellular context, western blotting can be used to measure the phosphorylation status of the kinase's downstream substrates. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity.[27]
Synthesizing the Evidence and Drawing Conclusions
The validation of the mechanism of action of this compound is a systematic process of hypothesis generation and rigorous experimental testing. By leveraging the knowledge of well-characterized, structurally related compounds like niflumic and flufenamic acids, we can design a logical and efficient validation strategy.
The proposed workflow, starting with unbiased target identification and followed by hypothesis-driven validation, provides a comprehensive framework for elucidating the biological function of this compound. The comparative data presented in this guide will serve as a benchmark for your experimental results, allowing for an objective assessment of the potency and selectivity of this compound.
Ultimately, the successful validation of the mechanism of action will not only provide a deeper understanding of the compound's biological activity but also pave the way for its potential development as a novel therapeutic agent.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1425, 237–251. Retrieved from [Link]
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Zarrow, D., & Aslanian, A. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 839–843. Retrieved from [Link]
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Orcutt, K. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(11), 2448–2458. Retrieved from [Link]
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An, W. F., & Hallow, K. M. (2012). Ion Channel Screening. In Assay Guidance Manual. Retrieved from [Link]
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De Luca, A., et al. (2007). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British journal of pharmacology, 150(7), 929–940. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. Mini reviews in medicinal chemistry, 13(2), 273–280. Retrieved from [Link]
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Pouplana, R., et al. (1999). The structural and electronical factors that contribute affinity for the time-dependent inhibition of PGHS-1 by indomethacin, diclofenac and fenamates. Bioorganic & medicinal chemistry, 7(6), 1159–1167. Retrieved from [Link]
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Hwang, T. C., & Kirk, K. L. (2013). Electrophysiological approaches for the study of ion channel function. Methods in molecular biology (Clifton, N.J.), 998, 19–37. Retrieved from [Link]
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Gögelein, H., et al. (1990). Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas. Naunyn-Schmiedeberg's archives of pharmacology, 341(6), 573–575. Retrieved from [Link]
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Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for studying signal transduction. FEBS letters, 578(1-2), 1–5. Retrieved from [Link]
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Al-Ostath, R. A., et al. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Journal of biomolecular structure & dynamics, 1–17. Advance online publication. Retrieved from [Link]
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Latorre, R., & Brauchi, S. (2010). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels. CRC Press/Taylor & Francis. Retrieved from [Link]
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Eyers, P. A., & Murphy, J. M. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in cell and developmental biology, 11, 1152062. Retrieved from [Link]
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The Fluorine Factor: A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids
Introduction: The Strategic Role of Fluorine in Aminobenzoic Acid Drug Candidates
Aminobenzoic acids are a class of compounds integral to a wide array of biological processes and serve as a fundamental scaffold in medicinal chemistry. The positional isomerism of the amino and carboxyl groups on the benzene ring—ortho (anthranilic acid), meta, and para (PABA)—imparts distinct physicochemical and biological properties to each molecule.[1] These structures are pivotal building blocks in the synthesis of therapeutics ranging from local anesthetics to anticancer agents. A key strategy in modern drug design is the selective incorporation of fluorine atoms into such scaffolds.[2][3][4] Fluorination can dramatically alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity, often enhancing its therapeutic index.[2][3][4] However, these modifications can also profoundly impact a compound's toxicity profile. This guide provides a technical comparison of the cytotoxic effects of fluorinated aminobenzoic acid derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies, to inform researchers in drug discovery and development.
The rationale for fluorination is multifaceted. The high electronegativity and small size of the fluorine atom can modulate the electronic properties of the entire molecule, influencing its pKa and ability to participate in hydrogen bonding. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[5] While these effects are often beneficial, they can also lead to unintended interactions with cellular machinery, resulting in increased cytotoxicity.[5] Understanding this double-edged sword is critical for the rational design of safe and effective drug candidates.
Principles of Cytotoxicity Assessment
Cytotoxicity refers to the quality of a substance in being toxic to cells.[6] In drug development, assessing cytotoxicity is a critical step to identify compounds that may have adverse effects.[7][8] Cytotoxicity assays measure a range of cellular responses to a toxicant, including loss of membrane integrity, metabolic dysfunction, and the initiation of programmed cell death (apoptosis).[6][7]
Several robust methods are employed to quantify these effects:
-
Metabolic Activity Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[9][10]
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[11][12][13][14][15] The amount of LDH released is a direct indicator of cell lysis and necrosis.[12][14][15]
-
Apoptosis Assays: Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events. Assays can detect key markers of apoptosis, such as the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V binding) or the activation of caspases, which are key enzymes in the apoptotic cascade.
The following workflow illustrates the general process for evaluating the cytotoxicity of a novel compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Comparative Cytotoxicity Data: A Case Study
Direct, head-to-head comparative studies on the cytotoxicity of fluorinated versus non-fluorinated aminobenzoic acids are not abundant in publicly accessible literature. However, by synthesizing data from studies on halogenated aminobenzoic acid derivatives, we can construct a compelling case study. A study by Krátký et al. (2019) investigated a series of Schiff bases derived from 4-aminobenzoic acid, including halogenated variants, and evaluated their cytotoxicity against the human hepatocellular carcinoma cell line (HepG2). This provides a valuable dataset for comparing the effects of different halogens.
The data below compares the cytotoxic activity (IC₅₀ values) of a non-halogenated Schiff base of 4-aminobenzoic acid with its fluorinated, chlorinated, brominated, and iodinated analogs. A lower IC₅₀ value indicates greater cytotoxic potency.
| Compound ID | Structure | Halogen Substitution | Target Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | None | HepG2 | > 50 | |
| 1b | 4-[(5-Fluoro-2-hydroxybenzylidene)amino]benzoic acid | Fluoro (F) | HepG2 | 31.0 | |
| 1c | 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid | Chloro (Cl) | HepG2 | 20.0 | |
| 1d | 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | Bromo (Br) | HepG2 | 17.0 | |
| 1e | 4-[(5-Iodo-2-hydroxybenzylidene)amino]benzoic acid | Iodo (I) | HepG2 | 15.0 |
Data synthesized from Krátký, M., et al. (2019).
Analysis of Results:
The experimental data clearly demonstrates that the introduction of a halogen atom to the aminobenzoic acid scaffold significantly enhances its cytotoxic activity against the HepG2 cancer cell line.
-
The non-halogenated parent compound (1a) showed minimal cytotoxicity, with an IC₅₀ value greater than 50 µM.
-
The fluorinated analog (1b) exhibited a marked increase in cytotoxicity, with an IC₅₀ of 31.0 µM.
-
A clear trend is observed with heavier halogens, where cytotoxicity increases in the order: Fluoro < Chloro < Bromo < Iodo . The iodo-substituted derivative (1e) was the most potent compound in this series.
This structure-activity relationship (SAR) suggests that both electronic effects and lipophilicity play a crucial role. The greater polarizability and size of iodine compared to bromine and fluorine may facilitate stronger interactions with biological targets, leading to enhanced cytotoxic effects.
Mechanistic Insights: Why Does Fluorination Impact Cytotoxicity?
The increased cytotoxicity of fluorinated compounds can be attributed to several factors at the molecular level. The classic example is the antimetabolite drug 5-fluorouracil (5-FU) . Structurally, 5-FU is nearly identical to the natural pyrimidine base uracil, with the only difference being a fluorine atom at the C5 position.[1] This seemingly minor change has profound biological consequences. Cancer cells, which have a high rate of proliferation, readily uptake 5-FU, mistaking it for uracil.[1]
Once inside the cell, 5-FU is converted into several active metabolites that disrupt critical cellular processes:
-
Inhibition of Thymidylate Synthase: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, an enzyme essential for the synthesis of thymidine, a key component of DNA. This leads to a depletion of thymidine, halting DNA replication and repair.
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA integrity, ultimately triggering cell cycle arrest and apoptosis.[1]
The diagram below illustrates the general mechanism by which a fluorinated analog can exert a cytotoxic effect by acting as an antimetabolite.
Caption: Generalized pathway of antimetabolite-induced cytotoxicity.
Experimental Protocols
For researchers aiming to validate these findings, detailed and standardized protocols are essential.
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability based on mitochondrial metabolic activity.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[9][10] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of viable cells.
Materials:
-
Test compounds (fluorinated and non-fluorinated aminobenzoic acids)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as negative controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[12][14]
Principle: LDH is a cytosolic enzyme released into the medium upon cell lysis.[13][15] The assay measures LDH activity through a coupled enzymatic reaction that results in the formation of a colored product, which is proportional to the number of lysed cells.[13][15]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available from various suppliers)
-
Test compounds
-
Cell culture medium
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional controls: a) Spontaneous LDH release (vehicle-treated cells) and b) Maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Conclusion
The strategic fluorination of aminobenzoic acids is a powerful tool in medicinal chemistry for enhancing the pharmacological properties of drug candidates. However, this guide demonstrates that such modifications can significantly increase cytotoxicity. The provided experimental data on halogenated aminobenzoic acid derivatives reveals a clear structure-activity relationship, where the presence and nature of the halogen atom directly correlate with cytotoxic potency. The underlying mechanisms often involve the fluorinated analog acting as an antimetabolite, disrupting essential cellular processes like DNA and RNA synthesis. For researchers in drug development, a thorough in vitro cytotoxicity assessment using standardized assays like MTT and LDH is an indispensable step. By carefully balancing the benefits of fluorination against its potential for toxicity, scientists can more effectively design the next generation of safer and more potent therapeutics.
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Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available from: [Link]
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Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6325-6346. Available from: [Link]
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Begum, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3860. Available from: [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Available from: [Link]
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Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-5-(trifluoromethyl)benzoic Acid-Based Drugs
This guide provides a comparative analysis of the preclinical efficacy of drugs and drug candidates derived from the 3-Amino-5-(trifluoromethyl)benzoic acid scaffold. We will explore the crucial, and often challenging, transition from controlled in vitro experiments to complex in vivo biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of translating laboratory findings into tangible therapeutic outcomes.
The this compound moiety is a valuable building block in medicinal chemistry.[1] The trifluoromethyl (-CF3) group is particularly significant, as it can enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[2] However, promising in vitro potency does not always guarantee in vivo success. This guide will dissect this "in vitro-in vivo correlation" (IVIVC) challenge, using specific examples to illustrate key principles.[3]
The In Vitro-In Vivo Correlation (IVIVC): A Foundational Challenge
The primary objective of developing an IVIVC is to use in vitro data, such as dissolution rates or cellular potency, as a surrogate to predict in vivo performance, such as plasma drug concentration over time.[3] A successful correlation (a "Level A" correlation being the gold standard) can streamline drug development, reduce the need for extensive human studies, and support biowaivers for formulation changes.[3][4]
However, the journey from a petri dish to a living organism introduces immense complexity. A drug that potently inhibits a target enzyme in a cell lysate may fail in vivo due to:
-
Poor Absorption, Distribution, Metabolism, and Excretion (ADME): The compound may not be absorbed from the gut, may be rapidly metabolized by the liver (first-pass metabolism), or may not reach the target tissue in sufficient concentrations.[5]
-
Off-Target Effects: In a complex biological system, a drug can interact with unintended targets, leading to toxicity or unforeseen side effects.
-
Complexity of Disease Models: In vitro assays often use simplified systems, like immortalized cell lines, which may not fully recapitulate the complex pathophysiology of a disease in a living organism.
The following case studies will illustrate these principles using drugs that incorporate the trifluoromethylphenylamine scaffold, a core component of the fenamate class of drugs and structurally related to our topic of interest.
Case Study 1: Teriflunomide - An Immunomodulator for Multiple Sclerosis
Teriflunomide, the active metabolite of leflunomide, is a prime example of a drug where the in vitro mechanism of action translates effectively into in vivo clinical efficacy for treating Multiple Sclerosis (MS).[6]
In Vitro Profile: Targeting Lymphocyte Proliferation
Teriflunomide's primary mechanism is the reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[6][7]
-
Mechanism of Action: Rapidly dividing cells, such as activated T and B lymphocytes that drive MS pathology, are highly dependent on this de novo pathway. By inhibiting DHODH, teriflunomide exerts a cytostatic effect on these cells, limiting their proliferation.[7][8] Resting lymphocytes, which use an alternative "salvage pathway" for pyrimidine synthesis, are largely unaffected.[8]
-
Cellular Effects: In vitro studies demonstrate that teriflunomide impairs the proliferation of activated T and B cells and reduces their production of proinflammatory cytokines.[7][9] At higher concentrations (5 μM), it has also been shown to reduce the proliferation of microglia, the resident immune cells of the central nervous system (CNS).[8]
Caption: Teriflunomide's In Vitro Mechanism of Action.
In Vivo Profile: Clinical Efficacy in MS Patients
The cytostatic effect observed in vitro translates into significant clinical benefits in MS patients by reducing the number of activated lymphocytes that can mount an inflammatory attack on the CNS.[7]
-
Animal Models: In the experimental autoimmune encephalomyelitis (EAE) animal model for MS, teriflunomide treatment demonstrated significant efficacy.[6]
-
Clinical Trials: Phase 3 trials, such as TEMSO and TOWER, provided robust evidence of in vivo efficacy:
-
Reduced Relapse Rates: The TOWER study showed that 14 mg of teriflunomide reduced the annualized relapse rate by 36.3% compared to placebo.[10]
-
Disability Progression: The same dose reduced the risk of 12-week sustained disability accumulation by 31.5%.[10]
-
MRI Outcomes: A phase 2 study demonstrated a significant reduction in MRI activity, including the number of gadolinium-enhancing lesions, which are markers of active inflammation.[6][10]
-
| Parameter | In Vitro Observation | In Vivo Outcome (Human Studies) | Reference |
| Primary Target | Inhibition of DHODH enzyme | Reduction of activated lymphocytes | [6][7] |
| Cellular Effect | Decreased T and B cell proliferation | Reduced inflammatory CNS lesions | [7][10] |
| Efficacy Endpoint | IC50 for lymphocyte proliferation | 36.3% reduction in annualized relapse rate | [10] |
Table 1. Correlation of In Vitro and In Vivo Data for Teriflunomide.
Case Study 2: Fenamates (Niflumic Acid & Flufenamic Acid) - Repurposing and New Applications
Niflumic acid and flufenamic acid are non-steroidal anti-inflammatory drugs (NSAIDs) that belong to the fenamate class and contain the trifluoromethylphenyl core structure. While their primary use is as cyclooxygenase (COX) inhibitors, in vitro studies have uncovered novel activities, highlighting the challenges of translating these findings into new in vivo applications.
In Vitro Profile: Exploring Novel Mechanisms
Beyond their established NSAID activity, fenamates have been shown to modulate other biological processes in vitro.
-
Antifungal Activity (Flufenamic Acid): Flufenamic acid (FFA) has demonstrated activity against Candida albicans biofilms. In vitro assays showed that FFA could both prevent biofilm formation and reduce mature biofilms.[11][12]
-
Ion Channel Modulation (Niflumic Acid): Niflumic acid (NFA) is known to affect various ion channels, including CLC-1 chloride channels in skeletal muscle and calcium-activated chloride channels (CLCA1).[13][14]
-
Anticancer Activity (Niflumic Acid Derivatives): Novel derivatives of niflumic acid have been synthesized and tested in vitro against cancer cell lines. One such derivative, compound 6, was found to be the most cytotoxic against HepG2 and A549 cancer cells by targeting the EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis.[15]
In Vivo Profile: Disconnect and New Opportunities
Translating these novel in vitro findings requires overcoming significant hurdles, primarily related to achieving and sustaining therapeutic concentrations at the target site without causing toxicity.
-
Antifungal Application: The high concentrations of FFA needed for antifungal activity (e.g., 128-512 mg/L) may be difficult to achieve systemically in vivo without significant side effects, suggesting that a topical application might be a more viable path forward.
-
Mucus Regulation (Niflumic Acid): A compelling example of a successful translation is the use of NFA in a steroid-induced rat model of Pneumocystis pneumonia (PcP). Based on its known in vitro activity as a CLCA1 blocker, NFA was tested in vivo. The study found that NFA treatment reversed airway mucus excess, reduced inflammation, and improved survival, suggesting its anti-mucus effect was faster than its anti-inflammatory effect.[13] This demonstrates how an in vitro hypothesis can be successfully validated in a relevant in vivo disease model.
-
Pharmacokinetics: An in vivo study in humans using 19F-MRS to detect niflumic acid showed that it is efficiently metabolized by the liver, with a major metabolite being 4'-hydroxyniflumic acid.[16] This highlights a critical aspect of IVIVC: the compound tested in vitro (the parent drug) may not be the only active or most abundant species in vivo.
| Drug | In Vitro Finding | In Vivo Challenge / Success | Reference |
| Flufenamic Acid | Antifungal activity against C. albicans biofilms (sMIC50: 128-512 mg/L) | High required concentration poses a challenge for systemic delivery. | [11] |
| Niflumic Acid | CLCA1 channel blocker | Successfully reversed mucus excess and improved survival in a rat pneumonia model. | [13] |
| Niflumic Acid | Parent drug activity | Rapidly converted to metabolites in vivo, complicating direct correlation. | [16] |
Table 2. Comparison of In Vitro Findings and In Vivo Translation for Fenamates.
Experimental Methodologies
To ensure scientific integrity, the protocols described below include necessary controls and are designed to be self-validating systems.
Protocol 1: In Vitro T-Cell Proliferation Assay (MTT Assay)
This protocol assesses the cytostatic effect of a compound like teriflunomide on activated T-lymphocytes.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate 1x10^5 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Activation & Treatment:
-
Add a mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) to all wells except the 'unstimulated control'.
-
Add the test compound (e.g., Teriflunomide) in a serial dilution (e.g., 0.1 µM to 100 µM). Include a 'vehicle control' (DMSO) and a 'positive control' (known immunosuppressant).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the 'vehicle control' and determine the IC50 value.
Caption: Workflow for an In Vitro T-Cell Proliferation Assay.
Protocol 2: In Vivo Efficacy in EAE Mouse Model
This protocol outlines a standard model for evaluating the in vivo efficacy of a compound for treating MS.
-
Induction of EAE:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion subcutaneously on day 0.
-
Administer Pertussis toxin (200 ng) intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Randomize mice into groups: Vehicle control and Test Compound (e.g., Teriflunomide at 10 mg/kg/day, administered by oral gavage).
-
Begin treatment on day 3 post-immunization (prophylactic) or upon onset of clinical signs (therapeutic).
-
-
Clinical Scoring:
-
Monitor mice daily for weight loss and clinical signs of EAE using a standard 0-5 scale (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).
-
-
Endpoint Analysis:
-
Continue scoring for 21-28 days.
-
At the study endpoint, collect spinal cord and brain tissue for histological analysis (e.g., H&E staining for inflammatory infiltrates, Luxol Fast Blue for demyelination).
-
-
Data Analysis: Compare mean clinical scores, maximum disease score, and day of onset between treated and vehicle groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Conclusion and Future Outlook
The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The case studies of teriflunomide and the fenamates demonstrate a critical lesson: while in vitro assays are indispensable for identifying mechanisms and screening compounds, they are only the first step.
-
Successful translation , as seen with teriflunomide in MS and niflumic acid in a PcP model, relies on a clear link between the in vitro mechanism and the in vivo pathophysiology.[7][13]
-
Challenges in translation often arise from pharmacokinetic realities, such as the high concentrations required for the antifungal activity of flufenamic acid or the rapid metabolism of niflumic acid.[11][16]
Future success in developing drugs from this chemical class will depend on an integrated approach. This involves designing compounds with favorable ADME properties from the outset, utilizing more sophisticated in vitro models (e.g., organoids, co-culture systems), and selecting highly relevant in vivo disease models to validate therapeutic hypotheses. Bridging the gap between the benchtop and the clinic remains the cornerstone of effective drug development.
References
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Bar-Or, A., Pachner, A., Menguy-Vacheron, F., et al. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC - PubMed Central. Available at: [Link]
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Wingerchuk, D. M., & Weinshenker, B. G. (2014). An Updated Review of teriflunomide's Use in Multiple Sclerosis. Taylor & Francis Online. Available at: [Link]
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Vila, T. V. M., Ishida, K., de Oliveira, G. L. V., et al. (2013). In vitro analysis of flufenamic acid activity against Candida albicans biofilms. PMC - NIH. Available at: [Link]
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El-Sabbagh, H. M., & El-Kousy, N. M. (1983). Studies on flufenamic acid capsules and tablets. PubMed. Available at: [Link]
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Vila, T. V., Ishida, K., de Oliveira, G. L., et al. (2013). In vitro analysis of flufenamic acid activity against Candida albicans biofilms. PubMed. Available at: [Link]
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Aparicio-Garrido, A., et al. (2019). Niflumic Acid Reverses Airway Mucus Excess and Improves Survival in the Rat Model of Steroid-Induced Pneumocystis Pneumonia. Frontiers in Microbiology. Available at: [Link]
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Sourcing Guide for this compound. (2025). Generic Source. Note: While this is a commercial link, it provides context on the compound's applications. A representative academic source on the utility of trifluoromethyl groups is provided in reference[2].
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Flufenamic Acid: Growth Modulating Effects on Human Aortic Smooth Muscle Cells In Vitro. (2025). ResearchGate. Available at: [Link]
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Lutz, N. W., Le, W. D., & Kuesel, A. C. (2003). Detection of the non-steroidal anti-inflammatory drug niflumic acid in humans: a combined 19F-MRS in vivo and in vitro study. PubMed. Available at: [Link]
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Flufenamic acid promotes angiogenesis through AMPK activation. (2025). ResearchGate. Available at: [Link]
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O'Connor, P., Comi, G., Freedman, M. S., et al. (2014). Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects. Therapeutic Advances in Neurological Disorders. Available at: [Link]
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Freedman, M. S. (2012). An update of teriflunomide for treatment of multiple sclerosis. PMC - NIH. Available at: [Link]
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Asadollahi, M., et al. (2016). In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia. PMC - PubMed Central. Available at: [Link]
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Liantonio, A., et al. (2007). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British Journal of Pharmacology. Available at: [Link]
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Al-Sultani, A. A., et al. (2022). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. Medicinal Chemistry. Available at: [Link]
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Hussain, M., et al. (2021). In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells. PubMed. Available at: [Link]
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Sugihara, M., et al. (2014). In Vitro-In Vivo Correlation of the Effect of Supersaturation on the Intestinal Absorption of BCS Class 2 Drugs. PubMed. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 3-Amino-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Selectivity in Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[2] Off-target effects, where an inhibitor interacts with unintended kinases, can lead to cellular toxicity, misleading experimental results, and adverse side effects in a clinical setting. Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is paramount for both its use as a precise research tool and its potential as a therapeutic agent.
The 3-Amino-5-(trifluoromethyl)benzoic acid scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its derivatives have shown efficacy against a range of important oncogenic kinases. This guide will focus on a comparative analysis of three such inhibitors: GNF-7, CHMFL-ABL-053, and CHMFL-ABL/KIT-155, delving into their selectivity profiles and the methodologies used to assess them.
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
Here, we compare the selectivity profiles of three prominent kinase inhibitors derived from the this compound scaffold. The data presented is a synthesis of publicly available information, primarily from KINOMEscan® assays and other biochemical evaluations.
GNF-7: A Multi-Kinase Inhibitor
GNF-7 was developed as a potent, orally bioavailable multi-kinase inhibitor.[3] It is a type-II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase. This inhibitor has demonstrated significant activity against the Bcr-Abl fusion protein, including the challenging T315I gatekeeper mutant, which confers resistance to many first and second-generation Abl inhibitors.[4]
Primary Targets and Biological Activity:
-
Bcr-Abl: Wild-type and T315I mutant (IC50 = 133 nM and 61 nM, respectively)[4]
-
ACK1 (Activated CDC42 Kinase 1): IC50 = 25 nM[4]
-
GCK (Germinal Center Kinase): IC50 = 8 nM[4]
Cross-Reactivity Profile:
GNF-7 is characterized as a multi-kinase inhibitor, and its cross-reactivity has been assessed using in situ kinome profiling.[5] This approach identifies kinases that bind to the inhibitor within a cellular context. A kinase tree visualization provides a qualitative overview of its selectivity, with larger circles indicating stronger inhibition.[6]
Known off-targets with significant inhibition include members of the SRC family (SRC, LYN) and p38α.[6] The broad activity of GNF-7 makes it a complex tool for dissecting specific signaling pathways, but it also presents opportunities for polypharmacology, where targeting multiple nodes in a cancer signaling network can be therapeutically advantageous.
CHMFL-ABL-053: A Selective BCR-ABL/SRC/p38 Inhibitor
Derived from the GNF-7 scaffold, CHMFL-ABL-053 was designed to be a more selective inhibitor.[7] It demonstrates potent activity against BCR-ABL, SRC, and p38 kinases while notably sparing c-KIT, a common off-target of many BCR-ABL inhibitors.[8][9]
Primary Targets and Biological Activity:
Cross-Reactivity Profile:
The selectivity of CHMFL-ABL-053 has been quantified using a selectivity score (S score(1) = 0.02 at 1 µM), indicating a high degree of selectivity across the kinome.[7] While its primary targets are ABL1, SRC, and p38, it also shows some activity against other kinases such as DDR1 (IC50 = 292 nM) and DDR2 (IC50 = 457 nM), albeit at significantly lower potencies.[10] The high selectivity of CHMFL-ABL-053 makes it a more precise tool than GNF-7 for studying the specific roles of its target kinases.
CHMFL-ABL/KIT-155: A Dual ABL/c-KIT Inhibitor
CHMFL-ABL/KIT-155 is another derivative of the this compound scaffold, developed as a potent type-II dual inhibitor of ABL and c-KIT kinases.[11] This dual activity is of therapeutic interest as both kinases are drivers of different cancers.
Primary Targets and Biological Activity:
Cross-Reactivity Profile:
Similar to CHMFL-ABL-053, CHMFL-ABL/KIT-155 exhibits high selectivity, with an S Score(1) of 0.03 at a 1 µM screening concentration across 468 kinases in a KINOMEscan assay.[11] While designed as a dual ABL/c-KIT inhibitor, it also displays inhibitory activity against other kinases, including LCK (IC50 = 12 nM), BLK (IC50 = 81 nM), PDGFRβ (IC50 = 80 nM), DDR1 (IC50 = 116 nM), CSF1R (IC50 = 227 nM), and DDR2 (IC50 = 325 nM).[12] This profile highlights the nuances of kinase inhibitor design, where achieving dual-specificity can still result in a spectrum of off-target interactions.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory activities (IC50/GI50) of GNF-7, CHMFL-ABL-053, and CHMFL-ABL/KIT-155 against their primary targets and key off-targets. This data allows for a direct comparison of their potency and selectivity.
| Target Kinase | GNF-7 (IC50/GI50 nM) | CHMFL-ABL-053 (IC50/GI50 nM) | CHMFL-ABL/KIT-155 (IC50/GI50 nM) |
| ABL1 | 133[4] | 70[2] | 46[11] |
| ABL1 (T315I) | 61[4] | - | - |
| SRC | Data not available | 90[2] | - |
| p38α | Data not available | 62[2] | - |
| c-KIT | Data not available | >10,000[10] | 75[11] |
| LCK | Data not available | - | 12[12] |
| BLK | Data not available | - | 81[12] |
| PDGFRβ | Data not available | - | 80[12] |
| DDR1 | Data not available | 292[10] | 116[12] |
| DDR2 | Data not available | 457[10] | 325[12] |
| CSF1R | Data not available | - | 227[12] |
| ACK1 | 25[4] | - | - |
| GCK | 8[4] | - | - |
Key Signaling Pathways Targeted by These Inhibitors
Understanding the signaling context of the target kinases is crucial for interpreting the cellular effects of these inhibitors.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[13][14] It activates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[15][16]
c-KIT Signaling Pathway
The c-KIT receptor is a type III receptor tyrosine kinase that, upon binding its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating several downstream signaling cascades.[3][17] These include the PI3K/AKT, RAS/MAPK, JAK/STAT, and SRC family kinase pathways, which are vital for cell survival, proliferation, and differentiation in various cell types, including hematopoietic stem cells and mast cells.[18][19]
SRC Family Kinase Signaling Pathway
The SRC family of non-receptor tyrosine kinases are key regulators of a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation.[20][21] They are activated by a variety of upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, and in turn, they activate downstream pathways like RAS/MAPK, PI3K/AKT, and STAT3.[22][23]
Experimental Methodologies for Assessing Cross-Reactivity
To ensure the trustworthiness of cross-reactivity data, robust and well-validated experimental protocols are essential. The following sections detail the methodologies commonly employed to generate the data discussed in this guide.
KINOMEscan® Assay: A Competition Binding Assay
The KINOMEscan® platform is a high-throughput, in vitro competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[7][24][25] This method provides dissociation constants (Kd), which are a measure of binding affinity.
Experimental Workflow:
Step-by-Step Methodology:
-
Assay Setup: The assay is performed with three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test inhibitor.[24]
-
Competitive Binding: The test inhibitor is incubated with the kinase and the immobilized ligand. If the inhibitor binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[24]
-
Capture and Wash: The solid support with the bound kinase is captured, and unbound components are washed away.[26]
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR). A lower amount of captured kinase indicates a stronger interaction between the inhibitor and the kinase.[24]
-
Data Analysis: By testing a range of inhibitor concentrations, a dose-response curve is generated, and the dissociation constant (Kd) is calculated.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in Cells
CETSA is a biophysical method that verifies and quantifies the interaction between a drug and its target protein within a cellular environment.[1][27] The principle is based on the ligand-induced thermal stabilization of the target protein.[28]
Experimental Workflow:
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.[29]
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the aggregated, denatured proteins, leaving the soluble, stable proteins in the supernatant.
-
Quantification of Soluble Protein: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[28]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.
Quantitative Phosphoproteomics: Mapping Cellular Signaling Responses
Quantitative phosphoproteomics is a powerful mass spectrometry-based technique used to identify and quantify changes in protein phosphorylation across the proteome in response to inhibitor treatment.[3][16] This provides an unbiased view of how an inhibitor modulates cellular signaling networks.
Experimental Workflow:
Step-by-Step Methodology:
-
Cell Culture and Labeling: Cells are often cultured in media containing stable isotope-labeled amino acids (e.g., SILAC) to allow for quantitative comparison between different conditions.[18]
-
Inhibitor Treatment: One population of cells is treated with the kinase inhibitor, while the control population is treated with a vehicle.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides, typically with trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex mixture of peptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[30]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of phosphorylation.
-
Data Analysis: The relative abundance of each phosphopeptide in the inhibitor-treated versus control samples is determined. Significant changes in phosphorylation levels can identify downstream substrates of the targeted kinase, as well as off-target effects on other signaling pathways.
Conclusion and Future Perspectives
The comparative analysis of GNF-7, CHMFL-ABL-053, and CHMFL-ABL/KIT-155 highlights the successful evolution of kinase inhibitors from a multi-targeted to a more selective profile, all originating from the versatile this compound scaffold. GNF-7, with its broader activity, may be suited for applications where polypharmacology is desirable, while the more selective CHMFL-ABL-053 and the dual-targeting CHMFL-ABL/KIT-155 serve as more precise tools for investigating specific kinase functions and as leads for targeted therapies.
The choice of an appropriate kinase inhibitor for research or therapeutic development must be guided by a comprehensive understanding of its cross-reactivity profile. The methodologies outlined in this guide—KINOMEscan®, CETSA, and quantitative phosphoproteomics—provide a robust framework for obtaining this critical information. As our understanding of the kinome and its role in disease continues to expand, the development of highly selective and well-characterized kinase inhibitors will remain a cornerstone of progress in both basic research and clinical medicine. Future efforts in this area will likely focus on leveraging structural biology and computational modeling to design inhibitors with even greater selectivity and to predict potential off-target liabilities early in the drug discovery process.
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The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. PMC - NIH. [Link]
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Schematic diagram of Src intracellular signaling pathway and various... ResearchGate. [Link]
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Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals. [Link]
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Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link]
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Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. PMC - NIH. [Link]
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The common structure of Src family kinase. SFKs are all composed of six... ResearchGate. [Link]
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Src family kinase – Knowledge and References. Taylor & Francis. [Link]
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The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences. [Link]
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Schematic structure of c-Kit. Amino acids apply to human c-Kit. Upon... ResearchGate. [Link]
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Src family kinases, key regulators of signal transduction. PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]
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How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Amino-5-(trifluoromethyl)benzoic Acid for Enhanced Efficiency
Introduction: The Significance of 3-Amino-5-(trifluoromethyl)benzoic Acid in Modern Chemistry
This compound is a cornerstone building block in the development of novel pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl group (-CF3) imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a highly sought-after moiety in drug design.[2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data to inform researchers, scientists, and drug development professionals in selecting the most efficient pathway for their specific needs.
Route 1: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid
This is the most common and industrially scalable approach to synthesizing this compound. The strategy relies on the late-stage reduction of a nitro group, a transformation that is typically high-yielding and chemoselective.[3]
Scientific Rationale
The synthesis begins with a precursor that already contains the trifluoromethyl group, which is generally more practical than attempting to introduce this group onto a pre-existing aminobenzoic acid scaffold.[3] The reduction of an aromatic nitro group is a well-established and robust reaction, with catalytic hydrogenation being the preferred method due to its efficiency and the generation of water as the only byproduct.[4]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
3-Nitro-5-(trifluoromethyl)benzoic acid
-
Methanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, typically 5-10 wt%)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A solution of 3-nitro-5-(trifluoromethyl)benzoic acid in methanol is charged into a hydrogenation reactor.
-
A catalytic amount of Pd/C is carefully added to the solution.
-
The reactor is sealed and purged with an inert gas to remove air, followed by purging with hydrogen gas.
-
The reaction is conducted under a hydrogen atmosphere (typically from balloon pressure to 50 psi) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, or ¹H NMR) until the starting material is fully consumed.
-
Upon completion, the reactor is purged with an inert gas, and the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Route 2: Sandmeyer-Type Trifluoromethylation
A more modern approach involves the Sandmeyer reaction, which has been adapted for the introduction of a trifluoromethyl group.[5][6] This method typically starts from an aromatic amine, which is converted to a diazonium salt and then reacted with a trifluoromethyl source.[7][8]
Scientific Rationale
The Sandmeyer trifluoromethylation offers a direct way to convert an amino group to a trifluoromethyl group, potentially shortening the synthetic sequence if a suitable diaminobenzoic acid precursor is available.[5] The reaction is typically mediated by a copper catalyst and utilizes trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃).[5]
Hypothetical Protocol: Selective Trifluoromethylation
Starting Material: 3,5-Diaminobenzoic acid
Procedure Outline:
-
Selective Protection: One of the amino groups of 3,5-diaminobenzoic acid would likely need to be protected to ensure regioselectivity.
-
Diazotization: The unprotected amino group is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).
-
Trifluoromethylation: The diazonium salt is then reacted with a trifluoromethyl source (e.g., TMSCF₃) in the presence of a copper catalyst.
-
Deprotection: The protecting group on the second amine is removed to yield the final product.
Workflow Diagram
Caption: Hypothetical workflow for a Sandmeyer trifluoromethylation approach.
Route 3: Hofmann Rearrangement
The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.[9] This route would likely start from a derivative of 3-(trifluoromethyl)phthalic acid.
Scientific Rationale
This route involves the formation of a phthalamic acid intermediate from the corresponding phthalic anhydride, followed by the Hofmann rearrangement to install the amino group. This method offers an alternative disconnection approach but may involve more steps compared to the reduction of a nitro compound.
Hypothetical Protocol
Starting Material: 3-(Trifluoromethyl)phthalic anhydride
Procedure Outline:
-
Amidation: 3-(Trifluoromethyl)phthalic anhydride is reacted with ammonia to form 3-(trifluoromethyl)phthalamic acid.
-
Hofmann Rearrangement: The phthalamic acid is treated with a reagent like sodium hypobromite (generated in situ from bromine and sodium hydroxide) and heated to induce the rearrangement, which, after workup, would yield the target molecule.
Workflow Diagram
Caption: Hypothetical workflow for a Hofmann rearrangement approach.
Route 4: Curtius Rearrangement
Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid, via an acyl azide, to an amine with the loss of one carbon atom.[10][11][12][13][14]
Scientific Rationale
This route would also likely start from a derivative of 3-(trifluoromethyl)phthalic acid. The key step is the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[10]
Hypothetical Protocol
Starting Material: 3-(Trifluoromethyl)phthalic acid monomethyl ester
Procedure Outline:
-
Acyl Azide Formation: The carboxylic acid group of the starting material is converted to an acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) or by converting it to the acid chloride followed by reaction with sodium azide.
-
Curtius Rearrangement: The acyl azide is heated in an inert solvent to induce the rearrangement to an isocyanate.
-
Hydrolysis: The isocyanate is then hydrolyzed with aqueous acid to yield the desired aminobenzoic acid.
Workflow Diagram
Caption: Hypothetical workflow for a Curtius rearrangement approach.
Route 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16][17][18] This route would involve the coupling of an aryl halide with an ammonia equivalent.
Scientific Rationale
This modern synthetic method allows for the direct formation of the aniline moiety from a corresponding aryl halide. The choice of catalyst, ligand, and ammonia source is crucial for a successful transformation.[15]
Hypothetical Protocol
Starting Material: 3-Bromo-5-(trifluoromethyl)benzoic acid
Procedure Outline:
-
Reaction Setup: A reaction vessel is charged with 3-bromo-5-(trifluoromethyl)benzoic acid, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), a base (e.g., sodium tert-butoxide), and a solvent (e.g., toluene).
-
Amination: An ammonia equivalent, such as benzophenone imine or an ammonium salt, is added to the mixture.[19]
-
Reaction: The mixture is heated under an inert atmosphere until the starting material is consumed.
-
Workup and Deprotection: The reaction is worked up, and if a protected ammonia source was used, a deprotection step is required to yield the final product.
Workflow Diagram
Caption: Hypothetical workflow for a Buchwald-Hartwig amination approach.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Reduction of Nitro Compound | Route 2: Sandmeyer Reaction | Route 3: Hofmann Rearrangement | Route 4: Curtius Rearrangement | Route 5: Buchwald-Hartwig Amination |
| Starting Material Availability | Readily available | Requires multi-step synthesis or specialized precursors | Requires synthesis of substituted phthalic anhydride | Requires synthesis of substituted phthalic acid derivative | Substituted bromobenzoic acid may be commercially available |
| Number of Steps | Typically 1-2 steps from a common precursor | Multi-step due to protection/deprotection | Multi-step | Multi-step | 1-2 steps |
| Reported/Expected Yield | High to excellent | Moderate to good (can be variable) | Moderate | Moderate to good | Good to excellent (highly dependent on conditions) |
| Scalability | Highly scalable and used in industry | Potentially scalable, but may be costly | Less common for large-scale production | Can be used on scale, but azides are hazardous | Scalable, but catalyst cost can be a factor |
| Safety & Environmental | Use of flammable H₂ gas; catalyst recovery | Diazonium salts can be unstable; use of TMSCF₃ | Use of bromine and strong base | Acyl azides are potentially explosive | Use of palladium catalyst and phosphine ligands |
| Cost-Effectiveness | Generally the most cost-effective | Can be expensive due to reagents and multiple steps | Moderate | Moderate | Can be expensive due to catalyst and ligands |
Conclusion and Recommendations
For the synthesis of this compound, the reduction of 3-nitro-5-(trifluoromethyl)benzoic acid (Route 1) stands out as the most efficient, scalable, and cost-effective method. Its reliance on a well-established, high-yielding transformation and readily available starting materials makes it the preferred choice for both laboratory-scale synthesis and industrial production.
The other routes, while chemically interesting and potentially useful for the synthesis of analogs, present challenges in terms of starting material availability, number of steps, and/or cost and safety considerations. The Sandmeyer trifluoromethylation (Route 2) and Buchwald-Hartwig amination (Route 5) represent powerful modern methods that could be advantageous in specific contexts, particularly in a drug discovery setting where rapid access to a variety of analogs is desired. The Hofmann (Route 3) and Curtius (Route 4) rearrangements are classic name reactions that provide alternative synthetic disconnections but are generally less direct for this specific target molecule compared to the reduction of the corresponding nitro compound.
Ultimately, the choice of synthetic route will depend on the specific goals of the researcher or organization, balancing factors such as scale, cost, time, and available expertise. However, for the straightforward and efficient production of this compound, the reduction of its nitro precursor remains the gold standard.
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- 19. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
spectroscopic comparison of 3-Amino-5-(trifluoromethyl)benzoic acid with its precursors
A Spectroscopic Journey: From Precursors to 3-Amino-5-(trifluoromethyl)benzoic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and complex organic molecules, the precise characterization of starting materials, intermediates, and the final product is paramount. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 3,5-dinitrobenzoic acid and 3,5-bis(trifluoromethyl)aniline. Through a detailed analysis of Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, we will elucidate the key transformations that mark the successful synthesis of this valuable compound.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound from 3,5-dinitrobenzoic acid typically involves a reduction of the nitro groups to amino groups, followed by the introduction of the trifluoromethyl group. Alternatively, a pathway from 3,5-bis(trifluoromethyl)aniline can be envisioned. Understanding the spectroscopic signatures of each molecule is crucial for monitoring reaction progress and confirming the identity and purity of the final product.
Caption: Synthetic routes to this compound.
Spectroscopic Characterization of Precursors
A thorough understanding of the spectroscopic features of the starting materials provides the baseline for our comparative analysis.
3,5-Dinitrobenzoic Acid
This precursor is characterized by the strong electron-withdrawing nature of its two nitro groups and the presence of a carboxylic acid functionality.
-
FT-IR Spectroscopy: The infrared spectrum of 3,5-dinitrobenzoic acid displays several characteristic absorption bands. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretch of the carboxylic acid appears as a strong band around 1700-1720 cm⁻¹. Crucially, strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups are prominent around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching is usually observed around 3000-3100 cm⁻¹.
-
¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule and the strong deshielding effect of the two nitro groups and the carboxylic acid, the proton NMR spectrum is relatively simple. It typically shows two signals in the aromatic region. The proton at the C4 position (between the two nitro groups) appears as a triplet at a significantly downfield chemical shift, often above 9.0 ppm. The two equivalent protons at the C2 and C6 positions appear as a doublet further upfield, typically around 8.9-9.0 ppm. The acidic proton of the carboxylic acid is often broad and may appear at a very downfield shift (>10 ppm), depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons bearing the nitro groups, and the other aromatic carbons. The carboxyl carbon (C=O) signal is typically found in the 165-175 ppm range. The carbons attached to the nitro groups (C3 and C5) are significantly deshielded, while the other aromatic carbons (C1, C2, C4, C6) will have chemical shifts influenced by the substituents.
3,5-Bis(trifluoromethyl)aniline
This precursor is defined by the presence of two powerful electron-withdrawing trifluoromethyl groups and an amino group on the aromatic ring.
-
FT-IR Spectroscopy: The IR spectrum of 3,5-bis(trifluoromethyl)aniline is characterized by N-H stretching vibrations of the primary amine, which typically appear as two bands in the 3300-3500 cm⁻¹ region. Strong C-F stretching bands from the trifluoromethyl groups are expected in the 1100-1350 cm⁻¹ range. Aromatic C-H stretching and C=C bending vibrations will also be present.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show signals for the aromatic protons and the amine protons. The aromatic protons will be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating amino group. The protons on the aromatic ring will likely appear as distinct singlets or multiplets in the aromatic region (typically 6.5-7.5 ppm). The amine protons (NH₂) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be characterized by the large quartet signals for the trifluoromethyl carbons due to C-F coupling. The aromatic carbons will show distinct chemical shifts based on their position relative to the amino and trifluoromethyl substituents.
Spectroscopic Analysis of the Final Product: this compound
The structure of this compound incorporates functional groups from both precursors, leading to a unique spectroscopic fingerprint.
-
FT-IR Spectroscopy: The IR spectrum of the final product will exhibit a combination of characteristic peaks. The N-H stretching of the amino group will be present (around 3300-3500 cm⁻¹), as will the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). The C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group will also be a prominent feature (1100-1350 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the three non-equivalent aromatic protons. The presence of both an electron-donating amino group and an electron-withdrawing trifluoromethyl group will influence their chemical shifts, which are expected to be in the aromatic region (typically 7.0-8.0 ppm). The amine protons and the carboxylic acid proton will also be present, often as broad singlets.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all carbon environments. This includes the carboxyl carbon, the carbon attached to the trifluoromethyl group (which will appear as a quartet), and the remaining aromatic carbons with
validation of analytical methods for 3-Amino-5-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Validation of Analytical Methods for 3-Amino-5-(trifluoromethyl)benzoic acid
This guide provides a comprehensive comparison of principal analytical methodologies for the quantification and purity assessment of this compound (ATBA), a key intermediate in pharmaceutical synthesis. As direct, peer-reviewed validated methods for this specific analyte are not prevalent in public literature, this document synthesizes established analytical principles for similar compounds—substituted benzoic acids and aromatic amines—with the rigorous validation framework mandated by international regulatory bodies. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to develop and validate robust, reliable, and defensible analytical methods.
The narrative explains the causality behind experimental choices, grounding protocols in the physicochemical properties of ATBA and the principles of the ICH Q2(R1) guideline on the Validation of Analytical Procedures.
The Analyte: Understanding this compound
This compound is a bifunctional organic molecule featuring an acidic carboxyl group (-COOH), a basic amino group (-NH2), and an electron-withdrawing trifluoromethyl (-CF3) group on an aromatic ring.
-
Molecular Formula: C₈H₆F₃NO₂
-
Molecular Weight: 205.13 g/mol
-
Physicochemical Properties: The presence of both acidic and basic functional groups makes the molecule zwitterionic and highly polar. The benzene ring and its substituents create a strong UV chromophore, essential for spectrophotometric detection. Its high polarity makes it poorly volatile, while the amino group can be susceptible to thermal degradation. These characteristics are paramount in selecting an appropriate analytical strategy.
The Regulatory Framework: ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key validation characteristics required to ensure data integrity.[3]
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A Researcher's Guide to Assessing the Metabolic Stability of 3-Amino-5-(trifluoromethyl)benzoic Acid Derivatives
By Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is ensuring a candidate possesses a favorable pharmacokinetic profile, and at the heart of this lies metabolic stability.[1][2] Metabolic stability, or the susceptibility of a compound to biotransformation by the body's enzymes, dictates its half-life, bioavailability, and potential for toxic metabolite formation.[1][3] For researchers working with scaffolds like 3-amino-5-(trifluoromethyl)benzoic acid, understanding and optimizing this parameter is paramount.
The inclusion of a trifluoromethyl (-CF3) group, as seen in this particular benzoic acid scaffold, is a well-established strategy in medicinal chemistry to enhance metabolic stability.[4][5][6] The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can lead to a longer drug half-life and reduced clearance rates.[5][6] This guide provides a comparative overview of the essential in vitro assays used to assess the metabolic stability of this compound derivatives, offering practical insights and detailed protocols to aid researchers in making informed decisions during the lead optimization process.
Comparing In Vitro Models for Metabolic Stability Assessment
The liver is the primary site of drug metabolism, and several in vitro systems derived from liver tissue are routinely used to predict a compound's in vivo metabolic fate.[7][8] The choice of which system to use depends on the stage of drug discovery, the specific questions being asked, and the resources available.[9]
| In Vitro System | Description | Advantages | Disadvantages | Recommended For |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum containing Phase I enzymes (e.g., Cytochrome P450s).[10] | Cost-effective, high-throughput, good for assessing Phase I metabolism.[9][10] | Lack Phase II enzymes and cellular transporters.[9] | Early-stage screening and ranking of compounds.[10] |
| Liver S9 Fraction | A mixture of microsomes and the cytosolic fraction of liver cells, containing both Phase I and Phase II enzymes.[11][12] | More comprehensive metabolic profile than microsomes, includes both Phase I and II enzymes.[11][13] | Lower concentration of microsomal enzymes compared to isolated microsomes.[14] | Investigating the involvement of both Phase I and Phase II metabolic pathways.[11] |
| Hepatocytes | Intact, viable liver cells that contain a full complement of metabolic enzymes, cofactors, and transporters.[7][15] | Considered the "gold standard" for in vitro metabolism studies, providing the most physiologically relevant data.[7][16] | More expensive, lower throughput, and can have donor-to-donor variability.[15] | Later-stage drug development and for compounds where transporter-mediated uptake is important.[9] |
While hepatocytes offer the most comprehensive picture, liver microsomal stability assays are often the workhorse of early drug discovery due to their high-throughput nature and cost-effectiveness.[9][10] For the purposes of this guide, we will focus on a detailed protocol for this widely used assay.
Experimental Protocol: High-Throughput Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a series of this compound derivatives using pooled human liver microsomes.
Materials and Reagents
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil, Testosterone; 10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for the liver microsomal metabolic stability assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).[21]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the test and control compounds at 100 µM in a buffer/DMSO mixture (final DMSO concentration should be ≤ 0.5%).[22]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test/control compound solutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[17]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[22] The final test compound concentration is typically 1 µM.[22]
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each reaction well.[11]
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard.[10] The ratio of acetonitrile to sample is typically 3:1 or 4:1.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched sample plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[23]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[18][19][20]
-
Data Analysis and Interpretation
The primary data output is the concentration of the parent compound remaining over time. From this, several key parameters can be calculated:
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized. This is calculated from the slope of the natural logarithm of the percent remaining compound versus time plot.[24]
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug.[25] It is a crucial parameter for predicting in vivo hepatic clearance.[25][26]
The following table provides a hypothetical comparison of metabolic stability data for a series of this compound derivatives.
| Compound | Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Parent | - | 25 | 27.7 | Moderate |
| Derivative A | Addition of a methyl group | 15 | 46.2 | Low |
| Derivative B | Replacement of amino with nitro | > 60 | < 11.5 | High |
| Derivative C | Addition of a chloro group | 45 | 15.4 | High |
| Verapamil (Control) | - | 18 | 38.5 | Low-Moderate |
The Impact of the Trifluoromethyl Group on Metabolic Stability
The trifluoromethyl group is a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates.[4][27] Its strong electron-withdrawing nature can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][28] Furthermore, the C-F bond is one of the strongest in organic chemistry, making the -CF3 group itself highly resistant to metabolic breakdown.[5]
When assessing derivatives of this compound, it is crucial to consider how structural modifications elsewhere in the molecule might impact the overall metabolic profile. While the -CF3 group provides a degree of metabolic shielding, other "soft spots" in the molecule may still be liable to enzymatic attack. The comparative data generated from the assays described in this guide will allow researchers to establish structure-activity relationships and rationally design compounds with improved metabolic stability.
Conclusion: A Pathway to Optimized Drug Candidates
Assessing the metabolic stability of this compound derivatives is a critical step in the drug discovery process. By employing a systematic and comparative approach using in vitro tools like liver microsomes, S9 fractions, and hepatocytes, researchers can gain valuable insights into a compound's pharmacokinetic potential. This guide provides a foundational framework for conducting these essential studies, enabling the selection and optimization of drug candidates with a higher probability of clinical success. Remember, a metabolically stable compound is a more robust candidate, and a thorough understanding of its metabolic fate is a cornerstone of modern, efficient drug development.[1][29]
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Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2329. [Link]
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Al-Rabiah, H., et al. (2023). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Molecules, 28(16), 6055. [Link]
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Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 3-Amino-5-(trifluoromethyl)benzoic Acid Analogs as Carbonic Anhydrase Inhibitors
Abstract
This guide provides a comprehensive, in-depth technical comparison of virtually designed analogs of 3-Amino-5-(trifluoromethyl)benzoic acid, a versatile scaffold in modern medicinal chemistry. We employ a rigorous molecular docking protocol to evaluate their potential as inhibitors of Human Carbonic Anhydrase II (CA-II), a well-validated therapeutic target. This document moves beyond a simple procedural list, delving into the scientific rationale behind each methodological choice—from target selection and analog design to the intricacies of computational simulation and data interpretation. By elucidating the structure-activity relationships (SAR) through detailed computational data, this guide serves as a practical framework for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: The Rationale for a Computationally-Driven Approach
The process of drug discovery is a complex, multi-stage endeavor where the early identification of promising lead compounds is critical. In this context, computational methods, particularly molecular docking, have become indispensable for rapidly and cost-effectively screening virtual libraries of compounds against biological targets.
The this compound scaffold is a molecule of significant interest. The benzoic acid moiety is a classic pharmacophore known to engage in critical binding interactions, including salt bridges and hydrogen bonds, and is found in numerous approved drugs.[1][2] The strategic placement of a trifluoromethyl (-CF₃) group is a widely used medicinal chemistry tactic to enhance a molecule's therapeutic profile.[3] This group can improve metabolic stability, increase membrane permeability, and augment binding affinity through favorable interactions.[4][5] Research has shown that trifluoromethyl-containing compounds can be potent enzyme inhibitors.[3][6]
This guide details a comparative in silico study of novel analogs based on this core structure. Our chosen target is Human Carbonic Anhydrase II (CA-II), a zinc-containing metalloenzyme involved in various physiological processes. Its inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The well-defined active site of CA-II, featuring a catalytic zinc ion, makes it an ideal candidate for structure-based drug design and comparative docking studies.
Experimental Design & Causality
A robust computational study is built on a foundation of logical, evidence-based decisions. Here, we outline the design of our virtual experiment, explaining the causality behind each choice.
Target Protein Selection and Preparation
Target: Human Carbonic Anhydrase II (CA-II)
Rationale: CA-II is a well-characterized enzyme with a vast number of high-resolution crystal structures available in the Protein Data Bank (PDB). This structural wealth provides a reliable basis for docking simulations. Furthermore, a known benzoic acid derivative has been previously docked against a related protein (PDB ID: 3FFP), providing a valuable reference point for our study.
Protocol for Protein Preparation (PDB ID: 2VVA):
-
Structure Retrieval: The crystal structure of CA-II in complex with a known sulfonamide inhibitor was downloaded from the PDB (ID: 2VVA).
-
System Cleaning: All non-essential components, including the co-crystallized ligand, water molecules (except those coordinating the zinc ion), and solvent ions, were removed using BIOVIA Discovery Studio. This step is crucial to ensure that the docking simulation is focused solely on the interactions between our designed analogs and the protein's active site.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned using AutoDock Tools 4.2. Correct protonation states at physiological pH are critical for accurately modeling electrostatic and hydrogen bonding interactions, which are primary drivers of ligand binding.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom type definitions required by the AutoDock Vina docking engine.
Design of the Analog Library
Our virtual library was designed to probe key structure-activity relationships around the this compound core. Each modification is a specific hypothesis about what drives binding affinity and selectivity.
-
ATB-01 (Parent Compound): this compound. Serves as our baseline for comparison.
-
ATB-02 (N-Acetyl Analog): The amino group is acetylated. This modification tests the importance of the amino group as a hydrogen bond donor and explores the steric and electronic consequences of introducing an amide functionality.
-
ATB-03 (Methyl Ester Analog): The carboxylic acid is converted to a methyl ester. This analog acts as a negative control. The carboxylate is hypothesized to be the critical zinc-binding group; its removal should lead to a significant loss of binding affinity.[7]
-
ATB-04 (N-Benzyl Analog): A benzyl group is added to the amine. This explores a nearby hydrophobic pocket within the active site, testing whether extending the molecule can capture additional favorable van der Waals interactions.
Ligand Preparation Protocol
-
2D Sketching and 3D Conversion: The 2D structures of all analogs were drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: Each 3D structure was subjected to energy minimization using the MMFF94 force field. This process finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking than an unoptimized structure.
-
Charge and Torsion Assignment: Gasteiger charges were computed, and rotatable bonds were defined for each ligand using AutoDock Tools. Defining torsional freedom allows the docking algorithm to explore a wide range of conformations within the protein's binding site.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
The Docking Workflow: A Self-Validating System
The credibility of a docking study hinges on a well-defined and reproducible workflow. The following protocol was employed, with each step designed to ensure systematic and unbiased evaluation.
Computational Workflow Diagram
Caption: The computational workflow for the comparative docking study.
Step-by-Step Docking Protocol
-
Grid Box Generation: A grid box with dimensions of 22 x 22 x 22 Å was centered on the catalytic Zn²⁺ ion in the CA-II active site. This box defines the search space for the ligand, ensuring the conformational search is concentrated on the known binding pocket.
-
Docking Simulation: AutoDock Vina was used for all docking calculations. The exhaustiveness parameter, which controls the extent of the conformational search, was set to 16 to ensure a thorough exploration of possible binding poses.
-
Pose Analysis and Scoring: For each ligand, the top-scoring binding pose (lowest binding affinity in kcal/mol) was selected for detailed analysis. The binding affinity score provides a quantitative estimate of the ligand-protein interaction strength.
-
Interaction Visualization: The predicted binding poses were visualized and analyzed using PyMOL to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and metal coordination.
Results: A Comparative Analysis of Binding Affinities
The docking simulations yielded distinct binding affinities and interaction patterns for each analog, providing a clear basis for a structure-activity relationship (SAR) analysis. The quantitative results are summarized in the table below.
| Compound ID | Analog Name | Predicted Binding Affinity (kcal/mol) | Key Interactions with CA-II Active Site |
| ATB-01 | Parent Compound | -6.8 | Carboxylate coordinates with Zn²⁺; H-bond with Thr199; Amino group H-bond with Thr200. |
| ATB-02 | N-Acetyl Analog | -6.2 | Carboxylate coordinates with Zn²⁺; Carbonyl oxygen H-bond with Thr199; Loss of amino H-bond. |
| ATB-03 | Methyl Ester Analog | -4.1 | Loss of direct Zn²⁺ coordination; Minor hydrophobic interactions. |
| ATB-04 | N-Benzyl Analog | -7.9 | Carboxylate coordinates with Zn²⁺; H-bond with Thr199; Benzyl group occupies hydrophobic pocket near Val121, Leu198. |
Discussion: From Data to Drug Design Insights
The results from our comparative docking study provide critical insights into the structural requirements for potent CA-II inhibition by this class of compounds.
The Indispensable Role of the Carboxylic Acid: As hypothesized, the carboxylic acid is the critical anchor for this scaffold. ATB-01 (Parent Compound) demonstrates a favorable binding energy of -6.8 kcal/mol, primarily driven by the bidentate coordination of its carboxylate group with the catalytic Zn²⁺ ion and a hydrogen bond with the hydroxyl group of Thr199. This interaction mimics the binding mode of many known carboxylate- and sulfonamide-based CA inhibitors. The dramatic drop in affinity for ATB-03 (-4.1 kcal/mol), the methyl ester analog, confirms this hypothesis. The esterification removes the crucial zinc-binding functionality, resulting in a molecule that is poorly anchored in the active site, validating our experimental design.
Probing the Amino Group: Modification of the 3-amino group yielded mixed results. The N-acetyl analog, ATB-02 , showed a slight decrease in binding affinity (-6.2 kcal/mol). While its carboxylate maintained the key zinc interaction, the replacement of the amino H-bond donor with the bulkier acetyl group resulted in a less optimal fit.
Exploiting Hydrophobic Pockets for Enhanced Affinity: The most promising result came from ATB-04 , the N-benzyl analog, which exhibited the strongest predicted binding affinity at -7.9 kcal/mol. Analysis of its binding pose reveals that in addition to recapitulating the essential zinc-coordinating and hydrogen-bonding interactions of the parent compound, the newly introduced benzyl ring extends into a well-defined hydrophobic pocket. This pocket is lined by residues such as Val121, Leu198, and Pro202, allowing for favorable van der Waals and π-alkyl interactions. This finding provides a clear, actionable insight for future design iterations: targeting this hydrophobic pocket with appropriately sized substituents on the 3-amino position is a highly effective strategy for improving potency.
Visualizing the Key Binding Interactions
The diagram below illustrates the superior binding mode of our lead candidate, ATB-04 , within the CA-II active site.
Caption: Key binding interactions of analog ATB-04 in the CA-II active site.
Conclusion and Future Directions
This comparative in silico guide successfully demonstrates the power of molecular docking to rapidly generate testable hypotheses and elucidate structure-activity relationships. Our study identified the carboxylic acid as an essential zinc-binding group and revealed that substitution on the 3-amino position can be leveraged to gain significant binding affinity by engaging a nearby hydrophobic pocket.
The N-benzyl analog ATB-04 emerged as the most promising candidate from this initial screen, with a predicted binding affinity superior to the parent compound. This provides a clear path forward:
-
Synthesis and In Vitro Validation: ATB-04 should be prioritized for chemical synthesis and subsequent in vitro enzymatic assays to confirm its inhibitory activity against CA-II.
-
Advanced Computational Studies: The binding stability of ATB-04 should be further investigated using more rigorous computational methods, such as molecular dynamics (MD) simulations and MM-GBSA free energy calculations, which can provide a more accurate prediction of binding affinity.[8]
-
Next-Generation Analog Design: The hydrophobic pocket identified by the binding of ATB-04 should be further explored by designing and docking additional analogs with varied substituents on the 3-amino group to optimize these interactions.
By integrating rational design with robust computational validation, this work establishes a solid foundation for the development of novel this compound-based inhibitors.
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A Comparative Guide to Evaluating the Antioxidant Potential of 3-Amino-5-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the identification and characterization of novel antioxidant compounds are paramount in the quest for new therapeutic agents against oxidative stress-related pathologies. This guide provides a comprehensive framework for evaluating the antioxidant potential of 3-Amino-5-(trifluoromethyl)benzoic acid, a compound of interest due to its unique structural features. While direct experimental data on its antioxidant capacity is not extensively published, this document outlines the detailed methodologies and theoretical considerations for a robust comparative analysis against established antioxidants.
Introduction: The Rationale for Evaluating this compound
This compound is an aromatic organic compound featuring an amino group (-NH₂) and a trifluoromethyl group (-CF₃) on a benzoic acid backbone.[1] The presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the aromatic ring suggests the potential for interesting redox properties. Benzoic acid and its derivatives are known to possess a range of biological activities, including antioxidant effects.[2][3] The antioxidant activity of phenolic compounds, a class to which hydroxybenzoic acids belong, is well-documented and often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[4] While our subject molecule is an aminobenzoic acid, the principles of radical scavenging through hydrogen or electron donation may still apply.
The trifluoromethyl group is increasingly utilized in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[5][6] However, its influence on antioxidant activity is less characterized. Some studies suggest that electron-withdrawing groups can diminish antioxidant capacity, while others indicate that fluorine substitution can, in some cases, stabilize radical intermediates.[7] This ambiguity makes a thorough experimental evaluation of this compound essential.
This guide will detail the experimental protocols for three widely accepted antioxidant assays—DPPH, ABTS, and FRAP—and provide the basis for comparing the potential activity of this compound against the well-characterized standards, Ascorbic Acid (Vitamin C) and Trolox.
Mechanistic Principles of Antioxidant Action
The antioxidant activity of a compound is primarily its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is generally achieved through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching the radical.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, which is often followed by proton transfer.
The assays described in this guide are based on these principles and provide a measure of a compound's capacity to engage in these radical-scavenging processes.
Experimental Protocols for Antioxidant Capacity Assessment
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating positive controls and blanks for accurate data interpretation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and widely used method to assess antioxidant activity.[8] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from deep violet to pale yellow.[8]
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of Ascorbic Acid in the same solvent as the test compound to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound and positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_c - A_s) / A_c] × 100 Where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.
-
Plot the % Inhibition against the concentration of the test compound and the positive control.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of this compound.
-
Prepare a standard curve using known concentrations of FeSO₄ or Ascorbic Acid. [10]
-
-
Assay Procedure:
-
Add 25 µL of the sample or standard to a microplate well.
-
Add 175 µL of the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance at 593 nm against the concentration of the standard (FeSO₄ or Ascorbic Acid).
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents or µM Ascorbic Acid equivalents.
-
Comparative Data Presentation and Interpretation
The results from the three assays should be tabulated for a clear comparison of the antioxidant potential of this compound with the standards.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS TEAC (mM Trolox Eq./mM) | FRAP Value (mM Fe(II) Eq./mM) |
| This compound | To be determined | To be determined | To be determined |
| Ascorbic Acid (Vitamin C) | ~25 - 50 [1][11][12] | ~1.0 | ~1.0 |
| Trolox | ~40 - 60 | 1.0 (by definition) | ~0.5 |
Note: The values for Ascorbic Acid and Trolox are approximate and can vary depending on the specific experimental conditions. It is crucial to run these standards alongside the test compound for accurate comparison.
Interpretation of Expected Results:
-
DPPH Assay: A low IC50 value for this compound would indicate potent radical scavenging activity.
-
ABTS Assay: A TEAC value close to or greater than 1.0 would suggest that the compound has a comparable or higher antioxidant capacity than Trolox.
-
FRAP Assay: A significant FRAP value would indicate the compound's ability to reduce ferric iron, signifying its electron-donating capacity.
Based on the structure-activity relationship of benzoic acid derivatives, the presence of the amino group is expected to contribute to antioxidant activity. However, the strong electron-withdrawing nature of the trifluoromethyl group might counteract this effect. Therefore, the experimental results will be crucial in elucidating the net effect of these substitutions.
Conclusion
This guide provides a robust framework for the systematic evaluation of the antioxidant potential of this compound. By employing standardized assays and comparing the results with established antioxidants, researchers can obtain reliable and reproducible data. The insights gained from these experiments will be invaluable for understanding the structure-activity relationships of fluorinated benzoic acid derivatives and for identifying promising new candidates for drug development.
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Benchmarking 3-Amino-5-(trifluoromethyl)benzoic Acid Derivatives Against Known Kinase Inhibitors: A Comparative Guide
Introduction: The Emerging Potential of 3-Amino-5-(trifluoromethyl)benzoic Acid Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the quest for novel small molecule inhibitors with high efficacy and specificity is perpetual. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are pivotal regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Within this context, the this compound scaffold has emerged as a promising pharmacophore.[3] The trifluoromethyl group, a common moiety in medicinal chemistry, is known to enhance metabolic stability and binding affinity of drug candidates.[3] This guide provides a comprehensive framework for benchmarking novel derivatives of this compound against established inhibitors of two critical kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, objective comparison, supported by detailed experimental protocols and data interpretation, to facilitate the evaluation of these novel compounds.
The Targets: VEGFR-2 and p38 MAPK Signaling
A foundational understanding of the targeted signaling pathways is crucial for interpreting inhibitor performance. Below are simplified representations of the VEGFR-2 and p38 MAPK pathways, illustrating their roles in cellular processes.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[2] This process is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[2][4]
Caption: Simplified VEGFR-2 signaling cascade.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Its aberrant activation is implicated in inflammatory diseases and cancer.[1][]
Caption: Overview of the p38 MAPK signaling pathway.
Comparative Data Analysis: Benchmarking Against Known Inhibitors
The cornerstone of evaluating novel compounds is a direct comparison of their inhibitory potency against well-characterized, clinically relevant inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values for VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| Derivative X | VEGFR-2 | [Experimental Value] | [Specify Assay] |
| Sorafenib | VEGFR-2, B-Raf | 90 | Cell-free assay[6] |
| Sunitinib | VEGFR-2, PDGFRβ | 2 | Cell-based assay |
| Apatinib | VEGFR-2 | 1 | Cell-free assay[6][7] |
| Axitinib | VEGFR-1, -2, -3 | 0.2 | Cell-based assay[7] |
Table 2: Comparative IC50 Values for p38 MAPK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| Derivative Y | p38α | [Experimental Value] | [Specify Assay] |
| SB 203580 | p38α/β | 300-500 | Cell-based assay[8] |
| BIRB 796 | p38α | 5 | Cell-free assay[8] |
| Skepinone-L | p38α | 5 | Cell-free assay[8] |
| Neflamapimod (VX-745) | p38α | 10 | Cell-free assay[8] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration, substrate) and can vary between different studies. The values presented here are for comparative purposes.[9]
Experimental Benchmarking: Protocols for In Vitro Kinase Inhibition Assays
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following section outlines a detailed methodology for determining the IC50 values of test compounds against VEGFR-2 and p38 MAPK.
Experimental Workflow
The general workflow for an in vitro kinase inhibition assay is depicted below. This process involves the preparation of reagents, execution of the kinase reaction, and subsequent data analysis to determine inhibitory potency.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method and may require optimization for specific kinases and detection reagents.
Objective: To determine the IC50 value of a this compound derivative against a target kinase (VEGFR-2 or p38α).
Materials:
-
Recombinant active kinase (VEGFR-2 or p38α)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Test compound (this compound derivative)
-
Known inhibitor (e.g., Sorafenib for VEGFR-2, SB 203580 for p38α)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase activity detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the kinase assay buffer to create a range of concentrations for testing. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.
-
-
Reaction Setup:
-
In the wells of the microplate, add the serially diluted test compounds and known inhibitor.
-
Include control wells:
-
Positive Control (100% activity): Kinase, substrate, ATP, and buffer with solvent only (no inhibitor).
-
Negative Control (0% activity): Substrate, ATP, and buffer (no kinase).
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the assay buffer.
-
Add the kinase/substrate master mix to each well of the microplate.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Following incubation, stop the kinase reaction and measure the remaining kinase activity using a luminescence-based detection kit according to the manufacturer's instructions. These kits typically measure the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of novel this compound derivatives as potential kinase inhibitors. By benchmarking against established inhibitors of VEGFR-2 and p38 MAPK, researchers can gain critical insights into the potency and potential selectivity of their compounds.
The experimental protocols outlined herein are designed to ensure the generation of high-quality, reproducible data. Subsequent steps in the drug discovery cascade would involve assessing the cellular activity of promising compounds, evaluating their selectivity across a broader kinase panel, and investigating their pharmacokinetic and pharmacodynamic properties in preclinical models. The this compound scaffold holds considerable promise, and rigorous, comparative benchmarking is the first step toward realizing its therapeutic potential.
References
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Lovering, F., et al. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209-220. [Link]
-
Lee, J. K., & Kim, S. Y. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(11), 5683. [Link]
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Drugs.com. List of VEGF/VEGFR inhibitors. [Link]
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Shibuya, M. (2013). Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) and their inhibitors for antiangiogenic tumor therapy. Princess Takamatsu Symposia, 43, 409-418. [Link]
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ResearchGate. Inhibition of vascular endothelial growth factor (VEGF)/vascular endothelial growth factor receptor (VEGFR) signaling. [Link]
-
Altmeyers Encyclopedia. VEGFR inhibitors. [Link]
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ResearchGate. Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. [Link]
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ResearchGate. TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]
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El-Adl, K., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
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Wang, Y., et al. (2022). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Journal of Medicinal Chemistry, 65(15), 10243-10273. [Link]
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Li, D., et al. (2018). Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. European Journal of Medicinal Chemistry, 157, 1076-1087. [Link]
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Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113171. [Link]
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Alanazi, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11333. [Link]
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Alanazi, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11333. [Link]
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Disch, J. S., et al. (2014). Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. ACS Chemical Biology, 9(11), 2563-2571. [Link]
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Nishikawa, M., et al. (2007). [p38 MAP Kinase inhibitor]. Journal of the Japanese Society for Clinical Anesthesia, 30(5), 390-397. [Link]
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El-Adl, K., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
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Butera, R., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]
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Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(6), 998-1024. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Amino-5-(trifluoromethyl)benzoic Acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment, maintaining regulatory compliance, and upholding environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Amino-5-(trifluoromethyl)benzoic acid, a compound frequently utilized in pharmaceutical synthesis and materials science. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, thereby fostering a culture of safety and responsibility in your laboratory.
Understanding the Hazard Profile of this compound
Before we can discuss disposal, we must first appreciate the inherent hazards of this compound. A thorough understanding of its chemical and toxicological properties, as outlined in its Safety Data Sheet (SDS), is paramount.
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
This compound is a halogenated aromatic amine, a class of chemicals that requires careful handling due to its potential health effects and environmental impact. The presence of the trifluoromethyl group designates it as a halogenated organic compound, which has specific regulatory implications for its disposal.[4]
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes redness, itching, and inflammation upon contact with skin. | Exclamation Mark |
| Serious Eye Irritation (Category 2A) | Can cause significant, but reversible, eye damage upon contact. | Exclamation Mark |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause coughing, shortness of breath, and irritation of the respiratory tract if inhaled. | Exclamation Mark |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation to final removal by a licensed waste handler.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against eye irritation.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5]
Waste Segregation: Preventing Incompatible Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be categorized as halogenated organic waste .[4][6]
Critical Segregation Practices:
-
Do NOT mix with non-halogenated organic waste. This is important because the disposal methods for these two streams often differ, with halogenated waste typically requiring incineration at higher temperatures.[4][7]
-
Do NOT mix with strong oxidizing agents, strong reducing agents, or strong bases.[8]
-
Keep separate from aqueous waste streams.
Waste Container Selection and Labeling
The integrity of your waste management system relies on proper containment and clear communication.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[9][10] The label should also include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Irritant"
-
The date accumulation started.
-
Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10][11]
SAA Requirements:
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Containers must be kept closed except when adding waste.[6]
-
A maximum of 55 gallons of a single hazardous waste stream can be accumulated in an SAA.
Once the container is full, it must be moved to the central accumulation area (CAA) within three days.[11]
Spill Management: Preparedness and Response
Accidents happen. A well-rehearsed spill response plan is essential for mitigating risks.
Minor Spill Cleanup Protocol
For small spills (generally less than 1 liter and not posing an immediate respiratory hazard):
-
Alert Personnel: Notify others in the immediate area of the spill.[12][13]
-
Don PPE: Wear appropriate PPE as outlined in section 2.1.
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[14] Do not use paper towels, as this can increase the surface area for evaporation.[14]
-
Clean Up: Gently sweep the absorbent material from the outside in and place it in a designated hazardous waste container.[12]
-
Decontaminate the Area: Wipe the spill area with soap and water. For a highly toxic material, the cleaning materials should also be disposed of as hazardous waste.[12]
-
Label and Dispose: Seal and label the container with the spill debris as hazardous waste.
Major Spill Response
In the event of a large or highly hazardous spill, prioritize personnel safety:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team or local emergency services (e.g., 911).[15]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
The Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal: The Role of a Licensed Waste Handler
The final step in the disposal process is the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) office will typically manage this process. It is crucial to ensure that all waste is properly documented and manifested according to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.
References
- This compound Chemical Label. Source: Not specified.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: eCFR.
- How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University.
- Hazardous Waste Segregation. Source: Not specified.
- Managing Hazardous Chemical Waste in the Lab. Source: Not specified.
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group.
- SAFETY DATA SHEET - TCI Chemicals. Source: TCI Chemicals.
- Chemical spill cleanup procedures. Source: J&K Scientific LLC.
- 5.4.1.1 Incidental Spill Cleanup Procedures. Source: Cornell EHS.
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- Chemical Spill Procedures - Step By Step Guide. Source: Chem Klean.
- 7.2 Organic Solvents. Source: Cornell EHS.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.
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- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
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A Researcher's Guide to the Safe Handling of 3-Amino-5-(trifluoromethyl)benzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 3-Amino-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, presents unique handling challenges that demand a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the integrity of your research and, most importantly, the well-being of laboratory personnel.
Understanding the Hazard Profile
Before any handling protocol can be established, a thorough understanding of the inherent hazards of this compound is paramount. Based on available safety data, this compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3].
The trifluoromethyl group, while generally stable, and the carboxylic acid and amino functionalities contribute to its reactivity and potential biological effects. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, robust engineering controls must be in place to minimize exposure at the source.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine powders.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is a critical step that requires careful consideration of the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and accidental splashes[4]. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing[4][5][6]. |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a variety of chemicals, including many acids, and provide excellent dexterity for fine laboratory work[4][6]. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination[7]. |
| Respiratory | N95 Dust Mask or Respirator | For routine handling of small quantities in a fume hood, an N95 dust mask may be sufficient to prevent inhalation of airborne particles[6]. For larger quantities or if there is a risk of aerosol generation, a respirator with an appropriate cartridge should be used based on a formal risk assessment[5][7]. |
Step-by-Step Glove Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning: Don the first pair of nitrile gloves. Ensure they fit snugly. Don a second, slightly larger pair over the first.
-
During Use: Be mindful of contact with the chemical. If the outer glove becomes contaminated, carefully remove and dispose of it immediately.
-
Doffing: To remove gloves, grasp the outside of one glove at the cuff with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Workflow for Safe Handling and Disposal
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: A workflow diagram outlining the safe handling of this compound.
Operational Plan:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.
-
-
Handling:
-
Carefully weigh the desired amount of this compound in a tared weigh boat inside the fume hood.
-
Transfer the solid to the reaction vessel.
-
Conduct the experiment, keeping all materials that have come into contact with the chemical inside the fume hood.
-
Disposal Plan:
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be disposed of in a designated, labeled hazardous waste container for halogenated organic waste.
-
Container Disposal: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[3][5][8][9]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][5][8][9]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[3][5][8][9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][5][8]. |
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, fostering a culture of safety and scientific excellence.
References
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-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
- Chemical Safety: Personal Protective Equipment. (URL not available)
-
UAH Laboratory Personal Protective Equipment. [Link]
-
Personal Protective Equipment (PPE). [Link]
-
2-Amino-5-(trifluoromethoxy)benzoic acid Safety Data Sheet. Fisher Scientific. [Link]
- 2-Amino-5-(trifluoromethyl)
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
